molecular formula C6H8O6 B3431276 L-Ascorbic acid-13C6 CAS No. 89924-69-6

L-Ascorbic acid-13C6

Cat. No.: B3431276
CAS No.: 89924-69-6
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-hex-2-enonic acid, gamma-lactone, more commonly known in research and industrial contexts as Erythorbic Acid or Isoascorbic Acid, is a stereoisomer of L-ascorbic acid (vitamin C) with the molecular formula C₆H₈O₆ . This compound is widely recognized and utilized as a potent antioxidant and chiral building block in organic synthesis . It is synthesized from sugars via a reaction between methyl 2-keto-D-gluconate and sodium methoxide, and can also be derived from sucrose . In scientific applications, Erythorbic Acid serves as a critical reducing agent in various organic reactions, helping to prevent oxidation in experimental systems . Its primary research value lies in its role as a model compound for studying antioxidant mechanisms and as a precursor for the preparation of various chiral compounds . Its mechanism of action as an antioxidant involves scavenging free radicals and inhibiting oxidative damage by reducing oxygen, thereby protecting other components in a mixture from degradation . This is particularly valuable in studies related to food science and material stability. Furthermore, its application extends to biochemical research where it has been investigated for its ability to enhance nonheme-iron absorption . This product is presented as a white to yellow crystalline solid . It is soluble in water, alcohol, and pyridine, and slightly soluble in glycerol . Predicted ADMET data suggests this compound has high human intestinal absorption and is not anticipated to be a mutagen or carcinogen . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62624-30-0, 89924-69-6, 50-81-7, 89-65-6
Record name DL-Ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-ascorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to L-Ascorbic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is a stable isotope-labeled form of L-ascorbic acid, commonly known as Vitamin C. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in various scientific disciplines, particularly in metabolic research, clinical diagnostics, and drug development. Its chemical properties are virtually identical to its unlabeled counterpart, but its increased mass allows for its distinction and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

The primary applications of this compound include its use as an internal standard for the accurate quantification of ascorbic acid in biological samples and as a tracer to investigate the in vivo metabolism, distribution, and kinetics of Vitamin C.[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula ¹³C₆H₈O₆
Molecular Weight 182.08 g/mol
Exact Mass 182.025 g/mol
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥99%
Melting Point 190-194 °C (decomposes)
CAS Number 1354064-87-1
InChI Key CIWBSHSKHKDKBQ-RQFYRPEFSA-N

Synthesis

While detailed, proprietary synthesis protocols for this compound are not publicly available, the general principle involves utilizing a ¹³C-labeled precursor. A common starting material for the synthesis of isotopically labeled ascorbic acid is uniformly labeled D-glucose (D-glucose-¹³C₆). The synthesis would then proceed through modifications of established industrial methods for L-ascorbic acid production, such as the Reichstein process. This process typically involves the reduction of glucose to sorbitol, followed by bacterial fermentation to sorbose, and a series of chemical reactions to convert sorbose into ascorbic acid. To produce the fully labeled this compound, all reagents and intermediates derived from the glucose backbone must maintain their ¹³C labels throughout the synthetic route.

A general workflow for the synthesis is outlined below:

D-Glucose-¹³C₆ D-Glucose-¹³C₆ Sorbitol-¹³C₆ Sorbitol-¹³C₆ D-Glucose-¹³C₆->Sorbitol-¹³C₆ Reduction L-Sorbose-¹³C₆ L-Sorbose-¹³C₆ Sorbitol-¹³C₆->L-Sorbose-¹³C₆ Fermentation Diacetone-L-sorbose-¹³C₆ Diacetone-L-sorbose-¹³C₆ L-Sorbose-¹³C₆->Diacetone-L-sorbose-¹³C₆ Protection Diacetone-2-keto-L-gulonic acid-¹³C₆ Diacetone-2-keto-L-gulonic acid-¹³C₆ Diacetone-L-sorbose-¹³C₆->Diacetone-2-keto-L-gulonic acid-¹³C₆ Oxidation L-Ascorbic acid-¹³C₆ L-Ascorbic acid-¹³C₆ Diacetone-2-keto-L-gulonic acid-¹³C₆->L-Ascorbic acid-¹³C₆ Hydrolysis & Lactonization

General synthesis workflow for this compound.

Experimental Protocols

Quantification of Ascorbic Acid using LC-MS/MS with this compound as an Internal Standard

This compound is widely used as an internal standard for the accurate quantification of ascorbic acid in biological samples like plasma, serum, and tissue homogenates. The following is a representative protocol.

4.1.1. Sample Preparation

  • To 100 µL of plasma or serum, add 400 µL of ice-cold extraction solution (e.g., methanol (B129727) containing 1 mM EDTA and 0.1% formic acid).

  • Add a known concentration of this compound (e.g., 50 ng/mL) to each sample as an internal standard.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-5 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.1.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
L-Ascorbic acidQ1: 175.0 m/z -> Q3: 115.0 m/z
This compoundQ1: 181.0 m/z -> Q3: 119.0 m/z
Collision Energy Optimized for the specific instrument (typically 10-15 eV)
Dwell Time 100 ms

4.1.4. Data Analysis

The concentration of L-ascorbic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled L-ascorbic acid and a constant concentration of the this compound internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation L-Ascorbic acid-¹³C₆ (IS) L-Ascorbic acid-¹³C₆ (IS) L-Ascorbic acid-¹³C₆ (IS)->Protein Precipitation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Area Ratio Calculation Area Ratio Calculation Peak Integration->Area Ratio Calculation Quantification Quantification Area Ratio Calculation->Quantification Standard Curve Standard Curve Standard Curve->Quantification

Workflow for quantitative analysis using this compound.
Metabolic Tracing using ¹³C NMR Spectroscopy

This compound can be administered to cells or organisms to trace its metabolic fate. ¹³C NMR spectroscopy can then be used to identify and quantify the labeled metabolites.

4.2.1. In Vitro Cell Culture Experiment

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points.

  • Harvest the cells and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).

  • Lyophilize the polar metabolite extracts.

  • Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) for NMR analysis.

4.2.2. ¹³C NMR Spectroscopy Parameters

ParameterValue
Spectrometer Frequency ≥ 125 MHz
Pulse Program Proton-decoupled ¹³C experiment (e.g., zgpg30)
Number of Scans 1024 - 4096 (depending on sample concentration)
Relaxation Delay (d1) 2 seconds
Acquisition Time 1 - 2 seconds
Spectral Width 200 - 250 ppm
Temperature 298 K

4.2.3. Data Analysis

The resulting ¹³C NMR spectra will show signals corresponding to the ¹³C atoms in this compound and its downstream metabolites. The chemical shifts and coupling patterns of the ¹³C signals can be used to identify the labeled metabolites by comparison to spectral databases and known standards. The relative intensities of the signals can provide information on the relative abundance of each metabolite and the flux through different metabolic pathways.

Metabolic Fate of L-Ascorbic Acid

L-Ascorbic acid is a crucial antioxidant and a cofactor for several enzymes. When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. The major metabolic pathway involves its oxidation to dehydroascorbic acid, which can then be recycled back to ascorbic acid or further metabolized.[2]

L-Ascorbic_acid_13C6 L-Ascorbic_acid_13C6 Dehydroascorbic_acid_13C6 Dehydroascorbic_acid_13C6 L-Ascorbic_acid_13C6->Dehydroascorbic_acid_13C6 Oxidation Recycling_Pathway Recycling_Pathway L-Ascorbic_acid_13C6->Recycling_Pathway Dehydroascorbic_acid_13C6->L-Ascorbic_acid_13C6 Reduction (e.g., via Glutathione) 2_3-Diketogulonic_acid_13C6 2_3-Diketogulonic_acid_13C6 Dehydroascorbic_acid_13C6->2_3-Diketogulonic_acid_13C6 Irreversible Hydrolysis Dehydroascorbic_acid_13C6->Recycling_Pathway Oxalic_acid_13C2 Oxalic_acid_13C2 2_3-Diketogulonic_acid_13C6->Oxalic_acid_13C2 L-Threonic_acid_13C4 L-Threonic_acid_13C4 2_3-Diketogulonic_acid_13C6->L-Threonic_acid_13C4

Metabolic pathway of this compound.

By tracing the ¹³C label, researchers can quantify the flux through these pathways and understand how various physiological or pathological conditions affect Vitamin C metabolism.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of nutrition, biochemistry, and pharmaceutical sciences. Its use as an internal standard ensures the accuracy and reliability of ascorbic acid quantification, while its application as a metabolic tracer provides valuable insights into the complex dynamics of Vitamin C in biological systems. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in scientific research.

References

An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift of +6 atomic mass units compared to the unlabeled compound, making it an invaluable tool in various research and analytical applications, particularly in mass spectrometry-based methods. Its chemical behavior is fundamentally identical to its natural counterpart, allowing it to serve as a perfect internal standard or tracer in biological systems.[1]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical structure and reactive properties, including its acidic enediol group and antioxidant capabilities, are preserved despite the isotopic labeling.[1] The primary distinction lies in its molecular weight, which is crucial for its analytical applications.[1]

PropertyValueSource
Molecular Formula ¹³C₆H₈O₆
Molecular Weight 182.08 g/mol [2]
CAS Number 1354064-87-1
Appearance White to off-white powder
Melting Point 193 °C (decomposes)
Isotopic Purity ≥98% to 99 atom % ¹³C[3][4]
Chemical Purity ≥98% to 99%[4]
Solubility DMSO: 100 mg/mL (549.21 mM)
Storage Store refrigerated (+2°C to +8°C). Protect from light.[3]
Mass Shift M+6
InChI Key CIWBSHSKHKDKBQ-RQFYRPEFSA-N

Key Applications and Experimental Protocols

The primary utility of this compound stems from its use as an internal standard for accurate quantification and as a tracer for metabolic studies.

This compound is an ideal internal standard for the quantification of natural L-Ascorbic acid in biological matrices like plasma, urine, and tissue homogenates. Because its chemical and physical properties (e.g., solubility, ionization efficiency, and chromatographic retention time) are identical to the unlabeled analyte, it co-elutes and experiences the same matrix effects, correcting for variations during sample preparation and analysis.[1]

Detailed Experimental Protocol: Quantification in Human Plasma

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as newly opened, anhydrous DMSO, potentially requiring ultrasonic agitation and warming for full dissolution.[5]

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Similarly, prepare stock and working solutions for unlabeled L-Ascorbic acid to create a calibration curve.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution at a known concentration.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724) or methanol.

    • Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution profile.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid (analyte) and this compound (internal standard).

      • The mass shift of +6 will clearly separate the two compounds.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

    • Quantify the amount of L-Ascorbic acid in the unknown samples using the regression equation from the calibration curve.

Stable isotope-labeled compounds like this compound are safe and effective for studying the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C in humans.[6][7] By administering a known dose of the labeled compound, researchers can distinguish the recently absorbed vitamin from the endogenous body pool.[6]

Detailed Experimental Protocol: Human Vitamin C Absorption Study

  • Subject Preparation and Dosing:

    • Recruit healthy, non-smoking volunteers who are not taking high-dose Vitamin C supplements.[7]

    • After an overnight fast, administer an oral dose of this compound (e.g., 30 mg) dissolved in water.[6]

  • Sample Collection:

    • Collect blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., 20, 40, 60, 120, 180, and 240 minutes).[6][7]

    • Immediately process the blood by centrifugation to separate plasma.

    • Stabilize the ascorbic acid in the plasma by adding a precipitating agent like metaphosphoric acid.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis (GC-MS or LC-MS/MS):

    • Derivatization (for GC-MS): To make the ascorbic acid volatile for Gas Chromatography (GC) analysis, convert it to a trimethylsilyl (B98337) (TMS) ester derivative.[6]

    • Analysis: Use either GC-MS or LC-MS/MS to measure the isotopic enrichment of ¹³C in the plasma ascorbate (B8700270) pool.[6] The instruments can differentiate between the mass of the endogenous (unlabeled) and the exogenous (¹³C₆-labeled) ascorbic acid.

  • Pharmacokinetic Analysis:

    • Calculate the concentration of the this compound tracer in plasma at each time point based on the measured isotope enrichment and the total plasma ascorbate concentration.[6]

    • Plot the tracer concentration versus time to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC), which reflects total absorption.

Visualizations: Workflows and Relationships

G cluster_0 Core Compound cluster_1 Isotopically Labeled Analog cluster_2 Primary Applications AA L-Ascorbic Acid (Vitamin C) AA_C13 This compound AA->AA_C13 Isotopic Labeling (¹²C → ¹³C) IS Internal Standard in Mass Spectrometry AA_C13->IS Enables Tracer Metabolic Tracer in In Vivo Studies AA_C13->Tracer Enables

G start Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) start->spike extract Protein Precipitation & Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification: (Analyte Area / IS Area) analyze->quantify result Accurate Concentration of L-Ascorbic Acid quantify->result

G

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

  • Storage Temperature: The compound should be stored under refrigerated conditions, typically between +2°C and +8°C.[3]

  • Protection from Light: It is sensitive to light and should be stored in a light-protected container.[3]

  • Solutions: When stored at -20°C in solution, it is recommended to be used within one month.[5]

  • Hygroscopicity: The compound can be hygroscopic. When preparing solutions in solvents like DMSO, it is crucial to use newly opened, anhydrous solvent to ensure accurate concentration and solubility.[5]

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling the powder, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is intended for research use only and not for human or veterinary use.[1]

References

In-Depth Technical Guide to the Molecular Weight of L-Ascorbic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise understanding of isotopically labeled compounds is paramount. This guide provides a detailed analysis of the molecular weight of L-Ascorbic acid-¹³C₆, a stable isotope-labeled version of Vitamin C, crucial for a variety of applications in metabolic research and pharmacokinetic studies.

Molecular Composition and Isotopic Labeling

L-Ascorbic acid-¹³C₆ is a form of L-Ascorbic acid where all six carbon atoms have been replaced with the stable isotope Carbon-13. The molecular formula is therefore represented as ¹³C₆H₈O₆. This complete isotopic labeling results in a significant and measurable mass shift compared to the naturally occurring L-Ascorbic acid (C₆H₈O₆), which is essential for its use as an internal standard in mass spectrometry-based quantification. The molecular weight of unlabeled L-ascorbic acid is 176.12 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For L-Ascorbic acid-¹³C₆, this is calculated by summing the masses of six Carbon-13 atoms, eight hydrogen atoms, and six oxygen atoms. The accepted monoisotopic atomic masses for the most common isotopes are utilized for this calculation.

The molecular weight of L-Ascorbic acid-¹³C₆ is consistently reported as 182.08 g/mol .[1][3][4][5][6]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of L-Ascorbic acid-¹³C₆.

Constituent AtomIsotopeCountIsotopic Mass (u)Total Mass (u)
Carbon¹³C613.0033578.0201
Hydrogen¹H81.0078258.0626
Oxygen¹⁶O615.99491595.96949
Total 182.05219

Note: The slight difference between the calculated monoisotopic mass and the reported average molecular weight (182.08 g/mol ) is due to the natural abundance of other isotopes and the use of average atomic weights in the latter.

Experimental Protocols

The determination of the molecular weight of L-Ascorbic acid-¹³C₆ is typically performed using high-resolution mass spectrometry (HRMS).

Methodology: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of L-Ascorbic acid-¹³C₆ is prepared in a suitable solvent, such as methanol (B129727) or water.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of L-Ascorbic acid-¹³C₆, from which the exact molecular weight can be determined.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight of L-Ascorbic acid-¹³C₆.

G cluster_elements Elemental Composition cluster_calculation Molecular Weight Calculation C Carbon-¹³ (¹³C) C_calc 6 x 13.00335 u = 78.0201 u C->C_calc H Hydrogen (¹H) H_calc 8 x 1.007825 u = 8.0626 u H->H_calc O Oxygen (¹⁶O) O_calc 6 x 15.994915 u = 95.96949 u O->O_calc Sum Sum of Atomic Masses C_calc->Sum H_calc->Sum O_calc->Sum MW Molecular Weight 182.05219 u Sum->MW

Calculation of L-Ascorbic acid-¹³C₆ Molecular Weight.

References

A Technical Guide to the Isotopic Purity of L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Ascorbic acid-13C6, a stable isotope-labeled form of Vitamin C. It is designed to be a comprehensive resource for professionals in research and drug development who utilize this compound as an internal standard for mass spectrometry, a tracer for metabolic studies, or in other quantitative applications where isotopic purity is paramount. This document outlines the quality specifications, detailed analytical methodologies for purity assessment, and the biochemical context of L-ascorbic acid's function.

Introduction to this compound

This compound is a form of Vitamin C where all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2] This isotopic substitution increases the molecular weight by approximately 6 atomic mass units compared to the natural, predominantly ¹²C-containing molecule, from ~176.12 g/mol to ~182.08 g/mol .[3] This mass difference is the cornerstone of its utility, allowing it to be clearly distinguished from its unlabeled counterpart by mass spectrometry.[3] While isotopically distinct, its chemical structure and reactivity are virtually identical to natural L-ascorbic acid, ensuring it behaves similarly in biological and chemical systems, a critical requirement for its use as a tracer and internal standard.[3][4]

Quality Specifications and Data Presentation

The utility of this compound is directly dependent on its isotopic and chemical purity. Commercially available standards typically feature very high isotopic enrichment. Below is a summary of typical specifications from leading suppliers.

Table 1: Comparative Quality Specifications of this compound
ParameterSpecificationSource
Isotopic Purity (Atom % ¹³C) 98-99%[1][5][6]
Chemical Purity (e.g., by CP) ≥98% to 99%[1][5]
Molecular Formula ¹³C₆H₈O₆[1][2]
Molecular Weight 182.08 g/mol [1][2]
CAS Number 1354064-87-1[1][2]
Appearance White to off-white powder[1]
Mass Shift M+6[1][2]
Table 2: Theoretical Isotopic Distribution and Mass Shifts

The primary species in a highly enriched sample of this compound is the fully labeled M+6 isotopologue. However, minor peaks corresponding to incompletely labeled species (M+0 to M+5) may be present. The relative abundance of these species is a critical measure of isotopic purity.

IsotopologueMass ShiftDescription
M+0+0 amuUnlabeled L-Ascorbic acid (C₆H₈O₆)
M+1+1 amuL-Ascorbic acid with one ¹³C atom
M+2+2 amuL-Ascorbic acid with two ¹³C atoms
M+3+3 amuL-Ascorbic acid with three ¹³C atoms
M+4+4 amuL-Ascorbic acid with four ¹³C atoms
M+5+5 amuL-Ascorbic acid with five ¹³C atoms
M+6+6 amuFully labeled L-Ascorbic acid-¹³C₆

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies predominantly on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity by Mass Spectrometry (LC-MS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic enrichment. The LC step separates the analyte from potential impurities, while the MS quantifies the relative abundance of each isotopologue.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound test sample in a suitable solvent (e.g., LC-MS grade water or methanol (B129727) with a stabilizing agent like meta-phosphoric acid).[7]

    • Prepare a solution of an unlabeled L-Ascorbic acid reference standard at a known concentration.

    • Create a series of dilutions to establish a linear calibration curve if absolute quantification is needed.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a reverse-phase C18 column suitable for separating polar compounds.[7]

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure proper ionization, is typically effective.[7]

    • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Goal: The chromatographic method should provide a sharp, symmetrical peak for ascorbic acid, well-separated from any contaminants.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for ascorbic acid.[7]

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the isotopic peaks.[8]

    • Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled (m/z ~175) and the fully labeled (m/z ~181) parent ions.

  • Data Processing and Purity Calculation:

    • Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak for ascorbic acid.

    • Isotopologue Integration: Identify and integrate the peak areas for each isotopologue (M+0 through M+6). High-resolution instruments can generate an Extracted Ion Chromatogram (EIC) for each isotopic mass to improve accuracy.[8]

    • Calculation: The isotopic purity (atom % ¹³C) is calculated based on the relative abundance of the M+6 peak compared to the sum of all isotopologue peaks.

      • Isotopic Purity (%) = [Area(M+6) / Σ(Area(M+0) to Area(M+6))] x 100

Isotopic Purity by NMR Spectroscopy

¹³C NMR spectroscopy provides site-specific information about the ¹³C enrichment. While MS gives an average isotopic abundance, NMR can confirm that all six carbon positions are indeed labeled.[3]

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample (typically 1-10 mg) in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a quantitative ¹³C NMR spectrum. This requires a long inter-transient delay (relaxation delay) to ensure full relaxation of all carbon nuclei for accurate integration.

    • Decoupling: Use proton decoupling to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom.

  • Data Processing and Analysis:

    • Spectrum Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Signal Identification: Identify the six distinct resonance signals corresponding to the six carbon atoms in the ascorbic acid molecule.[9]

    • Purity Assessment: In a highly enriched sample, the signals for the ¹³C atoms will be intense. The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance ¹³C in an unlabeled sample confirms high isotopic purity.

    • Advanced Analysis: Two-dimensional NMR techniques like ¹H-¹³C HSQC can be used to map the connectivity and confirm the position-specific enrichment of each carbon atom.[3]

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Purity Analysis Routes cluster_2 LC-MS Protocol cluster_3 NMR Protocol cluster_4 Final Determination Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution LCMS_Route Route 1: LC-MS Analysis Dissolution->LCMS_Route NMR_Route Route 2: NMR Analysis Dissolution->NMR_Route LC_Sep LC Separation (C18 Column) MS_Detect HRMS Detection (TOF/Orbitrap) LC_Sep->MS_Detect MS_Data Integrate Isotopologue Peaks (M+0 to M+6) MS_Detect->MS_Data Purity_Report Isotopic Purity Report MS_Data->Purity_Report NMR_Acq Acquire Quantitative 13C Spectrum NMR_Process Process Spectrum NMR_Acq->NMR_Process NMR_Data Analyze Signal Intensity & Position NMR_Process->NMR_Data NMR_Data->Purity_Report G cluster_collagen Collagen Synthesis Pathway Procollagen Procollagen Chain (with Proline/Lysine) Enzyme Prolyl/Lysyl Hydroxylase (Fe2+) Procollagen->Enzyme binds Hydroxylated_Procollagen Hydroxylated Procollagen (Stable Triple Helix) Enzyme->Hydroxylated_Procollagen produces Products Succinate + CO₂ Enzyme->Products produces Enzyme_Ox Inactive Enzyme (Fe3+) Enzyme->Enzyme_Ox can lead to inactivation Ascorbate (B8700270) L-Ascorbic Acid (Vitamin C) Ascorbate->Enzyme keeps Fe2+ reduced Ascorbyl_Radical Ascorbyl Radical Cofactors O₂ + α-Ketoglutarate Cofactors->Enzyme bind Enzyme_Ox->Enzyme Ascorbate reduces G cluster_ros Pro-oxidant Mechanism of Ascorbic Acid Ascorbate High-Dose Ascorbate Fe2 Fe²⁺ (Ferrous Iron) Ascorbate->Fe2 reduces Fe3 Fe³⁺ (Ferric Iron) Fe3->Ascorbate H2O2 H₂O₂ (Hydrogen Peroxide) Fe2->H2O2 Fenton Reaction OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical generates Cell_Damage Oxidative Damage to Cancer Cell OH_radical->Cell_Damage causes O2 O₂ O2->Fe2

References

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled L-ascorbic acid (Vitamin C), a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis. The primary focus is on the adaptation of the well-established Reichstein process for the introduction of ¹³C isotopes at specific positions within the ascorbic acid molecule.

Introduction

Stable isotope-labeled compounds, such as ¹³C-labeled ascorbic acid, are invaluable in scientific research. They allow for the precise tracing and quantification of molecules in biological systems without the safety concerns associated with radioactive isotopes. ¹³C-labeled ascorbic acid is particularly useful for:

  • Metabolic Pathway Analysis: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C.

  • Pharmacokinetic Studies: Differentiating between endogenously produced and exogenously administered ascorbic acid.

  • Quantitative Analysis: Serving as a reliable internal standard in mass spectrometry-based assays for the accurate measurement of ascorbic acid levels in various biological matrices.

The synthesis of ¹³C-labeled ascorbic acid typically involves the use of a ¹³C-labeled precursor, most commonly D-glucose, which is then converted to L-ascorbic acid through a series of chemical and microbiological steps. The Reichstein process, developed in the 1930s, remains a cornerstone for the industrial production of ascorbic acid and is readily adaptable for isotopic labeling.

Synthetic Pathways

The most common and industrially scalable method for synthesizing L-ascorbic acid is the Reichstein process. This chemo-enzymatic pathway can be adapted to produce position-specifically or uniformly ¹³C-labeled L-ascorbic acid by starting with the appropriately labeled D-glucose.

Synthesis of L-[1-¹³C]Ascorbic Acid

To synthesize L-ascorbic acid labeled at the C1 position, the starting material is typically D-glucose labeled at the C6 position (D-[6-¹³C]glucose). This is because the carbon skeleton of glucose is inverted during the Reichstein process.

Synthesis_of_L_1_13C_Ascorbic_Acid start D-[6-¹³C]Glucose sorbitol D-[6-¹³C]Sorbitol start->sorbitol Catalytic Hydrogenation (Ni, H₂, pressure, heat) sorbose L-[1-¹³C]Sorbose sorbitol->sorbose Microbial Oxidation (Acetobacter suboxydans) diacetone Di-O-isopropylidene- L-[1-¹³C]sorbose sorbose->diacetone Acetonation (Acetone, H⁺) klg 2-keto-L-[1-¹³C]gulonic acid diacetone->klg Oxidation (KMnO₄) & Hydrolysis ascorbic_acid L-[1-¹³C]Ascorbic Acid klg->ascorbic_acid Lactonization (Acid catalyst, heat)

Caption: Synthesis of L-[1-¹³C]Ascorbic Acid via the Reichstein Process.

Synthesis of L-[6-¹³C]Ascorbic Acid

Conversely, to obtain L-ascorbic acid labeled at the C6 position, the synthesis starts with D-glucose labeled at the C1 position (D-[1-¹³C]glucose).

Synthesis_of_L_6_13C_Ascorbic_Acid start D-[1-¹³C]Glucose sorbitol D-[1-¹³C]Sorbitol start->sorbitol Catalytic Hydrogenation (Ni, H₂, pressure, heat) sorbose L-[6-¹³C]Sorbose sorbitol->sorbose Microbial Oxidation (Acetobacter suboxydans) diacetone Di-O-isopropylidene- L-[6-¹³C]sorbose sorbose->diacetone Acetonation (Acetone, H⁺) klg 2-keto-L-[6-¹³C]gulonic acid diacetone->klg Oxidation (KMnO₄) & Hydrolysis ascorbic_acid L-[6-¹³C]Ascorbic Acid klg->ascorbic_acid Lactonization (Acid catalyst, heat)

Caption: Synthesis of L-[6-¹³C]Ascorbic Acid via the Reichstein Process.

Synthesis of Uniformly Labeled L-[¹³C₆]Ascorbic Acid

For the synthesis of uniformly labeled L-ascorbic acid, uniformly labeled D-[¹³C₆]glucose is used as the starting material. The synthetic pathway is identical to the ones described above, with all carbon atoms in the intermediates being ¹³C.

Experimental Protocols

The following protocols are adapted from established methods for ascorbic acid synthesis, specifically for the preparation of ¹³C-labeled variants.

General Considerations
  • Starting Materials: ¹³C-labeled D-glucose (position-specific or uniform) with high isotopic purity (typically >98-99 atom % ¹³C) is required.

  • Reagents and Solvents: All reagents and solvents should be of high purity to avoid side reactions and ensure a clean product.

  • Inert Atmosphere: Reactions sensitive to oxidation should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Synthesis of L-[1-¹³C]Ascorbic Acid from D-[6-¹³C]Glucose

Step 1: Catalytic Hydrogenation of D-[6-¹³C]Glucose to D-[6-¹³C]Sorbitol

  • Reaction Setup: A high-pressure autoclave is charged with D-[6-¹³C]glucose, deionized water, and a nickel catalyst (e.g., Raney nickel).

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and stirred vigorously.

  • Work-up: After the reaction is complete (monitored by hydrogen uptake), the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting aqueous solution of D-[6-¹³C]sorbitol is typically used directly in the next step without further purification.

Step 2: Microbial Oxidation of D-[6-¹³C]Sorbitol to L-[1-¹³C]Sorbose

  • Fermentation: The aqueous solution of D-[6-¹³C]sorbitol is added to a sterilized fermentation medium containing a culture of Acetobacter suboxydans.

  • Incubation: The fermentation is carried out under controlled temperature and aeration for several days.

  • Isolation: After the oxidation is complete, the bacterial cells are removed by centrifugation or filtration. The resulting solution is concentrated to yield crude L-[1-¹³C]sorbose.

Step 3: Acetonation of L-[1-¹³C]Sorbose

  • Reaction: Crude L-[1-¹³C]sorbose is suspended in acetone (B3395972) containing a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is stirred at room temperature.

  • Purification: The reaction is neutralized, and the resulting di-O-isopropylidene-L-[1-¹³C]sorbose is isolated by crystallization.

Step 4: Oxidation and Hydrolysis to 2-keto-L-[1-¹³C]gulonic acid

  • Oxidation: The protected sorbose derivative is dissolved in an appropriate solvent and oxidized with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

  • Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to remove the isopropylidene protecting groups, yielding 2-keto-L-[1-¹³C]gulonic acid.

Step 5: Lactonization to L-[1-¹³C]Ascorbic Acid

  • Reaction: 2-keto-L-[1-¹³C]gulonic acid is heated in the presence of an acid catalyst to promote intramolecular esterification (lactonization).

  • Purification: The crude L-[1-¹³C]ascorbic acid is purified by recrystallization from a suitable solvent system to yield the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of ¹³C-labeled ascorbic acid.

Table 1: Starting Materials and Products
Target Compound ¹³C-Labeled Precursor Typical Isotopic Purity of Precursor Final Product
L-[1-¹³C]Ascorbic AcidD-[6-¹³C]Glucose>98 atom % ¹³CL-Ascorbic acid labeled at C1
L-[6-¹³C]Ascorbic AcidD-[1-¹³C]Glucose>98 atom % ¹³CL-Ascorbic acid labeled at C6
L-[¹³C₆]Ascorbic AcidD-[¹³C₆]Glucose>98 atom % ¹³CUniformly labeled L-Ascorbic acid
Table 2: Reaction Conditions and Estimated Yields for Labeled Synthesis (Adapted from Reichstein Process)
Reaction Step Key Reagents and Conditions Estimated Yield
Catalytic HydrogenationNi catalyst, H₂, high pressure, elevated temperature>95%
Microbial OxidationAcetobacter suboxydans, controlled temperature and aeration60-90%
AcetonationAcetone, acid catalyst (e.g., H₂SO₄)~80%
Oxidation & HydrolysisKMnO₄, followed by acid hydrolysis~90% (for oxidation)
LactonizationAcid catalyst, heat~75%
Overall Estimated Yield ~35-50%

Characterization

The final ¹³C-labeled ascorbic acid product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ascorbic acid and the position of the ¹³C label.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the labeled compound and to quantify the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the final product.

Conclusion

The synthesis of ¹³C-labeled ascorbic acid, primarily through the adaptation of the Reichstein process, is a well-established and reliable method for producing this essential research tool. By carefully selecting the appropriately labeled starting material and optimizing the reaction conditions at each step, researchers can obtain high-purity, isotopically enriched L-ascorbic acid for a wide range of applications in metabolic and pharmaceutical research. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of ¹³C-labeled ascorbic acid.

An In-depth Technical Guide to L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6, the isotopically labeled form of Vitamin C, is a powerful tool in metabolic research and drug development. With all six carbon atoms replaced by the stable isotope ¹³C, this molecule serves as a tracer to elucidate metabolic pathways, quantify metabolite concentrations, and understand the mechanisms of action of various therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental methodologies.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 1354064-87-1[1]
Molecular Formula ¹³C₆H₈O₆[1]
Molecular Weight 182.08 g/mol [1]
Appearance White to off-white powder
Isotopic Purity ≥99 atom % ¹³C[1]
Chemical Purity ≥99%[1]
Melting Point 190-194 °C (decomposes)
Solubility Soluble in water
Applications Overview
ApplicationDescriptionReference(s)
Metabolic Tracer Studies Used to trace the metabolic fate of ascorbic acid in various biological systems, including cell cultures and animal models.[2]
Internal Standard Serves as an internal standard for accurate quantification of unlabeled ascorbic acid in biological samples using mass spectrometry and NMR.[2]
Metabolic Flux Analysis (MFA) Enables the quantitative study of the rates of metabolic reactions in a biological system at steady state.[3][4][5][6][7]
Drug Development Aids in understanding the effect of drugs on metabolic pathways related to ascorbic acid.

Synthesis and Purification

While this compound is commercially available from various suppliers, a detailed, publicly available synthesis protocol is scarce. The general principle involves using a ¹³C-labeled precursor, typically [U-¹³C₆]-glucose, and employing a series of enzymatic and chemical reactions to convert it to this compound.

General Synthesis Strategy (based on known ascorbic acid synthesis pathways):

  • Starting Material: [U-¹³C₆]-D-glucose.

  • Reduction: Catalytic hydrogenation of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-sorbitol.

  • Oxidation: Microbial oxidation of [U-¹³C₆]-D-sorbitol to [U-¹³C₆]-L-sorbose.

  • Protection and Oxidation: A series of chemical steps involving protection of hydroxyl groups followed by oxidation to form [U-¹³C₆]-2-keto-L-gulonic acid.

  • Lactonization: Acid-catalyzed conversion of [U-¹³C₆]-2-keto-L-gulonic acid to this compound.

Purification:

The final product is typically purified by recrystallization from a suitable solvent system, such as a water-miscible organic solvent mixture, to achieve high chemical and isotopic purity.

Experimental Protocols

Quantification of Ascorbic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous ascorbic acid in a biological matrix (e.g., plasma, cell lysate).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (internal standard)

  • Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for protein precipitation and stabilization

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS/MS system (e.g., triple quadrupole)

Methodology:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To 100 µL of the sample, add a known concentration of this compound (e.g., 10 µL of a 10 µg/mL solution).

    • Add 200 µL of ice-cold 10% MPA or TCA to precipitate proteins and stabilize ascorbic acid.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase C18 or HILIC column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate ascorbic acid from other matrix components.

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM):

        • Ascorbic Acid (unlabeled): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0 or 89.0.[8]

        • This compound (labeled): Precursor ion (m/z) 181.0 -> Product ion (m/z) 120.0 or 92.0.

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled ascorbic acid and the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of unlabeled ascorbic acid spiked with the same amount of internal standard.

    • Determine the concentration of ascorbic acid in the sample by interpolating the peak area ratio from the calibration curve.

Metabolic Tracer Study using this compound and NMR Spectroscopy

This protocol outlines a general workflow for tracing the metabolism of this compound in a cell culture model using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Deuterated water (D₂O) for NMR

  • NMR tubes

  • High-resolution NMR spectrometer

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.

    • Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS to remove extracellular label.

    • Quench metabolism and extract intracellular metabolites using a suitable method, such as a cold methanol/water/chloroform extraction.

    • Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

    • Lyophilize the polar extract containing the water-soluble metabolites.

  • NMR Sample Preparation:

    • Reconstitute the lyophilized extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C and/or ¹H NMR spectra on a high-field NMR spectrometer.

    • Use appropriate pulse sequences to suppress the water signal and enhance the signals of interest. For ¹³C detection, proton decoupling is typically used.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Identify the resonances corresponding to this compound and its downstream metabolites by comparing the chemical shifts to known databases and standards. The presence of ¹³C-¹³C J-coupling can aid in the identification of labeled metabolites.

    • Quantify the relative or absolute concentrations of the labeled metabolites by integrating the corresponding peak areas relative to the internal standard.

    • Analyze the time-course data to determine the kinetics of this compound uptake and metabolism.

Signaling Pathways and Visualization

L-Ascorbic acid is a critical cofactor for several enzymes and plays a significant role in various signaling pathways. This compound can be used to probe the dynamics of these pathways.

Collagen Synthesis

Ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that stabilize the collagen triple helix.

Collagen_Synthesis cluster_cofactors Cofactors Procollagen Procollagen (in Fibroblasts) Hydroxylation Hydroxylation of Proline and Lysine Residues Procollagen->Hydroxylation Procollagen_hydroxylated Hydroxylated Procollagen Hydroxylation->Procollagen_hydroxylated Assembly Triple Helix Formation Procollagen_hydroxylated->Assembly Secreted_Procollagen Secreted Procollagen Assembly->Secreted_Procollagen Cleavage Cleavage of Propeptides Secreted_Procollagen->Cleavage Tropocollagen Tropocollagen Cleavage->Tropocollagen Crosslinking Cross-linking Tropocollagen->Crosslinking Collagen_Fibril Collagen Fibril Crosslinking->Collagen_Fibril Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Ascorbic_Acid->Hydroxylation Cofactor for Prolyl/Lysyl Hydroxylases Fe2 Fe²⁺ Fe2->Hydroxylation O2 O₂ O2->Hydroxylation alpha_KG α-Ketoglutarate alpha_KG->Hydroxylation

Caption: Role of L-Ascorbic Acid in Collagen Synthesis.

Hypoxia-Inducible Factor (HIF-1) Regulation

Ascorbic acid is a cofactor for HIF prolyl hydroxylases (PHDs), which are key enzymes in the degradation of the HIF-1α transcription factor. Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. In the absence of ascorbic acid or under hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1_Regulation cluster_normoxia Normoxia (Sufficient O₂) cluster_hypoxia Hypoxia (Low O₂) or Ascorbate Deficiency HIF1a_N HIF-1α PHDs_N Prolyl Hydroxylases (PHDs) HIF1a_N->PHDs_N HIF1a_OH_N Hydroxylated HIF-1α PHDs_N->HIF1a_OH_N Hydroxylation VHL_N VHL Protein HIF1a_OH_N->VHL_N Ubiquitination_N Ubiquitination VHL_N->Ubiquitination_N Proteasome_N Proteasomal Degradation Ubiquitination_N->Proteasome_N HIF1a_H HIF-1α HIF1_complex_H HIF-1 Complex HIF1a_H->HIF1_complex_H HIF1b_H HIF-1β HIF1b_H->HIF1_complex_H Nucleus_H Nucleus HIF1_complex_H->Nucleus_H Translocation HRE_H Hypoxia Response Element (HRE) Nucleus_H->HRE_H Binds to Gene_Expression_H Target Gene Expression HRE_H->Gene_Expression_H Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->PHDs_N Cofactor

Caption: Regulation of HIF-1α by L-Ascorbic Acid.

Neurotransmitter Synthesis

Ascorbic acid is a cofactor for dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to norepinephrine, a critical neurotransmitter in the brain.[9][10][11][12][13] It also plays a role in recycling tetrahydrobiopterin, a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[10]

Neurotransmitter_Synthesis cluster_enzymes Enzymes and Cofactors Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA   Dopamine Dopamine L_DOPA->Dopamine   Norepinephrine Norepinephrine Dopamine->Norepinephrine   TH Tyrosine Hydroxylase TH->Tyrosine DDC DOPA Decarboxylase DDC->L_DOPA DBH Dopamine β-Hydroxylase DBH->Dopamine Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->DBH Cofactor BH4 Tetrahydrobiopterin (BH4) Ascorbic_Acid->BH4 Recycling BH4->TH Cofactor

Caption: Role of L-Ascorbic Acid in Neurotransmitter Synthesis.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, drug development, and cellular biology. Its utility as a tracer and an internal standard allows for precise and detailed investigations into the complex roles of vitamin C in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting studies that leverage the power of stable isotope labeling. As our understanding of metabolic networks continues to grow, the applications of this compound are poised to expand, offering new insights into the intricate workings of biological systems.

References

The Role of L-Ascorbic Acid-¹³C₆ in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis and catecholamine metabolism.[1] Its quantification and metabolic fate are of significant interest in various fields, from clinical diagnostics to drug development. L-Ascorbic acid-¹³C₆ is a stable isotope-labeled form of ascorbic acid where all six carbon atoms are replaced with the ¹³C isotope.[2] This isotopic labeling makes it an invaluable tool in research, primarily for two critical applications: as an internal standard for accurate quantification of endogenous ascorbic acid and as a tracer to study its metabolic pathways. This guide provides a comprehensive overview of the core functions of L-Ascorbic acid-¹³C₆, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Core Functions and Applications

The primary utility of L-Ascorbic acid-¹³C₆ in research stems from its chemical identity being nearly identical to its unlabeled counterpart, yet distinguishable by its mass. This property allows it to be used in two main capacities:

  • Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.[3] L-Ascorbic acid-¹³C₆ serves as an excellent internal standard for the quantification of natural L-ascorbic acid in biological matrices such as plasma, serum, and tissue homogenates. By adding a known amount of L-Ascorbic acid-¹³C₆ to a sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise measurements.[4]

  • Metabolic Tracer: As a stable isotope tracer, L-Ascorbic acid-¹³C₆ can be administered to in vitro cell cultures or in vivo models to track the absorption, distribution, metabolism, and excretion of vitamin C.[5] By following the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways, measure flux through these pathways, and understand how different physiological or pathological conditions affect vitamin C metabolism.

Quantitative Analysis of L-Ascorbic Acid using L-Ascorbic Acid-¹³C₆

The use of L-Ascorbic acid-¹³C₆ as an internal standard in LC-MS/MS methods has significantly improved the accuracy and reliability of vitamin C quantification.

Data Presentation: Method Validation Summary

The following table summarizes the validation parameters for a typical UPLC-MS/MS method for the quantification of L-ascorbic acid in human plasma using L-Ascorbic acid-¹³C₆ as an internal standard.

Validation ParameterResult
Linearity (r²) > 0.999
Linear Range 1 - 1700 µg L⁻¹
Limit of Detection (LOD) 0.3 µg L⁻¹
Limit of Quantification (LOQ) 1.0 µg L⁻¹
Intra-day Precision (%RSD) 0.3%
Inter-day Precision (%RSD) 2.2%
Accuracy/Recovery 101.2% - 103.9%
Matrix Effect Compensated by the use of the internal standard

Data compiled from representative LC-MS/MS method validation studies.[6][7]

Experimental Protocol: Quantification of L-Ascorbic Acid in Human Plasma by UPLC-MS/MS

This protocol outlines a standard procedure for the analysis of L-ascorbic acid in human plasma.

1. Materials and Reagents:

  • L-Ascorbic acid standard

  • L-Ascorbic acid-¹³C₆ (internal standard)

  • Metaphosphoric acid (MPA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (control and study samples)

2. Sample Preparation: a. Thaw frozen plasma samples on ice, protected from light. b. In a microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels). d. To precipitate proteins and stabilize ascorbic acid, add 400 µL of ice-cold 10% (w/v) metaphosphoric acid. e. Vortex mix for 30 seconds. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., HILIC or a column with a polar endcapping).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • L-Ascorbic acid: m/z 175 → 115 (quantifier), 175 → 89 (qualifier)[8]

    • L-Ascorbic acid-¹³C₆: m/z 181 → 119 (quantifier)

4. Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the L-ascorbic acid standard to the L-Ascorbic acid-¹³C₆ internal standard against the concentration of the standards. b. Determine the concentration of L-ascorbic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Quantitative Workflow

G Workflow for LC-MS/MS Quantification of Ascorbic Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add L-Ascorbic acid-¹³C₆ (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., with Metaphosphoric Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate result Final Concentration calibrate->result

Caption: Workflow for the quantification of ascorbic acid in plasma using L-Ascorbic acid-¹³C₆ as an internal standard.

Metabolic Tracing with L-Ascorbic Acid-¹³C₆

Tracing the metabolic fate of ascorbic acid is crucial for understanding its role in health and disease.

Experimental Protocol: In Vivo Metabolic Tracing of L-Ascorbic Acid-¹³C₆

This protocol provides a general framework for an in vivo study in a rodent model.

1. Study Design and Animal Handling: a. Acclimate animals to the housing conditions and diet. b. Divide animals into control and experimental groups. c. The diet should be controlled for its vitamin C content.

2. Administration of L-Ascorbic Acid-¹³C₆: a. Prepare a sterile solution of L-Ascorbic acid-¹³C₆ in a suitable vehicle (e.g., saline). b. Administer a single oral or intraperitoneal dose of L-Ascorbic acid-¹³C₆ to the experimental group. The dosage should be determined based on the study objectives.[9]

3. Sample Collection: a. Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile. b. At the end of the study, collect tissues of interest (e.g., liver, brain, adrenal glands) and urine. c. Process and store all samples appropriately (e.g., plasma separation, snap-freezing tissues) to prevent degradation of ascorbic acid and its metabolites.

4. Sample Analysis: a. Extract metabolites from plasma, tissues, and urine using a suitable solvent system (e.g., methanol/water/chloroform). b. Analyze the extracts using high-resolution mass spectrometry (e.g., LC-QTOF MS or Orbitrap MS) to identify and quantify ¹³C-labeled metabolites. c. Monitor the mass isotopologue distribution of ascorbic acid and its downstream metabolites.

5. Data Analysis: a. Calculate the enrichment of ¹³C in ascorbic acid and its metabolites over time. b. Model the kinetic data to determine absorption, distribution, and turnover rates. c. Use metabolic flux analysis software to map the metabolic fate of the ¹³C₆-label.

Visualization of Metabolic Tracing

G Metabolic Tracing of L-Ascorbic Acid-¹³C₆ cluster_administration Administration cluster_absorption_distribution Absorption & Distribution cluster_metabolism Metabolism & Excretion tracer Oral or IP dose of L-Ascorbic Acid-¹³C₆ blood Bloodstream (¹³C₆-Ascorbate) tracer->blood tissues Tissues (e.g., Liver, Brain) blood->tissues metabolites ¹³C-labeled Metabolites (e.g., Dehydroascorbate-¹³C₆) tissues->metabolites excretion Excretion (Urine) metabolites->excretion

Caption: Overview of an in vivo metabolic tracer study using L-Ascorbic acid-¹³C₆.

Ascorbic Acid Metabolism and the Fate of the ¹³C₆ Label

In mammals, ascorbic acid is not synthesized endogenously in humans, but it undergoes recycling and degradation. When L-Ascorbic acid-¹³C₆ is introduced, the ¹³C atoms are retained through the initial stages of metabolism.

Visualization of the Metabolic Pathway

G Metabolic Fate of L-Ascorbic Acid-¹³C₆ AA_13C6 L-Ascorbic Acid-¹³C₆ MDHA_13C6 Monodehydroascorbate-¹³C₆ AA_13C6->MDHA_13C6 Oxidation MDHA_13C6->AA_13C6 Reduction DHA_13C6 Dehydroascorbic Acid-¹³C₆ MDHA_13C6->DHA_13C6 Disproportionation/ Oxidation DHA_13C6->AA_13C6 Reduction (e.g., via Glutathione) DKG_13C6 2,3-Diketogulonate-¹³C₆ DHA_13C6->DKG_13C6 Hydrolysis Oxalate_13C2 Oxalate-¹³C₂ DKG_13C6->Oxalate_13C2 Threonate_13C4 L-Threonate-¹³C₄ DKG_13C6->Threonate_13C4

Caption: Simplified metabolic pathway of L-Ascorbic acid-¹³C₆, showing the retention of the ¹³C label in key metabolites.

The initial oxidation of L-Ascorbic acid-¹³C₆ forms monodehydroascorbate-¹³C₆ and subsequently dehydroascorbic acid-¹³C₆, both of which can be reduced back to ascorbic acid, thus conserving the ¹³C₆-labeled molecule. Irreversible degradation proceeds through the hydrolysis of dehydroascorbic acid-¹³C₆ to 2,3-diketogulonate-¹³C₆. This intermediate can then be further metabolized, leading to the cleavage of the carbon chain and the formation of smaller molecules such as ¹³C₂-oxalate and ¹³C₄-threonate. By tracing the appearance of these ¹³C-labeled metabolites, researchers can quantify the rates of ascorbic acid turnover and degradation.

Conclusion

L-Ascorbic acid-¹³C₆ is a powerful and versatile tool in modern scientific research. Its application as an internal standard provides the "gold standard" for the accurate and precise quantification of vitamin C in complex biological matrices. As a metabolic tracer, it offers an unparalleled ability to investigate the intricate details of vitamin C absorption, metabolism, and disposition in living systems. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate L-Ascorbic acid-¹³C₆ into their experimental designs, ultimately advancing our understanding of the critical role of vitamin C in health and disease.

References

L-Ascorbic Acid-13C6: An In-depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid, commonly known as Vitamin C, is a cornerstone of antioxidant research and therapeutic development. The isotopically labeled form, L-Ascorbic acid-13C6, in which all six carbon atoms are replaced with the stable isotope ¹³C, offers a powerful tool for elucidating metabolic pathways and quantifying antioxidant effects in complex biological systems. While the isotopic labeling does not fundamentally alter the chemical antioxidant properties, it provides a crucial method for tracing the molecule's fate and function. This technical guide delves into the core antioxidant properties of L-Ascorbic acid, with a focus on the utility and experimental considerations of its ¹³C-labeled analogue. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its antioxidant capacity, and a summary of its role in cellular signaling pathways.

Introduction to this compound

L-Ascorbic acid is a water-soluble vitamin that functions as a potent reducing agent and antioxidant.[1][2] It can donate electrons to neutralize a wide variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[3][4]

This compound is a stable isotope-labeled version of L-Ascorbic acid.[5][6] The replacement of ¹²C with ¹³C atoms results in a mass shift that allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] This makes it an invaluable tracer for metabolic flux analysis and for differentiating between endogenous and exogenously administered ascorbic acid.[8][9] Critically, the isotopic substitution has a minimal effect on the chemical bonding and reactivity, meaning the antioxidant characteristics of this compound are fundamentally the same as the unlabeled compound.

Mechanism of Antioxidant Action

The antioxidant activity of L-Ascorbic acid stems from its ability to undergo reversible oxidation. It can donate a single electron to a free radical, forming the relatively stable and less reactive ascorbyl radical. It can then donate a second electron to form dehydroascorbic acid.[10] This process effectively terminates radical chain reactions.

Direct Radical Scavenging

L-Ascorbic acid directly scavenges a variety of ROS, including:

  • Superoxide radical (O₂⁻)

  • Hydroxyl radical (•OH)

  • Peroxyl radicals (ROO•)

  • Singlet oxygen (¹O₂)

Regeneration of Other Antioxidants

L-Ascorbic acid plays a crucial role in regenerating other key antioxidants within the body, most notably α-tocopherol (Vitamin E). By donating an electron to the tocopheroxyl radical, it restores the antioxidant capacity of Vitamin E, which is essential for protecting lipid membranes from peroxidation.[11]

Interaction with Cellular Signaling Pathways

Ascorbic acid influences cellular signaling pathways involved in the oxidative stress response. It can modulate the activity of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[4][12]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of L-Ascorbic acid and its labeled counterpart can be quantified using various in vitro assays. The following tables summarize expected quantitative data for L-Ascorbic acid, which serves as a benchmark for this compound.

Assay Parameter Typical Value for L-Ascorbic Acid Reference
DPPH Radical ScavengingIC₅₀2-10 µg/mL[13]
ABTS Radical ScavengingTEAC (Trolox Equivalent Antioxidant Capacity)1.0-1.1[14][15]
Cellular Antioxidant Activity (CAA)CAA ValueVaries by cell type and experimental conditions[16][17]

Note: The exact values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. When using this compound, the primary procedural modification would be the use of mass spectrometry or NMR for detection and quantification in cellular or in vivo studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[18]

  • L-Ascorbic acid or this compound standard solutions of varying concentrations.

  • Methanol or ethanol (B145695).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of L-Ascorbic acid or this compound in methanol or ethanol.

  • Create a series of dilutions from the stock solution.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add an equal volume of the standard solutions (or sample extracts) to the wells.

  • Include a control well containing the solvent instead of the antioxidant.

  • Incubate the plate in the dark at room temperature for 30 minutes.[13][19]

  • Measure the absorbance at approximately 517 nm.[18]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form.

Materials:

  • ABTS solution (e.g., 7 mM in water).[20]

  • Potassium persulfate solution (e.g., 2.45 mM in water).[20]

  • L-Ascorbic acid or this compound standard solutions.

  • Ethanol or phosphate-buffered saline (PBS).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14]

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15]

  • Prepare a series of dilutions of the L-Ascorbic acid or this compound standard.

  • Add a small volume of the standard solutions to the wells of the microplate.

  • Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.[15]

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Adherent cells (e.g., HepG2).

  • Cell culture medium.

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.[17]

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator.[17]

  • L-Ascorbic acid or this compound solutions.

  • 96-well black fluorescence cell culture plate.

  • Fluorescence microplate reader.

Procedure:

  • Seed cells in a 96-well black plate and culture until confluent.

  • Wash the cells with PBS.

  • Pre-incubate the cells with a solution containing DCFH-DA and the antioxidant compound (L-Ascorbic acid or this compound) at various concentrations.

  • After the incubation period, wash the cells to remove the compounds.

  • Add the free radical initiator (e.g., AAPH) to induce oxidative stress.

  • Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths over time.

  • The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells treated only with the radical initiator.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the antioxidant properties and analysis of this compound.

G Antioxidant Mechanism of L-Ascorbic Acid ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes AA L-Ascorbic Acid AA->ROS Donates electron to neutralize A_radical Ascorbyl Radical (Less Reactive) AA->A_radical Forms DHA Dehydroascorbic Acid A_radical->DHA Donates another electron to form

Caption: Direct radical scavenging by L-Ascorbic Acid.

G Regeneration of α-Tocopherol Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Tocopherol α-Tocopherol (Vitamin E) Lipid_Peroxyl_Radical->Tocopherol Oxidizes Tocopheroxyl_Radical Tocopheroxyl Radical (TO•) Tocopherol->Tocopheroxyl_Radical Forms Membrane_Protection Membrane Protection Tocopherol->Membrane_Protection Provides Tocopheroxyl_Radical->Tocopherol Regenerated Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->Tocopheroxyl_Radical Reduces Ascorbyl_Radical Ascorbyl Radical Ascorbic_Acid->Ascorbyl_Radical Forms

Caption: L-Ascorbic Acid regenerates α-Tocopherol.

G Nrf2 Signaling Pathway Activation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->Oxidative_Stress Reduces Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Promotes

Caption: L-Ascorbic Acid influences the Nrf2 pathway.

G Workflow for this compound Cellular Uptake and Analysis cluster_0 Cell Culture cluster_1 Sample Analysis Cells Culture Cells Incubate Incubate with This compound Cells->Incubate Wash Wash Cells Incubate->Wash Lyse Lyse Cells Wash->Lyse Extract Extract Metabolites Lyse->Extract Analysis LC-MS or NMR Analysis Extract->Analysis Quantify Quantify Intracellular This compound Analysis->Quantify

Caption: Experimental workflow for tracing this compound.

Conclusion

This compound is a powerful and indispensable tool for researchers in the fields of nutrition, pharmacology, and drug development. Its identical antioxidant properties to unlabeled L-Ascorbic acid, combined with its traceability, allow for precise investigations into its absorption, distribution, metabolism, and excretion (ADME), as well as its specific roles in mitigating oxidative stress at the cellular and subcellular levels. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for designing and executing studies that leverage the unique advantages of this compound to further our understanding of its therapeutic potential.

References

understanding stable isotope labeling with 13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stable Isotope Labeling with ¹³C

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern biological and pharmaceutical research. It involves the use of non-radioactive isotopes as tracers to elucidate metabolic pathways, quantify protein dynamics, and understand drug metabolism.[1] Among stable isotopes, Carbon-13 (¹³C) is of particular importance due to the central role of carbon in all biological molecules.[2] This technique replaces the naturally abundant ¹²C atom with the heavier, stable ¹³C isotope in a molecule of interest.[3] These ¹³C-labeled compounds are then introduced into biological systems, and their journey and transformation are monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the core principles of ¹³C isotopic labeling, its key applications, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C labeling lies in providing cells, tissues, or organisms with a substrate (e.g., glucose, glutamine, amino acids) enriched with ¹³C.[3] This labeled substrate is taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream metabolites and macromolecules.[3]

Analytical instruments can distinguish between the labeled (heavy) and unlabeled (light) molecules.

  • Mass Spectrometry (MS) detects the mass-to-charge ratio (m/z) of molecules. The incorporation of ¹³C results in a predictable mass shift, allowing for the tracking and quantification of labeled metabolites.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy detects the ¹³C nucleus itself, which has a nuclear spin, unlike the NMR-inactive ¹²C isotope. This allows for the determination of the exact position of the label within a molecule's carbon skeleton.[][6]

By analyzing the distribution of ¹³C in various molecules over time, researchers can map the flow of carbon through metabolic networks, a process known as metabolic flux analysis.[7]

Key Applications in Research and Drug Development

Metabolic Flux Analysis (MFA)

¹³C-MFA is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[7][8] By tracing how ¹³C atoms from a specific precursor are distributed throughout the metabolic network, MFA provides a detailed, quantitative map of cellular metabolism.[4][7] This is invaluable for:

  • Understanding Disease States : Cancer cells, for example, exhibit significantly rewired metabolism, such as the Warburg effect (aerobic glycolysis), to support rapid proliferation.[8] ¹³C-MFA can precisely quantify these alterations.

  • Identifying Drug Targets : By pinpointing critical metabolic pathways essential for disease progression, MFA helps in the identification and validation of novel drug targets.[9]

  • Bioprocess Optimization : In biotechnology, MFA is used to optimize cellular metabolism for enhanced production of biopharmaceuticals or other desired compounds.[9]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used for quantitative proteomics.[10] In a typical SILAC experiment, two populations of cells are cultured in media that are identical, except one contains a "light" (e.g., ¹²C) essential amino acid (like Arginine or Lysine) while the other contains a "heavy" (e.g., ¹³C-labeled) version.[7][11] Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population.[12] The two cell populations can then be combined, and the relative abundance of proteins between the two samples can be accurately quantified by mass spectrometry.[10][13]

Drug Discovery and Development

¹³C labeling is a crucial tool throughout the drug development pipeline.[2][14]

  • Mechanism of Action (MoA) Studies : By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[3] This helps to confirm drug-target engagement and understand the downstream consequences of inhibiting a specific biological process.[9]

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies : Administering a ¹³C-labeled version of a drug candidate allows researchers to track its journey through the body, identifying how it is absorbed, where it is distributed, what metabolites are formed, and how it is ultimately excreted.[2][14] This provides critical information for optimizing a drug's pharmacokinetic and safety profiles.[2]

  • ¹³C-Breath Tests : This non-invasive diagnostic method uses ¹³C-labeled substrates that are metabolized by a specific enzyme or organ function, producing ¹³CO₂ which is then exhaled and measured.[15][16] It is used to assess gastric emptying, liver function, and certain metabolic diseases.[16][17]

Experimental Workflows and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The general workflow involves tracer selection, cell culture and labeling, sample harvesting, metabolite extraction, and finally, analytical detection and data analysis.

G General Workflow for a ¹³C Labeling Experiment cluster_design 1. Experimental Design cluster_exp 2. Experiment Execution cluster_analysis 3. Data Acquisition & Analysis design Define Biological Question & Select Model System tracer Select ¹³C-Labeled Tracer (e.g., [U-¹³C]-glucose) design->tracer culture Cell Culture & Adaptation to Labeling Medium tracer->culture labeling Introduce ¹³C Tracer & Incubate culture->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extract Metabolite Extraction harvest->extract ms_nmr Analysis by MS and/or NMR extract->ms_nmr mid Determine Mass Isotopologue Distributions (MIDs) ms_nmr->mid flux Computational Modeling (e.g., ¹³C-MFA) mid->flux interpret Biological Interpretation flux->interpret

A general workflow for ¹³C stable isotope labeling experiments.
Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells

This protocol provides a generalized method for a steady-state ¹³C glucose labeling experiment. Isotopic steady-state is achieved when the ¹³C enrichment in metabolites becomes stable over time.[18]

Objective : To determine the relative contribution of glucose to central carbon metabolism.

Materials :

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • ¹³C-labeling medium: Glucose-free DMEM supplemented with the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) and 10% dialyzed Fetal Bovine Serum (dFBS).

  • Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80:20 Methanol/Water, pre-chilled to -80°C.

  • Cell scraper, liquid nitrogen, centrifuge.

Methodology :

  • Cell Seeding : Seed cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Adaptation Phase : For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[3]

  • Labeling : Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.

  • Incubation : Incubate the cells for the desired period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites has plateaued.[3]

  • Harvesting and Quenching :

    • Place the plate on ice and aspirate the medium.

    • Wash cells rapidly with ice-cold PBS.

    • Immediately add the pre-chilled (-80°C) extraction solvent to the wells to quench metabolic activity.

    • Scrape the cells and collect the cell lysate/solvent mixture.

  • Extraction :

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[3]

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the metabolites for MS or NMR analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective : To quantify differential protein expression between two cell populations.

Materials :

  • SILAC-certified cell culture medium (deficient in L-arginine and L-lysine).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" amino acids: ¹²C₆-L-arginine and ¹²C₆-L-lysine.

  • "Heavy" amino acids: ¹³C₆-L-arginine and ¹³C₆-L-lysine.

  • Standard cell culture reagents and equipment.

  • Lysis buffer, trypsin, and reagents for mass spectrometry.

Methodology :

  • Adaptation Phase : Culture two separate populations of cells.

    • "Light" population : Culture in SILAC medium supplemented with "light" amino acids.

    • "Heavy" population : Culture in SILAC medium supplemented with "heavy" amino acids.

    • Grow cells for at least five doublings to ensure >99% incorporation of the labeled amino acids into the proteome.[12]

  • Experimental Phase : Apply the experimental treatment (e.g., drug addition) to one of the cell populations while the other serves as a control.

  • Cell Harvesting and Mixing : Harvest both the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell count or total protein amount.

  • Protein Extraction and Digestion :

    • Lyse the combined cell pellet.

    • Extract the total protein content.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : The mass spectrometer will detect pairs of peptides ("light" and "heavy"). The ratio of the signal intensities of these pairs directly reflects the relative abundance of the protein in the two original samples.

G SILAC Experimental Workflow cluster_adapt 1. Adaptation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase light_culture Cell Population A 'Light' Medium (e.g., ¹²C-Arg/Lys) control Control Condition light_culture->control heavy_culture Cell Population B 'Heavy' Medium (e.g., ¹³C-Arg/Lys) treatment Treatment (e.g., Drug) heavy_culture->treatment mix Combine Cell Populations 1:1 control->mix treatment->mix digest Protein Extraction & Digestion mix->digest ms LC-MS/MS Analysis digest->ms quant Identify Peptide Pairs & Quantify Ratios ms->quant

Workflow for quantitative proteomics using SILAC.

Data Presentation and Interpretation

The primary quantitative output from a ¹³C labeling experiment analyzed by MS is the Mass Isotopologue Distribution (MID).[3] An isotopologue is a molecule that differs only in its isotopic composition.[18] The MID describes the fractional abundance of each isotopologue for a given metabolite.[3] For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues, denoted as M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), ..., up to M+n (all ¹³C).[18]

Quantitative Data Tables

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate (B86180) This table shows hypothetical MID data for citrate (which has 6 carbon atoms) from cells grown with uniformly labeled [U-¹³C₆]-glucose.

IsotopologueMass ShiftFractional Abundance (%)Interpretation
M+005%Unlabeled citrate from other carbon sources.
M+1+12%Minor contribution from natural ¹³C abundance or single-carbon pathways.
M+2+260%Citrate derived from the first turn of the TCA cycle using labeled acetyl-CoA.
M+3+38%Citrate derived from anaplerotic entry of labeled pyruvate (B1213749).
M+4+415%Citrate derived from the second turn of the TCA cycle.
M+5+57%Citrate derived from reductive carboxylation of labeled α-ketoglutarate.
M+6+63%Citrate fully labeled from multiple turns of the TCA cycle.

Table 2: Common ¹³C-Labeled Tracers and Their Primary Use

TracerLabeled PositionsPrimary Application
[U-¹³C₆]-GlucoseAll 6 carbonsGeneral overview of central carbon metabolism, glycolysis, TCA cycle, PPP.[4]
[1,2-¹³C₂]-GlucoseCarbons 1 and 2Differentiating glycolysis from the Pentose Phosphate Pathway (PPP).[19][20]
[U-¹³C₅]-GlutamineAll 5 carbonsProbing TCA cycle activity, glutaminolysis, and reductive carboxylation.[21]
[¹³C₃]-LactateAll 3 carbonsInvestigating lactate (B86563) as a metabolic fuel source.
[¹³C₁₆]-PalmitateAll 16 carbonsTracing fatty acid oxidation (FAO).

Visualization of Metabolic Tracing

The diagram below illustrates how ¹³C atoms from [U-¹³C₆]-glucose are incorporated into key metabolites of glycolysis and the TCA cycle. This tracing is fundamental to MFA.

G Tracing ¹³C from Glucose through Central Metabolism glucose [U-¹³C₆]-Glucose (M+6) g6p Glucose-6-P (M+6) glucose->g6p Glycolysis pyr Pyruvate (M+3) g6p->pyr accoa Acetyl-CoA (M+2) pyr->accoa PDH lactate Lactate (M+3) pyr->lactate pc Pyruvate Carboxylase pyr->pc cit Citrate (M+2, M+4, M+6...) accoa->cit TCA Cycle (1st Turn) akg α-Ketoglutarate (M+2, M+4...) cit->akg mal Malate (M+2, M+3, M+4...) akg->mal oaa Oxaloacetate (M+2, M+4...) mal->oaa oaa->cit pc->mal Anaplerosis (produces M+3)

Flow of ¹³C atoms from glucose into central metabolic pathways.

Conclusion

Stable isotope labeling with ¹³C is a versatile and powerful technology that provides unparalleled insights into the complexities of cellular metabolism. From quantifying metabolic fluxes in disease to enabling robust proteomic comparisons and elucidating drug action, its applications are vast and continue to expand. For researchers in both academia and industry, mastering the principles and protocols of ¹³C labeling is essential for driving forward our understanding of biology and accelerating the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Plasma Vitamin C using L-Ascorbic acid-13C6 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitamin C, or L-ascorbic acid, is a vital water-soluble antioxidant that plays a crucial role in numerous physiological processes. Accurate measurement of plasma vitamin C levels is essential for assessing nutritional status, diagnosing deficiencies, and in various research and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis offers a highly specific, sensitive, and accurate method for the quantification of vitamin C. The use of a stable isotope-labeled internal standard, L-Ascorbic acid-13C6, is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring reliable and reproducible results.[1][2] This document provides detailed application notes and protocols for the determination of vitamin C in plasma using this advanced analytical technique.

I. Principle of the Method

This method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound, which is chemically identical to the endogenous L-ascorbic acid but has a different mass due to the incorporation of six carbon-13 atoms, is added to the plasma sample as an internal standard (IS).[3][4] During sample preparation, both the analyte and the internal standard are extracted and processed equally. The samples are then analyzed by LC-MS/MS. The liquid chromatography step separates ascorbic acid from other plasma components. The tandem mass spectrometer detects and quantifies the specific precursor-to-product ion transitions for both the native ascorbic acid and the 13C6-labeled internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of vitamin C in the sample, effectively compensating for any sample loss or ionization suppression.

II. Experimental Protocols

A critical aspect of vitamin C analysis is its susceptibility to oxidation. Therefore, proper sample handling and the use of stabilizing agents are paramount to prevent its degradation.[5]

A. Reagents and Materials

  • L-Ascorbic acid (analytical standard)

  • This compound (internal standard)[4]

  • Trichloroacetic acid (TCA)[3][6]

  • Metaphosphoric acid (MPA)[4]

  • Formic acid (LC-MS grade)[4][7]

  • Acetonitrile (LC-MS grade)[4][7]

  • Methanol (LC-MS grade)[4]

  • Ultrapure water

  • Plasma samples (collected in heparin or EDTA tubes and protected from light)

B. Standard and Internal Standard Stock Solution Preparation

  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ascorbic acid in a stabilizing solution (e.g., 5% MPA in water). Store in amber vials at -80°C.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same stabilizing solution. Store in amber vials at -80°C.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations with the stabilizing solution.

C. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting vitamin C from plasma.[3][4][6]

  • Thaw frozen plasma samples on ice and protected from light.

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold 10% TCA or 10% MPA to precipitate proteins.[4][6]

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma Sample Plasma Sample Add IS Add this compound Internal Standard Plasma Sample->Add IS Protein Precipitation Add Protein Precipitation Agent (e.g., TCA, MPA) Add IS->Protein Precipitation Vortex & Incubate Vortex and Incubate on Ice Protein Precipitation->Vortex & Incubate Centrifuge Centrifuge Vortex & Incubate->Centrifuge Supernatant Collection Collect Supernatant Centrifuge->Supernatant Collection LC-MS/MS Analysis Inject into LC-MS/MS Supernatant Collection->LC-MS/MS Analysis G cluster_lcms LC-MS/MS Analysis Workflow LC Separation Liquid Chromatography (C18 Column) ESI Source Electrospray Ionization (Negative Mode) LC Separation->ESI Source Quadrupole 1 Q1: Precursor Ion Selection ESI Source->Quadrupole 1 Quadrupole 2 Q2: Collision Cell (Fragmentation) Quadrupole 1->Quadrupole 2 Quadrupole 3 Q3: Product Ion Selection Quadrupole 2->Quadrupole 3 Detector Detector Quadrupole 3->Detector Data Analysis Data Acquisition and Analysis Detector->Data Analysis

References

Application Note: Quantification of Vitamin C in Human Plasma by LC-MS/MS using L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin C, also known as L-ascorbic acid, is a vital water-soluble antioxidant essential for various physiological processes. Accurate quantification in biological matrices like plasma is crucial for clinical research, nutritional assessment, and drug development. However, L-ascorbic acid is highly susceptible to oxidation, posing significant challenges for its accurate measurement.[1][2] This application note describes a robust and sensitive method for the quantification of L-ascorbic acid in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, L-Ascorbic acid-13C6, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[3][4]

Principle of the Method

The method is based on the principle of stable isotope dilution. A known concentration of this compound, which is chemically identical to the analyte but has a different mass, is spiked into the plasma sample.[4] Following protein precipitation to remove interferences, the sample is analyzed by UHPLC-MS/MS. The chromatographic separation provides specificity, and the mass spectrometer detects and quantifies the native L-ascorbic acid and the 13C6-labeled internal standard using Multiple Reaction Monitoring (MRM). The concentration of Vitamin C in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol

1. Materials and Reagents

  • Analytes and Standards:

    • L-Ascorbic acid (Vitamin C)

    • This compound (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA)

    • Dithiothreitol (DTT) - as a stabilizer[5][6]

    • Ultrapure water

  • Biological Matrix:

    • Human plasma (collected in EDTA tubes is preferable for minimizing analyte loss)[7]

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of L-Ascorbic acid and this compound in a stabilizing solution (e.g., 5% metaphosphoric acid). Store at -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the L-Ascorbic acid stock solution with the stabilizing solution to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 1.67 µmol/L):

    • Dilute the this compound stock solution in a protein precipitation solution (e.g., 12% TCA in water).[8]

3. Sample Preparation

The stability of ascorbic acid is critical; therefore, samples should be processed promptly and kept on ice to minimize degradation.[1][7]

  • Pipette 200 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 600 µL of the cold IS working solution (1.67 µmol/L this compound in 12% TCA).[8]

  • Vortex the mixture for 5 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer 400 µL of the supernatant to a clean vial for LC-MS/MS analysis.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 200 µL Plasma Sample add_is Add 600 µL IS in 12% TCA sample->add_is vortex Vortex (5 min, 1000 rpm) add_is->vortex centrifuge Centrifuge (5 min, 11000 rpm) vortex->centrifuge supernatant Transfer 400 µL Supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection To Analysis separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration Raw Data ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Workflow for Vitamin C quantification.

4. LC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental parameters. These may require optimization based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValue
System UPLC System
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 28 - 30°C
Injection Volume 20 µL
Run Time ~ 6 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 2000 V
Gas Temperature 350°C
Gas Flow 8.5 L/min
Nebulizer Pressure 40 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

The precursor ion for L-ascorbic acid is the deprotonated molecule [M-H]⁻ at m/z 175.0.[9][10] For the internal standard, this compound, the precursor ion is at m/z 181.0.[11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
L-Ascorbic Acid 175.0115.0~10Quantifier
175.087.0~15Qualifier
This compound 181.0119.0~10IS Quantifier

Data Analysis and Quantitative Results

1. Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of L-Ascorbic acid to this compound against the known concentrations of the calibration standards. The curve is typically fitted using a linear regression model with a weighting factor of 1/x.

Table 4: Example Calibration Curve Data

Concentration (µmol/L)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.51,25050,0000.025
1.02,55051,0000.050
5.012,60050,5000.250
10.025,20049,8000.506
50.0125,50050,2002.500
100.0251,00049,5005.071

The method should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.995.[8]

2. Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.

Table 5: Precision and Accuracy Data (Example)

QC LevelNominal Conc. (µmol/L)Mean Measured Conc. (µmol/L)Accuracy (%)Precision (CV%)
Low 1.51.4596.7≤ 6%
Mid 2525.8103.2≤ 5%
High 7573.998.5≤ 5%

Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

This application note provides a detailed protocol for the selective and accurate quantification of Vitamin C in human plasma using a stable isotope dilution LC-MS/MS method. The procedure, which includes a simple protein precipitation step and the use of this compound as an internal standard, is rapid, robust, and suitable for high-throughput clinical and research applications. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals.

References

Application Note: Quantitative Analysis of Ascorbic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a ¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ascorbic acid (Vitamin C) in biological matrices, such as plasma or serum, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope-labeled internal standard. Ascorbic acid, a crucial water-soluble vitamin, is inherently non-volatile and thermally labile, necessitating a derivatization step to enable GC-MS analysis. This protocol employs a two-step derivatization process involving methoximation followed by silylation to form a stable and volatile derivative. The use of L-ascorbic acid-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is suitable for a range of applications, including nutritional analysis, clinical research, and pharmaceutical development.

Introduction

Ascorbic acid plays a vital role in numerous physiological processes, including as an antioxidant, an enzyme cofactor in the synthesis of collagen, carnitine, and neurotransmitters, and in immune function.[1] Accurate quantification of ascorbic acid in biological samples is therefore essential for assessing nutritional status, diagnosing deficiencies, and in various research contexts.

While liquid chromatography-based methods are common, GC-MS offers high chromatographic resolution and specificity. The primary challenge for GC-MS analysis of ascorbic acid is its low volatility and thermal instability.[2] Derivatization is a necessary step to convert the polar hydroxyl groups into more volatile and thermally stable silyl (B83357) ethers.[2] Silylation, a common derivatization technique, replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[3]

The stable isotope dilution technique, employing a ¹³C-labeled internal standard, is the gold standard for quantitative mass spectrometry. L-ascorbic acid-¹³C₆ serves as an ideal internal standard as it co-elutes with the native analyte and experiences similar ionization and fragmentation, correcting for matrix effects and variations throughout the analytical process.

Experimental Protocols

Materials and Reagents
  • L-Ascorbic acid standard (≥99% purity)

  • L-Ascorbic acid-¹³C₆ (≥99% atom % ¹³C)

  • Methanol (B129727) (HPLC grade)

  • Metaphosphoric acid (MPA)

  • Pyridine (silylation grade)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Hexane (HPLC grade)

  • Ultrapure water

Sample Preparation (Human Plasma/Serum)
  • Protein Precipitation and Extraction:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the L-ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of ice-cold 10% (w/v) metaphosphoric acid in methanol to precipitate proteins and stabilize ascorbic acid.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to avoid excessive heat to prevent degradation of ascorbic acid.

Derivatization Protocol

This is a two-step process: methoximation followed by silylation.

  • Methoximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly to dissolve the residue.

    • Incubate at 60°C for 60 minutes with shaking. This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylated isomers.

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS).

    • Vortex the mixture.

    • Incubate at 70°C for 2 hours to ensure complete silylation of the hydroxyl groups.[3]

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters that may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnAgilent CP-Sil 8 CB Low Bleed/MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature270°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 10 minutes.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The tetrakis-trimethylsilyl (4TMS) derivative of ascorbic acid is typically formed.[4] Based on the predicted mass spectrum of this derivative, the following ions are recommended for monitoring.[4][5]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ascorbic Acid-4TMS217319147
L-Ascorbic Acid-¹³C₆-4TMS223325147

Note: The m/z values for the ¹³C₆ internal standard are predicted based on a +6 Da mass shift for the fully labeled carbon backbone.

Quantitative Data

The following table presents expected performance characteristics for a validated GC-MS method for silylated organic acids, which can serve as a benchmark for the ascorbic acid method described.[3]

ParameterExpected Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)3 - 272 ng/mL
Limit of Quantification (LOQ)10 - 900 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Serum Sample add_is Add ¹³C₆-Ascorbic Acid (IS) sample->add_is precipitate Protein Precipitation (Metaphosphoric Acid/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry methoximation Methoximation (Methoxyamine HCl) dry->methoximation silylation Silylation (MSTFA) methoximation->silylation gcms GC-MS Analysis (SIM Mode) silylation->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of ascorbic acid.

Ascorbic Acid Metabolism and Degradation Pathway

Ascorbic acid is synthesized from glucose in most animals, though humans lack a key enzyme in this pathway. It undergoes oxidation to dehydroascorbic acid, which can be recycled back to ascorbic acid or further degraded.[6][7]

ascorbic_acid_pathway cluster_synthesis Biosynthesis (in animals) cluster_core Redox Cycling cluster_degradation Irreversible Degradation glucose D-Glucose glucuronic D-Glucuronic Acid glucose->glucuronic L-gulonolactone oxidase (absent in humans) gulonic L-Gulonic Acid glucuronic->gulonic L-gulonolactone oxidase (absent in humans) gulonolactone L-Gulonolactone gulonic->gulonolactone L-gulonolactone oxidase (absent in humans) keto_gulonolactone 2-Keto-L-gulonolactone gulonolactone->keto_gulonolactone L-gulonolactone oxidase (absent in humans) ascorbic_acid L-Ascorbic Acid keto_gulonolactone->ascorbic_acid L-gulonolactone oxidase (absent in humans) dehydroascorbic_acid Dehydroascorbic Acid ascorbic_acid->dehydroascorbic_acid Oxidation diketogulonic 2,3-Diketogulonic Acid dehydroascorbic_acid->diketogulonic Hydrolysis oxalic Oxalic Acid diketogulonic->oxalic threonic L-Threonic Acid diketogulonic->threonic

Caption: Simplified pathway of ascorbic acid metabolism and degradation.

Conclusion

The GC-MS method using a ¹³C-labeled internal standard and a two-step derivatization process provides a highly accurate, sensitive, and specific approach for the quantification of ascorbic acid in biological matrices. This application note offers a comprehensive protocol and expected performance characteristics to aid researchers in implementing this powerful analytical technique. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of ascorbic acid.

References

Application Notes and Protocols for L-Ascorbic acid-13C6 in Metabolic Flux Analysis of Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis and catecholamine production.[1] Understanding the intricate dynamics of its uptake, metabolism, and utilization is crucial for various fields, including nutrition science, drug development, and cancer research. L-Ascorbic acid-13C6, a stable isotope-labeled form of vitamin C, serves as a powerful tracer in metabolic flux analysis (MFA) to quantitatively track the fate of vitamin C in biological systems.[2] This document provides detailed application notes and protocols for utilizing this compound in metabolic flux studies.

Stable isotope tracing with this compound allows researchers to distinguish between endogenous and newly absorbed vitamin C, providing precise insights into its absorption, distribution, and metabolic conversion.[3][4][5] This technique is instrumental in elucidating the metabolic pathways influenced by vitamin C and understanding its role in cellular redox homeostasis and other vital processes. The methodologies described herein are applicable to both in vitro cell culture systems and in vivo studies.

Core Applications

  • Quantitative Analysis of Vitamin C Uptake and Bioavailability: Elucidate the efficiency and kinetics of vitamin C absorption and distribution in various biological systems.

  • Mapping Vitamin C Metabolic Pathways: Trace the conversion of L-ascorbic acid into its various metabolites and identify the key enzymatic steps involved.

  • Investigating the Role of Vitamin C in Disease: Explore the metabolic reprogramming of vitamin C in diseases such as cancer and neurodegenerative disorders.

  • Drug Development and Efficacy Studies: Assess the impact of pharmaceutical compounds on vitamin C metabolism and its associated pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines a general workflow for tracing the metabolism of this compound in a mammalian cell line.

1. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., cancer cell lines like HCT116 or non-cancerous lines) in a suitable growth medium.
  • Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that allows for logarithmic growth during the labeling experiment.
  • Allow the cells to adhere and grow for 24 hours before initiating the labeling experiment.

2. Isotope Labeling:

  • Prepare a labeling medium by supplementing the standard growth medium with a known concentration of this compound. The concentration should be physiologically relevant and determined based on the specific cell type and experimental goals.
  • Remove the existing medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
  • Add the this compound labeling medium to the cells.
  • Incubate the cells for a defined period (e.g., time-course experiment with collection at 0, 1, 4, 8, and 24 hours) under standard cell culture conditions (37°C, 5% CO2).

3. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.
  • Wash the cells quickly with ice-cold PBS.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
  • Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the metabolites and store it at -80°C until analysis.

4. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Separate the metabolites using a suitable chromatography column (e.g., HILIC or reversed-phase).
  • Detect and quantify the different isotopologues of ascorbic acid and its downstream metabolites using multiple reaction monitoring (MRM) mode.

Protocol 2: In Vivo Vitamin C Absorption and Metabolism Study in Human Subjects

This protocol is based on studies investigating the absorption of labeled vitamin C in humans.[3][4][5]

1. Subject Recruitment and Ethical Approval:

  • Recruit healthy volunteers with informed consent.
  • Obtain ethical approval from the relevant institutional review board.

2. Dosing:

  • Administer a single oral dose of L-[1-13C]ascorbic acid (e.g., 30 mg) dissolved in water.[3][4][5]

3. Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30, 45, 60, 120, 180, and 240 minutes).[3][4]
  • Collect blood into tubes containing an anticoagulant (e.g., heparin).
  • Immediately process the blood to separate plasma.

4. Plasma Sample Preparation:

  • To 100 µL of plasma, add 400 µL of an ice-cold solution of 5% metaphosphoric acid (MPA) to precipitate proteins and stabilize ascorbic acid.
  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

5. Derivatization for GC-MS Analysis (as an alternative to LC-MS):

  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Derivatize the dried residue to form volatile trimethylsilyl (B98337) (TMS) esters.[3][4][5] This can be achieved by adding a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

6. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatography-mass spectrometry (GC-MS) system.
  • Use a suitable capillary column for separation.
  • Monitor the ions corresponding to the TMS derivatives of unlabeled and 13C-labeled ascorbic acid to determine the isotopic enrichment.

Data Presentation

Quantitative Data from a Human Absorption Study

The following table summarizes the pharmacokinetic parameters of orally administered L-[1-13C]ascorbic acid in healthy human subjects. This data is representative of the type of quantitative information that can be obtained from such studies.[3][4]

ParameterValueUnit
Dose of L-[1-13C]ascorbic acid30mg
Time to Peak Plasma Enrichment (Tmax)25 - 50minutes
Peak Plasma EnrichmentVariable among subjects-
Effect of Co-ingestion with IronNo significant alteration of kinetics-
Effect of Co-ingestion with Grape JuiceAttenuated absorption-

Visualizations

Experimental Workflow for In Vitro Metabolic Flux Analysis

in_vitro_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Seed Cells growth 24h Growth seeding->growth add_tracer Add this compound Medium growth->add_tracer incubation Time-course Incubation add_tracer->incubation wash Wash with PBS incubation->wash extract Extract with 80% Methanol wash->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Workflow for in vitro this compound metabolic flux analysis.

Vitamin C Metabolic Pathway

vitamin_c_pathway ascorbate This compound dha Dehydroascorbic acid-13C6 ascorbate->dha Oxidation dha->ascorbate Reduction dkga 2,3-diketo-L-gulonic acid-13C6 dha->dkga Hydrolysis oxalate Oxalate-13C2 + L-threonate-13C4 dkga->oxalate Decarboxylation

Caption: Simplified metabolic pathway of L-Ascorbic acid.

Logical Relationship for Data Interpretation

data_interpretation raw_data Raw LC-MS/MS Data (Peak Areas of Isotopologues) enrichment Calculate Isotopic Enrichment raw_data->enrichment flux_values Quantitative Flux Values enrichment->flux_values flux_model Metabolic Flux Model flux_model->flux_values interpretation Biological Interpretation flux_values->interpretation

Caption: Logical workflow for interpreting stable isotope tracing data.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including as a potent antioxidant.[1] Accurate quantification of ascorbic acid in biological matrices is essential for clinical diagnostics, nutritional assessment, and in the development of therapeutic agents. The stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate measurement of endogenous compounds such as ascorbic acid. This method offers high specificity and sensitivity by employing a stable isotope-labeled internal standard, which co-elutes with the analyte of interest and corrects for matrix effects and variations in sample processing and instrument response.[2]

This document provides a detailed protocol for the quantification of ascorbic acid in human plasma using a stable isotope dilution LC-MS/MS method.

Principle of the Method

The stable isotope dilution assay for ascorbic acid involves the addition of a known amount of a stable isotope-labeled ascorbic acid internal standard (e.g., L-Ascorbic acid-1-¹³C) to the biological sample.[3][4] The sample is then processed to precipitate proteins and extract the analyte and internal standard. The extract is subsequently analyzed by LC-MS/MS. Ascorbic acid and its labeled internal standard are separated chromatographically and detected by tandem mass spectrometry using multiple reaction monitoring (MRM). The ratio of the peak area of the endogenous ascorbic acid to that of the internal standard is used to calculate the concentration of ascorbic acid in the sample, based on a calibration curve prepared with known concentrations of ascorbic acid and a fixed concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • L-Ascorbic acid (analytical standard)

  • L-Ascorbic acid-1-¹³C (internal standard)[3][4]

  • Metaphosphoric acid (MPA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix of interest)

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Solutions
  • Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-ascorbic acid and dissolve it in 10 mL of 5% (w/v) metaphosphoric acid in ultrapure water. This solution should be prepared fresh.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Ascorbic acid-1-¹³C and dissolve it in 1 mL of 5% (w/v) metaphosphoric acid in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ascorbic acid stock solution with 5% MPA to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 500 ng/mL).[5]

  • Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with 5% MPA.

Sample Preparation
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma.[6]

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (1 µg/mL). Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

  • Extraction: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[7][8]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 700 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ascorbic Acid 175.0115.0 (Quantifier)10
175.089.0 (Qualifier)15
L-Ascorbic acid-1-¹³C 176.0116.010

Data Presentation

The following table summarizes the quantitative data from various studies on the determination of ascorbic acid using LC-MS/MS.

ParameterMatrixLinearity RangeLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Linearity Plant Foods10 - 500 ng/mL---[5]
-R² = 0.999---[7]
LOD --0.1524--[7]
Plant Foods-6.25--[5]
LOQ ---0.4679-[7]
Plant Foods--10-[5]
Recovery Human Serum---95 - 105[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (L-Ascorbic acid-1-¹³C) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI Negative Mode, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Ascorbic Acid calibration_curve->quantification

Caption: Experimental workflow for the stable isotope dilution LC-MS/MS analysis of ascorbic acid.

Logical Relationship of the Assay

logical_relationship Analyte Endogenous Ascorbic Acid LCMS LC-MS/MS System Analyte->LCMS IS Stable Isotope-Labeled Internal Standard (L-Ascorbic acid-1-¹³C) IS->LCMS Sample Biological Sample (e.g., Plasma) Sample->IS Spiked into Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Compared against Concentration Final Concentration of Ascorbic Acid CalCurve->Concentration Determines

Caption: Logical relationship of the stable isotope dilution assay for ascorbic acid quantification.

References

Application Notes and Protocols for Preparing L-Ascorbic acid-13C6 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of L-Ascorbic acid-13C6 stock solutions. This compound serves as a crucial internal standard for the accurate quantification of L-Ascorbic acid (Vitamin C) in various biological matrices using mass spectrometry.

Introduction

This compound is a stable isotope-labeled form of L-Ascorbic acid where all six carbon atoms are replaced with the 13C isotope. This results in a mass shift of +6 Da compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by LC-MS or GC-MS.[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in sample processing.[3][4]

Key Applications:
  • Internal Standard: Used for accurate quantification of Vitamin C in biological samples such as plasma, serum, and tissue homogenates.[5]

  • Tracer Studies: Employed in metabolic flux analysis and studies of Vitamin C uptake and metabolism.[2]

Physicochemical Properties and Solubility

Understanding the properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Chemical Formula ¹³C₆H₈O₆
Molecular Weight 182.08 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 190-194 °C (with decomposition)

The solubility of L-Ascorbic acid is highly dependent on the solvent and temperature. While specific data for the 13C6-labeled form is not extensively published, the solubility is expected to be very similar to that of unlabeled L-Ascorbic acid.

SolventSolubilityNotesReference
Water Freely soluble (e.g., 50 mg/mL)Aqueous solutions are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of metal ions.[6][6]
DMSO ~100 mg/mLMay require sonication and warming to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2][2]
Methanol Soluble--
Ethanol Sparingly soluble-[7]
Acetonitrile Slightly solubleOften used in combination with water for LC-MS mobile phases.[8]
Diethyl Ether Practically insoluble-[7]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration for creating working standards and spiking solutions for LC-MS analysis.

Materials and Equipment
  • This compound powder (≥98% purity)

  • High-purity solvent (e.g., LC-MS grade water, DMSO, or methanol)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate PPE to prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Step-by-Step Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. For larger volumes, adjust the mass accordingly. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ~0.5 mL for a 1 mL flask) to dissolve the powder.

    • If using DMSO, gentle warming and sonication may be necessary to ensure complete dissolution.[2]

    • Vortex the solution for 30-60 seconds.

  • Bringing to Volume:

    • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the powder and the volume of the flask.

    • Formula: Concentration (mg/mL) = Mass of this compound (mg) / Volume of flask (mL)

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Storage and Stability

The stability of L-Ascorbic acid solutions is critical for accurate and reproducible results. Aqueous solutions are particularly prone to oxidative degradation.

Storage ConditionRecommended Solvent(s)Shelf-Life (General Guideline)NotesReference
-80°C DMSO, MethanolUp to 6 monthsPreferred for long-term storage to minimize degradation.[2][2]
-20°C DMSO, MethanolUp to 1 monthSuitable for short- to medium-term storage.[2][2]
2-8°C (Refrigerated) Aqueous (acidified)Up to 3 daysAcidifying aqueous solutions (e.g., with metaphosphoric acid) can improve stability. Prepare fresh as needed.[9][10][9][10]
Room Temperature AllNot recommendedSignificant degradation can occur, especially in aqueous solutions.[11][11]

Best Practices for Enhancing Stability:

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[12]

  • Avoid Oxygen: Use de-gassed solvents and purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Control pH: For aqueous solutions, maintaining an acidic pH (e.g., pH 3.5-4.0) can significantly reduce the rate of oxidation.[9]

  • Minimize Metal Contamination: Use high-purity water and acid-washed glassware to avoid metal-catalyzed oxidation.[10]

Diagrams

Experimental Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate Powder to Room Temperature Weigh Accurately Weigh This compound Equilibrate->Weigh Prevents condensation Dissolve Dissolve in Solvent (Vortex/Sonicate) Weigh->Dissolve To_Volume Bring to Final Volume in Volumetric Flask Dissolve->To_Volume Calculate Calculate Exact Concentration To_Volume->Calculate Aliquot Aliquot into Amber Vials Calculate->Aliquot Store Store at -80°C for Long-Term Use Aliquot->Store Minimizes freeze-thaw cycles

Caption: Workflow for preparing this compound stock solutions.

Logical Relationship for Use as an Internal Standard

G Use of this compound as an Internal Standard Analyte L-Ascorbic Acid (Analyte) Sample Biological Sample IS This compound (Internal Standard) Spike Spike IS into all Samples, Calibrators, and QCs IS->Spike Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Caption: Logic of using this compound as an internal standard.

References

Application Notes and Protocols: L-Ascorbic Acid-¹³C₆ in Clinical Research for Vitamin C Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that humans must obtain through their diet. A deficiency in Vitamin C can lead to scurvy, a condition characterized by symptoms such as fatigue, bleeding gums, and impaired wound healing.[1] The study of Vitamin C absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its role in health and disease, and for developing effective supplementation strategies. The use of stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-¹³C₆, offers a powerful tool for researchers to trace the fate of exogenous Vitamin C in the body without the use of radioactive isotopes. This allows for the differentiation between the administered dose and the endogenous Vitamin C pool, providing precise pharmacokinetic data.[2]

These application notes provide a comprehensive overview of the use of L-Ascorbic acid-¹³C₆ in clinical research for Vitamin C deficiency, including detailed experimental protocols and data presentation.

Applications in Clinical Research

The primary application of L-Ascorbic acid-¹³C₆ in clinical research is to conduct pharmacokinetic studies to determine the bioavailability and turnover rate of Vitamin C. This stable isotope tracer allows for the precise measurement of:

  • Absorption kinetics: Determining the rate and extent of Vitamin C absorption from the gastrointestinal tract.

  • Bioavailability: Assessing the fraction of an administered dose of Vitamin C that reaches systemic circulation.

  • Metabolism and turnover: Tracking the conversion of ascorbic acid to its metabolites and its rate of elimination from the body.[2]

  • Impact of food matrix and co-administered substances: Investigating how different foods or supplements affect Vitamin C absorption.[3]

Quantitative Data Summary

The following tables summarize quantitative data from a representative clinical study investigating the absorption of L-[1-¹³C]ascorbic acid in healthy human subjects.[3]

Table 1: Participant Demographics and Study Design [3]

ParameterValue
Number of Subjects15
Age Range26-59 years
Health StatusHealthy, non-smoking
Isotope AdministeredL-[1-¹³C]ascorbic acid
Dosage30 mg
AdministrationOral
Study Arms1. Isotope alone2. Isotope with 100 mg ferrous fumarate3. Isotope with red grape juice
Washout Period3-4 weeks between study arms

Table 2: Blood Sampling and Key Findings [3]

ParameterDetails
Blood CollectionFrequent intervals for the first hour, then hourly for another 3 hours
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)
Peak Plasma Enrichment25-50 minutes post-administration
Effect of IronNo significant alteration of kinetic variables
Effect of Grape JuiceAttenuated Vitamin C absorption, significant at 20 minutes

Experimental Protocols

Clinical Trial Protocol for Vitamin C Absorption Study

This protocol outlines a typical clinical study to assess the bioavailability of Vitamin C using L-Ascorbic acid-¹³C₆.

1.1. Subject Recruitment and Screening:

  • Recruit healthy, non-smoking adult volunteers.

  • Screen participants for any underlying health conditions, medication use, and Vitamin C supplement intake.

  • Obtain informed consent from all participants.

1.2. Study Design:

  • Employ a crossover study design with a washout period of at least 3-4 weeks between interventions to ensure complete clearance of the isotope.

  • Randomly assign participants to different study arms (e.g., L-Ascorbic acid-¹³C₆ alone, with a meal, or with other supplements).

1.3. Isotope Administration:

  • On the morning of the study, administer a single oral dose of L-Ascorbic acid-¹³C₆ (e.g., 30 mg) dissolved in water.

1.4. Blood Sampling:

  • Collect venous blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., 0, 15, 30, 45, 60, 120, 180, and 240 minutes).

  • Immediately place blood samples on ice to minimize degradation of ascorbic acid.[4]

1.5. Plasma Preparation:

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Immediately stabilize the plasma by adding a precipitating agent like metaphosphoric acid to prevent ascorbic acid oxidation.[5]

  • Store plasma samples at -80°C until analysis.[4]

Protocol for Plasma L-Ascorbic Acid-¹³C₆ Analysis by GC-MS

This protocol describes the analysis of ¹³C-labeled and unlabeled ascorbic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

2.1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., a different isotopologue of ascorbic acid) to correct for analytical variability.

  • Precipitate proteins by adding a cold acidic solution (e.g., metaphosphoric acid).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2.2. Derivatization (Trimethylsilylation):

  • Dry the supernatant under a stream of nitrogen.

  • Add a solution of a trimethylsilyl (B98337) (TMS) derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine) to the dried extract.[6]

  • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction, which converts the polar hydroxyl groups of ascorbic acid into more volatile TMS ethers.[6]

2.3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) of the TMS derivatives of unlabeled ascorbic acid and L-Ascorbic acid-¹³C₆.

2.4. Data Analysis:

  • Calculate the ratio of the peak areas of the ¹³C-labeled and unlabeled ascorbic acid to determine the enrichment of the tracer in the plasma over time.

  • Use pharmacokinetic modeling software to calculate key parameters such as absorption rate, peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

Visualizations

VitaminC_Absorption_and_Turnover cluster_ingestion Oral Ingestion cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_elimination Metabolism & Excretion Oral_Dose Oral Dose (L-Ascorbic acid-¹³C₆) Intestine Small Intestine Oral_Dose->Intestine Transit Plasma Plasma Pool (Labeled & Unlabeled Vitamin C) Intestine->Plasma Absorption Tissues Body Tissues Plasma->Tissues Uptake Metabolism Metabolism (e.g., to Dehydroascorbic Acid) Plasma->Metabolism Excretion Renal Excretion Plasma->Excretion Tissues->Plasma Release Metabolism->Excretion

Caption: Vitamin C absorption and turnover pathway.

Experimental_Workflow Start Start: Subject Recruitment & Consent Isotope_Admin Oral Administration of L-Ascorbic acid-¹³C₆ Start->Isotope_Admin Blood_Collection Serial Blood Sampling Isotope_Admin->Blood_Collection Plasma_Prep Plasma Separation & Stabilization Blood_Collection->Plasma_Prep Sample_Analysis Sample Preparation & Derivatization Plasma_Prep->Sample_Analysis GCMS GC-MS Analysis Sample_Analysis->GCMS Data_Analysis Pharmacokinetic Modeling GCMS->Data_Analysis End End: Bioavailability Assessment Data_Analysis->End

Caption: Experimental workflow for a vitamin C bioavailability study.

References

Application Note: Quantitative Analysis of Intracellular Vitamin C in Cell Culture using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of L-ascorbic acid (Vitamin C) in cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, L-Ascorbic acid-13C6. This stable isotope dilution (SID) method provides high accuracy and precision, making it the gold standard for quantifying endogenous small molecules in complex biological matrices. The protocol described herein is applicable to a wide range of cell lines and can be adapted for various research applications in drug development, cancer biology, and nutritional science.

Introduction

Vitamin C is an essential water-soluble vitamin that functions as a potent antioxidant and a crucial cofactor for several dioxygenase enzymes, including those involved in collagen synthesis and epigenetic regulation.[1] Accurate measurement of intracellular vitamin C levels is critical for understanding its role in cellular health, disease, and response to therapeutic agents. The inherent instability of ascorbic acid presents analytical challenges, which can be overcome by rapid sample processing in an acidic environment and the use of an appropriate internal standard. This compound serves as an ideal internal standard as it co-elutes with the unlabeled analyte and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of intracellular vitamin C is depicted below. The process begins with cell culture and harvesting, followed by rapid lysis and protein precipitation to stabilize the ascorbic acid. The stable isotope-labeled internal standard is spiked into the sample at the beginning of the preparation process. After clarification, the supernatant is analyzed by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture & Harvest wash 2. Wash Cells with Cold PBS cell_culture->wash lysis 3. Cell Lysis & Protein Precipitation (Add MPA with 13C6-Ascorbic Acid IS) wash->lysis centrifuge 4. Centrifugation (Clarify Lysate) lysis->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lc_separation 6. Chromatographic Separation (HILIC or Reversed-Phase) supernatant->lc_separation ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 8. Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for intracellular Vitamin C quantification.

Detailed Protocols

Materials and Reagents
  • Cell Lines: e.g., HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), SH-SY5Y (neuroblastoma).

  • Culture Medium: Appropriate for the cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • L-Ascorbic Acid: (Sigma-Aldrich, Cat. No. A5960 or equivalent).

  • This compound: (Sigma-Aldrich, Cat. No. 795097 or equivalent).[2]

  • Metaphosphoric Acid (MPA): (Sigma-Aldrich, Cat. No. M6285 or equivalent).

  • LC-MS Grade Water, Acetonitrile, and Formic Acid.

  • Microcentrifuge tubes.

  • Cell scraper.

Protocol 1: Sample Preparation from Cultured Cells

Critical Note: Ascorbic acid is highly susceptible to oxidation. All steps should be performed on ice, and samples should be processed as quickly as possible.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency (e.g., 80-90%) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with 2-5 mL of ice-cold PBS.

    • For adherent cells, add 1 mL of ice-cold PBS and detach the cells using a cell scraper. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and resuspend the pellet in 1 mL of ice-cold PBS.

    • Transfer the cell suspension to a pre-weighed microcentrifuge tube.

  • Cell Counting and Lysis:

    • Take an aliquot of the cell suspension for cell counting (e.g., using a hemocytometer or an automated cell counter) to normalize the final vitamin C concentration.

    • Pellet the remaining cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Carefully aspirate and discard the supernatant.

    • Prepare a fresh Lysis/Extraction Solution consisting of 5% (w/v) metaphosphoric acid (MPA) in LC-MS grade water, containing the this compound internal standard at a known concentration (e.g., 1 µM).

    • Add 200 µL of the cold Lysis/Extraction Solution to the cell pellet.

    • Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.

  • Clarification and Sample Collection:

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the clear supernatant to a new labeled microcentrifuge tube or an autosampler vial.

    • Samples can be stored at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Conditions (Example using HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1.0 min: 85% B

      • 1.0-3.0 min: Ramp to 50% B

      • 3.0-3.5 min: Hold at 50% B

      • 3.6-5.0 min: Return to 85% B (re-equilibration).

  • MS/MS Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Monitor the transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Ascorbic Acid175.0115.050-10
L-Ascorbic Acid175.087.050-18
This compound (IS) 181.0 119.0 50 -10

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

  • Quantification:

    • Prepare a calibration curve using known concentrations of L-Ascorbic Acid standard spiked with the same concentration of this compound internal standard as used in the samples.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of vitamin C in the cell extracts from the calibration curve.

    • Normalize the final concentration to the cell number (e.g., nmol/10^6 cells).

Data Presentation

The following table presents representative intracellular ascorbic acid concentrations in various cancer cell lines, as determined by HPLC or LC-MS based methods. These values can serve as a reference for expected concentrations.

Cell LineCell TypeBasal Intracellular Ascorbic Acid Concentration (nmol/10^6 cells)Reference
MCF-7 Breast Adenocarcinoma~4.5 ± 1.3 (after 6h with 500 µM ascorbate)[3]
MDA-MB-231 Breast Adenocarcinoma~5.1 ± 1.4 (after 4h with 250 µM ascorbate)[3]
HeLa Cervical AdenocarcinomaAccumulates to mM levels upon incubation[4]
SH-SY5Y NeuroblastomaReadily takes up ascorbate (B8700270) to high intracellular concentrations[5]

Note: Basal levels in cultured cells can be very low or undetectable without supplementation, as most culture media do not contain vitamin C.[5]

Visualization of a Vitamin C-Dependent Pathway

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[6] Without vitamin C, collagen helices are unstable, leading to impaired connective tissue integrity, as seen in scurvy.

CollagenSynthesis cluster_synthesis Collagen Biosynthesis Pathway cluster_cofactors Enzymatic Cofactors Procollagen Procollagen Chain (with Proline & Lysine) Hydroxylation Hydroxylation Procollagen->Hydroxylation Hydroxyproline Hydroxyproline & Hydroxylysine Formation Hydroxylation->Hydroxyproline Enzymes Prolyl Hydroxylase Lysyl Hydroxylase Hydroxylation->Enzymes Helix Triple Helix Assembly Hydroxyproline->Helix SecretedCollagen Secreted Procollagen Helix->SecretedCollagen MatureCollagen Mature Collagen Fibril SecretedCollagen->MatureCollagen VitaminC Vitamin C (Ascorbate) (Cofactor) Enzymes->VitaminC requires Fe2 Fe2+ Enzymes->Fe2 requires

Caption: Role of Vitamin C as a cofactor in collagen synthesis.

References

Application Notes and Protocols: L-Ascorbic Acid-13C6 as a Tracer for In Vivo Vitamin C Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C (L-ascorbic acid) is an essential micronutrient in humans, playing a crucial role as an antioxidant and a cofactor for numerous enzymatic reactions. Understanding its in vivo metabolism, including absorption, distribution, metabolism, and excretion (ADME), is vital for establishing dietary recommendations, assessing the impact of disease states, and developing therapeutic strategies. The use of stable isotope-labeled L-ascorbic acid, specifically L-Ascorbic acid-13C6, offers a powerful and safe methodology for tracing the fate of vitamin C in the body without the risks associated with radioactive isotopes. This document provides detailed application notes and protocols for conducting in vivo vitamin C metabolism studies using this compound as a tracer, with a focus on quantitative analysis by mass spectrometry.

Principle

The core principle of this methodology involves the administration of this compound to a subject, followed by the collection of biological samples (primarily blood plasma) at various time points. The isotopic enrichment of ascorbic acid and its metabolites is then quantified using mass spectrometry. By tracking the appearance and disappearance of the 13C-labeled molecules, researchers can elucidate the kinetics of vitamin C absorption, tissue distribution, and metabolic turnover.

Applications

  • Pharmacokinetic Studies: Determining the absorption rate, bioavailability, plasma concentration-time profile, and elimination half-life of vitamin C.

  • Metabolic Pathway Analysis: Tracing the conversion of ascorbic acid into its various metabolites and understanding the flux through different metabolic pathways.

  • Nutritional Science: Assessing the impact of dietary factors, such as co-ingestion of iron or polyphenols, on vitamin C absorption and metabolism.[1]

  • Clinical Research: Investigating alterations in vitamin C metabolism in various disease states, such as scurvy, cancer, and inflammatory disorders.

  • Drug Development: Evaluating the effect of new drug candidates on vitamin C metabolism and disposition.

Data Presentation

The following table summarizes representative quantitative data from an in vivo study involving the oral administration of a 13C-labeled ascorbic acid tracer. While the ideal tracer for comprehensive metabolic studies is this compound, the following data is adapted from a study utilizing L-[1-13C]ascorbic acid and serves as a practical example of the expected pharmacokinetic profile.[1]

Time Point (minutes)Mean Plasma 13C-Ascorbic Acid Concentration (µmol/L)Standard Deviation (µmol/L)
000
101.20.4
202.50.8
303.81.2
404.51.5
504.81.6
604.61.5
1203.51.1
1802.80.9
2402.20.7

Note: This data is illustrative and adapted from a study using L-[1-13C]ascorbic acid.[1] Actual results with this compound may vary.

Experimental Protocols

Protocol 1: In Vivo Administration and Sampling

This protocol is based on a human study involving the oral administration of a 13C-labeled ascorbic acid tracer.[1]

1. Subject Preparation:

  • Subjects should be healthy, non-smoking individuals.
  • A washout period of at least 3-4 weeks should be implemented between administrations if multiple tracer studies are performed on the same subject.[1]
  • Subjects should fast overnight prior to the administration of the tracer.

2. Tracer Administration:

  • Prepare a solution of this compound in deionized water. A typical oral dose for a human study is 30 mg.[1]
  • Administer the tracer solution orally to the subject.

3. Blood Sample Collection:

  • Collect venous blood samples into EDTA-containing tubes at the following time points: 0 (pre-dose), 10, 20, 30, 40, 50, 60, 120, 180, and 240 minutes post-administration.[1]
  • Immediately after collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
  • Transfer the plasma to cryovials and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

1. Protein Precipitation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an antioxidant such as 0.1% butylated hydroxytoluene (BHT) to prevent ascorbic acid degradation.
  • Vortex the mixture for 30 seconds.
  • Incubate on ice for 20 minutes to allow for complete protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

2. Supernatant Collection and Drying:

  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

3. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 5% methanol in water with 0.1% formic acid, for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 13C6-Ascorbic Acid

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating ascorbic acid.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at 2% B, ramp to 98% B, hold, and then return to initial conditions for equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for ascorbic acid analysis.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled (12C) and labeled (13C6) ascorbic acid.
  • Unlabeled Ascorbic Acid: m/z 175 -> 115
  • 13C6-Ascorbic Acid: m/z 181 -> 119
  • Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration_sampling Administration & Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis Subject_Fasting Subject Fasting (Overnight) Oral_Administration Oral Administration of Tracer Subject_Fasting->Oral_Administration Tracer_Preparation This compound Solution Preparation Tracer_Preparation->Oral_Administration Blood_Sampling Serial Blood Sampling (0-240 min) Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (MRM) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo vitamin C metabolism studies.

Ascorbic_Acid_Metabolism Ascorbic_Acid_13C6 This compound Dehydroascorbic_Acid_13C6 Dehydroascorbic Acid-13C6 Ascorbic_Acid_13C6->Dehydroascorbic_Acid_13C6 Oxidation Dehydroascorbic_Acid_13C6->Ascorbic_Acid_13C6 Reduction (GSH-dependent) Diketogulonic_Acid_13C6 2,3-Diketogulonic Acid-13C6 Dehydroascorbic_Acid_13C6->Diketogulonic_Acid_13C6 Hydrolysis Oxalate_Threonate_13C 13C-Labeled Oxalate & 13C-Labeled Threonate Diketogulonic_Acid_13C6->Oxalate_Threonate_13C Xylonic_Acid_Lyxonic_Acid_13C 13C-Labeled Xylonic Acid & 13C-Labeled Lyxonic Acid Diketogulonic_Acid_13C6->Xylonic_Acid_Lyxonic_Acid_13C CO2_13C 13CO2 Oxalate_Threonate_13C->CO2_13C

Caption: Simplified metabolic pathway of this compound.

References

Application Note: A Rapid and Sensitive UPLC-QDa Method for the Quantification of Serum Vitamin C using ¹³C₆-Ascorbic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin C (L-ascorbic acid) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes. Accurate and reliable quantification of vitamin C in serum is essential for clinical research and drug development. Traditional methods for vitamin C analysis, such as HPLC with UV or electrochemical detection, can be hampered by complex sample preparation, long analysis times, and potential interferences.[1] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method coupled with a single quadrupole mass detector (QDa) for the analysis of vitamin C in human serum. The use of a stable isotope-labeled internal standard, ¹³C₆-Ascorbic Acid, ensures high accuracy and precision. This method offers a simple sample preparation protocol and a short analytical run time, making it suitable for high-throughput clinical research applications.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this UPLC-QDa method for serum vitamin C analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Analyte Vitamin C (Ascorbic Acid)
Mass-to-Charge Ratio (m/z)175.2
Internal Standard ¹³C₆-Ascorbic Acid
Mass-to-Charge Ratio (m/z)181.2
Retention Time
Vitamin C~1.5 min
¹³C₆-Ascorbic Acid~1.5 min

Note: The m/z values correspond to the [M-H]⁻ ions in negative ion mode.

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range0.5 - 20 ppm
Correlation Coefficient (r²)> 0.995
Calibrator Residuals< 15%
Limit of Quantification (LOQ)0.5 µmol/L
Precision (Repeatability and Total Precision)≤ 6% CV

Experimental Protocols

This section provides a detailed methodology for the analysis of vitamin C in serum using the UPLC-QDa system.

1. Materials and Reagents

  • L-Ascorbic acid (Vitamin C) standard

  • ¹³C₆-L-Ascorbic acid (internal standard)

  • Trichloroacetic acid (TCA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (or control serum)

2. Standard and Internal Standard Preparation

  • Vitamin C Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid in a suitable solvent (e.g., 1% metaphosphoric acid) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent to cover the desired calibration range (e.g., 0.5 to 20 ppm).

  • Internal Standard Stock Solution: Prepare a stock solution of ¹³C₆-Ascorbic acid.

  • Working Internal Standard Solution (1.67 µmol/L in 12% TCA): Dilute the ¹³C₆-Ascorbic acid stock solution in a 12% (v/v) TCA solution to achieve a final concentration of 1.67 µmol/L.[1]

3. Sample Preparation

  • Pipette 200 µL of serum sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[1]

  • Add 600 µL of the working internal standard solution (1.67 µmol/L ¹³C₆-Ascorbic acid in 12% TCA) to each tube.[1]

  • Cap the tubes and vortex at 1000 rpm for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 400 µL of the clear supernatant into a maximum recovery vial for LC-MS analysis.[1]

4. UPLC-QDa System and Conditions

  • UPLC System: ACQUITY UPLC H-Class PLUS System[1]

  • Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • A gradient elution from 95% mobile phase A to 5% mobile phase A is run to achieve separation.

  • Total Analysis Time: 6 minutes[1]

  • QDa Detector: ACQUITY QDa Mass Detector[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Data Acquisition Mode: Selected Ion Recording (SIR)

  • SIR Masses:

    • Vitamin C: m/z 175.2

    • ¹³C₆-Ascorbic Acid: m/z 181.2

  • Cone Voltage: 15 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QDa Analysis cluster_data Data Processing serum 200 µL Serum Sample add_is Add 600 µL Internal Standard (¹³C₆-Ascorbic Acid in 12% TCA) serum->add_is vortex Vortex @ 1000 rpm (5 minutes) add_is->vortex centrifuge Centrifuge @ 11,000 rpm (5 minutes) vortex->centrifuge supernatant Transfer 400 µL Supernatant to Vial centrifuge->supernatant injection Inject 5 µL onto UPLC System supernatant->injection separation Chromatographic Separation (Atlantis Premier BEH C18 AX) injection->separation detection Mass Detection (ACQUITY QDa, SIR Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard Calibration integration->quantification internal_standard_quantification cluster_calibration Calibration Curve Generation cluster_sample_analysis Unknown Sample Analysis cal_standards Calibration Standards (Known Vitamin C Concentrations) ratio_cal Calculate Ratio: (Peak Area Vitamin C) / (Peak Area IS) cal_standards->ratio_cal is_cal Constant Concentration of ¹³C₆-Ascorbic Acid (IS) is_cal->ratio_cal plot Plot Ratio vs. Concentration ratio_cal->plot concentration Determine Concentration from Calibration Curve plot->concentration Interpolate unknown_sample Unknown Serum Sample ratio_unknown Calculate Ratio: (Peak Area Vitamin C) / (Peak Area IS) unknown_sample->ratio_unknown is_unknown Constant Concentration of ¹³C₆-Ascorbic Acid (IS) is_unknown->ratio_unknown ratio_unknown->concentration

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects with L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid-13C6 to compensate for matrix effects in quantitative analyses, particularly in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my results?

A: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2] These effects can cause an underestimation or overestimation of the true analyte concentration.[1]

Q2: How does this compound help in mitigating matrix effects?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the analyte (L-Ascorbic acid), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[3] By adding a known amount of this compound to your samples, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus compensating for the variability introduced by the matrix effect.[4][5]

Q3: When should I add the this compound internal standard to my samples?

A: The SIL-IS should be added to the sample at the very beginning of the sample preparation procedure, prior to any extraction steps.[3] This ensures that the internal standard experiences the same potential losses during sample processing as the analyte, allowing it to correct for variability in both extraction recovery and matrix effects.

Q4: What are the key characteristics of a good stable isotope-labeled internal standard?

A: A good SIL-IS should have:

  • High Isotopic Purity: To avoid interference from any unlabeled analyte present in the internal standard solution.[6]

  • Stable Isotope Labeling: The isotopes (e.g., 13C) should be in a position on the molecule where they will not be lost or exchanged during sample preparation or analysis.[7] 13C labeling is generally preferred over deuterium (B1214612) (2H) for this reason.[5][8]

  • Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough to prevent spectral overlap.[7]

  • Co-elution with the Analyte: Ideally, the SIL-IS and the analyte should have identical retention times for the most effective compensation of matrix effects.[9]

Q5: How do I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction addition experiment.[4] This involves comparing the analyte's response in a neat solution to its response in an extract from a blank matrix sample that has been spiked with the analyte after the extraction process.[10] This allows you to calculate the Matrix Factor (MF).[4]

Troubleshooting Guides

Issue 1: High variability in the this compound internal standard peak area across samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your entire sample preparation workflow for any inconsistencies. Ensure uniform timing, volumes, and execution of each step, from protein precipitation to solvent evaporation and reconstitution.[6]
Variable Matrix Effects Even with a SIL-IS, extreme or highly variable matrix effects between different sample lots can be a problem.[11] Consider enhancing your sample cleanup procedure (e.g., using solid-phase extraction instead of simple protein precipitation) to remove more interfering components. You can also try optimizing your chromatographic method to better separate the analyte and IS from the matrix components.[11]
Injector Variability or Carryover Perform an injection precision test by repeatedly injecting the same standard solution.[6] Check for air bubbles in the autosampler syringe. To check for carryover, inject a blank sample immediately after a high-concentration sample. If carryover is observed, optimize the injector wash procedure with a stronger solvent or increase the wash volume.[6]

Issue 2: Poor accuracy and precision in my Quality Control (QC) samples despite using this compound.

Potential Cause Troubleshooting Steps
Differential Matrix Effects In some cases, the analyte and the SIL-IS may not experience the exact same degree of ion suppression or enhancement, especially if they have a slight difference in retention time (known as the isotope effect).[9] This can be more pronounced in highly complex matrices. To investigate, perform a post-extraction addition experiment using multiple lots of your biological matrix to see if the IS-normalized matrix factor is consistent.[12] If not, further optimization of chromatography to ensure co-elution is necessary.
Presence of Unlabeled Analyte in IS Verify the purity of your this compound standard.[6] A significant amount of unlabeled L-Ascorbic acid in your IS solution will lead to an overestimation of your analyte concentration. Analyze a high-concentration solution of the SIL-IS and monitor the mass transition of the unlabeled analyte.[13]
Analyte Degradation L-Ascorbic acid is known to be unstable.[14] Ensure that your sample handling, extraction, and storage procedures are optimized to prevent its degradation. This includes keeping samples cold and protected from light, and potentially using reducing agents like TCEP.[14] Evaluate the stability of both the analyte and the SIL-IS under various conditions (freeze-thaw, bench-top).[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This protocol allows for the quantitative determination of the matrix effect.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte (L-Ascorbic acid) and the internal standard (this compound) into your reconstitution solvent at low and high concentration levels (e.g., corresponding to your Low QC and High QC).

  • Set B (Post-Extraction Spike): Take at least six different lots of your blank biological matrix (e.g., plasma, urine) and perform the full extraction procedure.[4] Then, spike the resulting extracts with the analyte and internal standard at the same final concentrations as in Set A.[15]

  • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the same six lots of blank biological matrix before performing the extraction procedure. This set is used to determine recovery and overall process efficiency.

2. Data Analysis:

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the peak areas from Set A and Set B:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[4]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) :

    • Calculate the analyte/IS peak area ratio for both Set A and Set B.

    • IS-Normalized MF = (Area Ratio in Set B) / (Area Ratio in Set A)

  • Calculate Recovery (RE) using the peak areas from Set B and Set C:

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

Data Presentation: Example Matrix Effect & Recovery Assessment

Matrix Lot Analyte Peak Area (Set B) Analyte Peak Area (Set A) Matrix Factor (MF) IS-Normalized MF Recovery (RE) %
178,500102,0000.770.9985.2
275,300102,0000.740.9884.5
381,200102,0000.801.0186.1
476,900102,0000.750.9985.5
583,100102,0000.811.0284.9
679,800102,0000.781.0085.8
Mean 79,133102,0000.78 1.00 85.3
CV (%) 4.0%-4.1% 1.6% 0.7%

In this example, there is clear evidence of ion suppression (Mean MF = 0.78). However, the IS-Normalized MF is very close to 1 with a low coefficient of variation (CV%), demonstrating that this compound is effectively compensating for the matrix effect.

Visualizations

cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet (Competition for Charge) Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Suppressed Suppressed Ion Signal (Inaccurate Result) Droplet->Suppressed Ion Suppression

Figure 1. Mechanism of Ion Suppression in Mass Spectrometry.

Start Start Prep_A Set A: Spike Analyte + IS in Neat Solvent Start->Prep_A Prep_B Set B: Extract Blank Matrix, then Post-Spike Analyte + IS Start->Prep_B Prep_C Set C: Pre-Spike Analyte + IS in Blank Matrix, then Extract Start->Prep_C Analysis LC-MS/MS Analysis Prep_A->Analysis Prep_B->Analysis Prep_C->Analysis Calc_MF Calculate Matrix Factor (Compare A and B) Analysis->Calc_MF Calc_RE Calculate Recovery (Compare B and C) Analysis->Calc_RE Result Assess IS Performance Calc_MF->Result Calc_RE->Result

Figure 2. Workflow for Assessing Matrix Effect and Recovery.

Principle of SIL-IS Compensation cluster_0 Without Internal Standard cluster_1 With this compound (SIL-IS) Sample_Prep Sample Preparation (Extraction Loss) LC_MS LC-MS Analysis (Ion Suppression) Sample_Prep->LC_MS Sample_Prep->LC_MS Both affected equally Result_Alone Inaccurate Result LC_MS->Result_Alone Result_IS Accurate Result (Ratio is Constant) LC_MS->Result_IS Analyte_Alone Analyte Signal Analyte_Alone->Sample_Prep Analyte_IS Analyte Signal IS Signal Analyte_IS->Sample_Prep Both affected equally

Figure 3. How a SIL-IS Compensates for Experimental Variability.

References

troubleshooting low recovery of L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low recovery of L-Ascorbic acid-¹³C₆ during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is L-Ascorbic acid-¹³C₆ and why is it used in experiments?

L-Ascorbic acid-¹³C₆ is a stable isotope-labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the ¹³C isotope. It is chemically identical to its unlabeled counterpart but has a higher molecular weight. This property allows it to be distinguished by mass spectrometry. It is commonly used as an internal standard in quantitative analyses to improve the accuracy and precision of measurements by correcting for analyte losses during sample preparation and analysis.

Q2: What are the primary causes of low recovery for L-Ascorbic acid-¹³C₆?

Low recovery of L-Ascorbic acid-¹³C₆ is most often attributed to its inherent instability. The primary causes of degradation include:

  • Oxidation: Exposure to oxygen, especially in the presence of metal ions, is a major cause of degradation.

  • Heat: Elevated temperatures accelerate the degradation process.

  • Light: Exposure to light, particularly UV light, can lead to the breakdown of the molecule.

  • pH: L-Ascorbic acid is most stable in acidic conditions (pH 3-5). Neutral or alkaline conditions promote rapid degradation.

  • Inadequate Extraction: Suboptimal extraction procedures can result in incomplete recovery from the sample matrix.

Q3: How can I prevent the degradation of L-Ascorbic acid-¹³C₆ during my experiments?

To minimize degradation, it is crucial to handle the compound and samples under specific conditions:

  • Work quickly and on ice: Perform all sample preparation steps at low temperatures to slow down degradation reactions.

  • Use stabilizing agents: Add antioxidants and chelating agents to your extraction solutions. Metaphosphoric acid (MPA) is commonly used to precipitate proteins and create an acidic environment, while EDTA can chelate metal ions that catalyze oxidation.

  • Protect from light: Use amber-colored tubes or cover your samples with aluminum foil to prevent light-induced degradation.

  • De-gas solvents: Removing dissolved oxygen from solvents can help to reduce oxidative degradation.

  • Optimize pH: Ensure that the pH of your sample and solutions is within the optimal range for ascorbic acid stability.

Troubleshooting Guide for Low Recovery of L-Ascorbic Acid-¹³C₆

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery.

Diagram: Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Low L-Ascorbic Acid-¹³C₆ Recovery cluster_storage Storage & Handling cluster_preparation Sample Preparation cluster_extraction Extraction cluster_instrument LC-MS/MS start Low Recovery of L-Ascorbic Acid-¹³C₆ Detected check_storage 1. Verify Storage and Handling of ¹³C₆ Standard start->check_storage check_preparation 2. Review Sample Preparation Protocol check_storage->check_preparation Storage OK storage_temp Incorrect Temperature? check_storage->storage_temp check_extraction 3. Evaluate Extraction Efficiency check_preparation->check_extraction Protocol Followed no_stabilizer Stabilizing Agent Absent/Incorrect? check_preparation->no_stabilizer check_instrument 4. Assess LC-MS/MS System Performance check_extraction->check_instrument Extraction Optimized wrong_solvent Inappropriate Solvent? check_extraction->wrong_solvent solution Recovery Improved check_instrument->solution System OK matrix_effects Matrix Effects? check_instrument->matrix_effects light_exposure Light Exposure? storage_temp->light_exposure freeze_thaw Multiple Freeze-Thaw Cycles? light_exposure->freeze_thaw wrong_ph Suboptimal pH? no_stabilizer->wrong_ph delay_processing Delay in Processing? wrong_ph->delay_processing incomplete_ppt Incomplete Protein Precipitation? wrong_solvent->incomplete_ppt spe_issues SPE Issues (e.g., wrong sorbent)? incomplete_ppt->spe_issues source_issues Ion Source Contamination? matrix_effects->source_issues parameter_issues Incorrect MS Parameters? source_issues->parameter_issues

Caption: A step-by-step workflow to diagnose the cause of low L-Ascorbic acid-¹³C₆ recovery.

Step 1: Verify Storage and Handling of the L-Ascorbic Acid-¹³C₆ Standard
Potential Issue Recommended Action
Improper Storage Temperature L-Ascorbic acid-¹³C₆ should be stored at -20°C or -80°C as recommended by the supplier. Avoid storing at room temperature for extended periods.
Exposure to Light Store the standard in a light-protected container (e.g., amber vial) and minimize exposure to light during handling.
Repeated Freeze-Thaw Cycles Aliquot the standard solution into single-use vials to avoid multiple freeze-thaw cycles which can lead to degradation.
Solvent Evaporation Ensure vials are tightly sealed to prevent solvent evaporation, which would concentrate the standard and lead to inaccurate dilutions.
Step 2: Review the Sample Preparation Protocol
Potential Issue Recommended Action
Absence or Incorrect Concentration of Stabilizing Agent Immediately after collection, samples (especially plasma or tissue homogenates) should be treated with a stabilizing agent like metaphosphoric acid (MPA) to precipitate proteins and lower the pH. A final concentration of 5-10% MPA is commonly used.
Suboptimal pH The pH of the sample should be maintained between 3 and 5 throughout the preparation process to ensure maximum stability.
Delay in Sample Processing Process samples as quickly as possible after collection. If immediate processing is not possible, stabilize and freeze samples at -80°C.
Presence of Metal Ions Include a chelating agent such as EDTA in the extraction solvent to bind metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze ascorbic acid oxidation.
Step 3: Evaluate the Extraction Efficiency
Potential Issue Recommended Action
Inappropriate Extraction Solvent For protein precipitation, cold acetonitrile (B52724) or methanol (B129727) are often used. Ensure the solvent is compatible with your analytical method.
Incomplete Protein Precipitation Ensure a sufficient volume of cold precipitating solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample). Vortex thoroughly to ensure complete protein denaturation.
Solid-Phase Extraction (SPE) Issues If using SPE, ensure the sorbent type is appropriate for ascorbic acid. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery.
Adsorption to Labware Ascorbic acid can adsorb to certain plastics. Use polypropylene (B1209903) or glass tubes where possible.
Step 4: Assess LC-MS/MS System Performance
Potential Issue Recommended Action
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of L-Ascorbic acid-¹³C₆. Evaluate matrix effects by comparing the response of the standard in solvent versus a post-extraction spiked sample. If significant, improve sample cleanup or adjust chromatographic conditions.
Ion Source Contamination A dirty ion source can lead to poor sensitivity and inconsistent results. Clean the ion source according to the manufacturer's recommendations.
Incorrect MS Parameters Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for L-Ascorbic acid-¹³C₆ to ensure maximum sensitivity.

Quantitative Data on Recovery

The recovery of L-Ascorbic acid-¹³C₆ can vary depending on the sample matrix and the extraction method employed. The following table summarizes typical recovery rates reported in validated analytical methods.

Sample Matrix Extraction Method Stabilizing Agents Reported Recovery (%)
Human PlasmaProtein Precipitation (Acetonitrile)Metaphosphoric Acid, EDTA85 - 115
Human SerumProtein Precipitation (Methanol)Metaphosphoric Acid90 - 110
Animal TissueHomogenization & Protein PrecipitationMetaphosphoric Acid, DTT80 - 105
Cell Culture MediaDirect Injection after DilutionAcidified Mobile Phase> 95

Experimental Protocols

Protocol 1: Extraction of L-Ascorbic Acid-¹³C₆ from Human Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilization: Immediately transfer the plasma to a new tube and add an equal volume of cold 10% (w/v) metaphosphoric acid (MPA) containing 1 mM EDTA.

  • Protein Precipitation: Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of L-Ascorbic Acid-¹³C₆
  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a high aqueous phase and ramps up the organic phase to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode.

  • MRM Transitions:

    • L-Ascorbic acid: m/z 175 -> 115

    • L-Ascorbic acid-¹³C₆: m/z 181 -> 119

Signaling Pathways and Logical Relationships

Diagram: Degradation Pathways of L-Ascorbic Acid

AscorbicAcidDegradation Simplified Degradation Pathways of L-Ascorbic Acid cluster_oxidation Oxidative Pathway cluster_anaerobic Anaerobic Degradation AA L-Ascorbic Acid (¹³C₆) MDHA Monodehydroascorbate Radical (¹³C₆) AA->MDHA -e⁻, -H⁺ Furfural Furfural + CO₂ (¹³C labeled) AA->Furfural Heat, Acid MDHA->AA +e⁻, +H⁺ (Recycling) DHA Dehydroascorbic Acid (¹³C₆) MDHA->DHA -e⁻, -H⁺ DKG 2,3-Diketogulonic Acid (¹³C₆) DHA->DKG Hydrolysis (Irreversible) DHA->DKG Oxalate Oxalate + Threonate (¹³C labeled) DKG->Oxalate Oxidation

Caption: Key oxidative and anaerobic degradation pathways of L-Ascorbic Acid.

Technical Support Center: Stability of L-Ascorbic Acid-¹³C₆ in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of L-Ascorbic acid-¹³C₆ in different solvents. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of L-Ascorbic acid-¹³C₆ in solution?

A1: The stability of L-Ascorbic acid-¹³C₆ is primarily influenced by several factors, including:

  • pH: It is most stable in acidic conditions (pH < 4) and degrades rapidly in neutral and alkaline solutions.[1][2]

  • Oxygen: The presence of oxygen is a major contributor to its oxidative degradation.[1][3]

  • Temperature: Higher temperatures accelerate the degradation process.[1][4]

  • Light: Exposure to light, particularly UV light, can promote degradation.[3]

  • Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze its oxidation.[3]

Q2: Which solvents are recommended for dissolving and storing L-Ascorbic acid-¹³C₆?

A2: For short-term storage and experimental use, the choice of solvent is critical:

  • Water (acidified): Deoxygenated, purified water with an acidic pH (e.g., adjusted with metaphosphoric acid or trifluoroacetic acid) is a common solvent.

  • Acetonitrile/Water Mixtures: Acetonitrile has been shown to have a stabilizing effect on ascorbic acid in aqueous solutions.[5] A commercially available certified reference material of L-Ascorbic acid-¹³C₆ is offered in an acetonitrile:water solution.

  • DMSO (Dimethyl Sulfoxide): While L-Ascorbic acid is soluble in DMSO, its stability can be an issue. A study on L-ascorbic acid in DMSO-water mixtures indicated changes in acidity over 24 hours, suggesting degradation.[6] It is recommended to use freshly prepared DMSO solutions.

  • Methanol (B129727)/Ethanol (B145695): These organic solvents can be used, but aqueous mixtures are more common. The stabilizing effect of ethanol is considerably lower than that of acetonitrile.[5]

Q3: What are the recommended storage conditions for L-Ascorbic acid-¹³C₆ stock solutions?

A3: For optimal stability, stock solutions of L-Ascorbic acid-¹³C₆ should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[7]

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.

Q4: How can I monitor the degradation of L-Ascorbic acid-¹³C₆ in my experiments?

A4: The most common and reliable method for monitoring the concentration of L-Ascorbic acid-¹³C₆ is High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[8][9][10][11] This technique allows for the separation of the parent compound from its degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of L-Ascorbic acid-¹³C₆ concentration in solution. 1. High pH of the solvent: The solution pH may be neutral or alkaline, accelerating degradation. 2. Presence of dissolved oxygen: The solvent was not deoxygenated. 3. Contamination with metal ions: Glassware or reagents may be contaminated with catalytic metal ions. 4. Exposure to light: The solution was not protected from light. 5. Elevated temperature: The solution was stored at room temperature or higher.1. Adjust the solvent pH to be acidic (pH < 4) using an appropriate acid (e.g., metaphosphoric acid). 2. Purge the solvent with an inert gas (nitrogen or argon) before and after dissolving the compound. 3. Use metal-free labware or rinse glassware with a chelating agent like EDTA. 4. Store solutions in amber vials or wrap containers in aluminum foil. 5. Store solutions at low temperatures (-20°C or -80°C).
Inconsistent results between experimental replicates. 1. Variable preparation time: The time between solution preparation and analysis is not consistent. 2. Inconsistent storage conditions: Replicates are not being stored under identical conditions. 3. Partial degradation during sample preparation: The compound is degrading during the extraction or dilution steps.1. Standardize the workflow to ensure a consistent time from preparation to analysis for all samples. 2. Ensure all replicates are stored in the same location and protected from light and temperature fluctuations. 3. Perform sample preparation steps on ice and in an environment with minimal light exposure. Use pre-chilled solvents.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation of L-Ascorbic acid-¹³C₆: The new peaks are likely degradation products. 2. Contamination of the sample or mobile phase. 1. Confirm the identity of the degradation products by comparing with known standards if available. Optimize storage and handling to minimize degradation. 2. Run a blank injection of the mobile phase and solvent to check for contaminants.
Poor solubility in the chosen solvent. 1. Incorrect solvent selection: The solvent may not be suitable for the desired concentration. 2. Low temperature of the solvent: Solubility can decrease at lower temperatures.1. Refer to solubility data for L-Ascorbic acid. Consider using a co-solvent system (e.g., water with a small amount of organic solvent). 2. Gently warm the solvent to aid dissolution, but be mindful that heat can accelerate degradation. Cool the solution promptly after dissolution.

Quantitative Stability Data

The following table summarizes the stability of unlabeled L-Ascorbic acid in various solvents under different conditions. This data can be used as a proxy for the stability of L-Ascorbic acid-¹³C₆.

Solvent/MediumConcentrationTemperatureDurationPercent RemainingReference
Distilled Water5 mg/mLRoom Temp.30 days~78%[12]
Distilled Water5 mg/mL40°C30 days~90%[12]
Guava Juice~42.2 mg/mL25°C7 days76.6%[2]
Guava Juice~42.2 mg/mL35°C7 days43.6%[2]
Syrup U.S.P.Not specifiedRoom Temp.180 days~90%[12]
Syrup U.S.P.Not specified40°C180 days~93%[12]
Propylene Glycol5 mg/mLRoom Temp.180 days~72%[12]
Propylene Glycol5 mg/mL40°C180 days~92%[12]
Glycerin5 mg/mLRoom Temp.180 days~90.5%[12]
Glycerin5 mg/mL40°C180 days~97%[12]
Sorbitol Solution5 mg/mLRoom Temp.180 days~91.5%[12]
Sorbitol Solution5 mg/mL40°C180 days~96%[12]

Experimental Protocols

Protocol for a Stability Study of L-Ascorbic Acid-¹³C₆ in Solution via HPLC

This protocol outlines a general procedure for assessing the stability of L-Ascorbic acid-¹³C₆ in a chosen solvent over time.

1. Materials and Reagents:

  • L-Ascorbic acid-¹³C₆

  • Solvent of interest (e.g., deionized water, methanol, DMSO)

  • Acid for pH adjustment (e.g., metaphosphoric acid, trifluoroacetic acid)

  • HPLC-grade mobile phase components (e.g., acetonitrile, potassium phosphate (B84403) monobasic)

  • High-purity water for mobile phase preparation

  • Amber HPLC vials

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge (if sample cleanup is necessary)

  • Inert gas source (nitrogen or argon)

3. Solution Preparation:

  • Solvent Preparation: Deoxygenate the chosen solvent by sparging with an inert gas for at least 15-20 minutes. If an aqueous solution is used, adjust the pH to the desired acidic level (e.g., pH 3-4) with an appropriate acid.

  • Stock Solution Preparation: Accurately weigh a known amount of L-Ascorbic acid-¹³C₆ and dissolve it in the prepared solvent to achieve the desired concentration. Perform this step with minimal exposure to light.

  • Working Solutions: Prepare aliquots of the stock solution in amber HPLC vials. Purge the headspace of each vial with inert gas before sealing.

4. Stability Study Execution:

  • Time Points: Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Storage Conditions: Store the vials at the desired temperature(s) (e.g., 4°C, room temperature, 40°C) and protected from light.

  • Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow it to come to room temperature before analysis. Inject an appropriate volume onto the HPLC system.

5. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at approximately 245 nm or 254 nm.[9]

  • Injection Volume: 10-20 µL.

6. Data Analysis:

  • Integrate the peak area of L-Ascorbic acid-¹³C₆ at each time point.

  • Calculate the percentage of L-Ascorbic acid-¹³C₆ remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis prep_solvent Prepare and Deoxygenate Solvent prep_stock Prepare L-Ascorbic acid-¹³C₆ Stock Solution prep_solvent->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store at Defined Conditions (Temperature, Light) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Processing and Quantification hplc->data_analysis degradation_pathway ascorbic_acid L-Ascorbic Acid-¹³C₆ dehydroascorbic_acid Dehydroascorbic Acid-¹³C₆ ascorbic_acid->dehydroascorbic_acid Oxidation diketogulonic_acid 2,3-Diketogulonic Acid-¹³C₆ dehydroascorbic_acid->diketogulonic_acid Hydrolysis further_products Further Degradation Products diketogulonic_acid->further_products

References

Technical Support Center: Optimizing L-Ascorbic Acid-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of L-Ascorbic acid-¹³C₆ for use as an internal standard in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like L-Ascorbic acid-¹³C₆?

Stable isotope-labeled internal standards (SIL-IS) are the preferred choice for quantitative analysis using mass spectrometry.[1][2][3] Since L-Ascorbic acid-¹³C₆ is chemically identical to the analyte (L-Ascorbic acid), it co-elutes chromatographically and experiences similar ionization effects, allowing it to effectively compensate for variations during sample preparation, injection, and analysis.[4][5] This leads to improved accuracy, precision, and reliability of the analytical method.[1] ¹³C-labeled standards, in particular, are often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts or isotopic exchange.[5][6]

Q2: What are the initial storage and handling requirements for L-Ascorbic acid-¹³C₆?

Proper storage and handling are critical to maintain the integrity of the internal standard. L-Ascorbic acid is sensitive to light, heat, and oxidation.[7][8]

  • Storage: Store L-Ascorbic acid-¹³C₆ refrigerated (2°C to 8°C) and protected from light.[9] For long-term stability, storage at -80°C can preserve vitamin C levels for extended periods.[8]

  • Solution Preparation: Prepare stock solutions in a solvent that ensures stability, such as 5% aqueous metaphosphoric acid (MPA).[10] It is recommended to prepare fresh working solutions daily and store them on ice, protected from light.[10] Avoid repeated freeze-thaw cycles of stock solutions.[11]

Q3: How do I determine the optimal concentration of L-Ascorbic acid-¹³C₆ for my assay?

The optimal concentration of the internal standard is crucial for accurate quantification. A common practice is to use a concentration that produces a signal intensity approximately 50% of the response of the highest calibration standard.[12] However, the ideal concentration should be determined experimentally to ensure it is appropriate for the specific analytical range and matrix. The goal is to have a consistent and reliable signal that is not so high as to cause detector saturation or so low that it results in poor precision.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization and use of L-Ascorbic acid-¹³C₆ as an internal standard.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Internal Standard Signal 1. Degradation: Improper storage or handling.[11] 2. Pipetting/Dilution Errors: Inaccurate preparation of working solutions.[11] 3. Instrumental Issues: Incorrect mass spectrometer settings or ion source conditions.[13] 4. Matrix Effects: Severe ion suppression in the sample matrix.[1]1. Verify storage conditions and prepare fresh solutions.[11] 2. Calibrate pipettes and carefully re-prepare dilutions. 3. Optimize ion source parameters (e.g., electrospray voltage, gas flow, temperature).[13] 4. Evaluate matrix effects by comparing the IS response in solvent versus the sample matrix. Consider further sample cleanup or dilution.[14]
Non-Linear Calibration Curve (especially at high concentrations) 1. Ion Source Saturation: High concentrations of analyte and IS competing for ionization.[12] 2. Isotopic Contribution ("Cross-talk"): The analyte's natural isotopes contributing to the IS signal, or impurities in the IS contributing to the analyte signal.[11]1. Reduce the concentration of the internal standard. 2. Assess the purity of the IS and check for isotopic interference by injecting a high concentration of the unlabeled analyte and monitoring the IS channel.[11]
Poor Precision and Accuracy 1. Inconsistent IS Addition: Variability in the volume of IS added to each sample. 2. Suboptimal IS Concentration: The IS concentration may be too low, leading to high variability, or too high, causing saturation. 3. Differential Matrix Effects: Even with a SIL-IS, significant variations in the sample matrix between samples can sometimes lead to differing degrees of ion suppression.[1]1. Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls as early as possible in the sample preparation workflow.[15] 2. Re-optimize the IS concentration. 3. Improve sample preparation to remove interfering matrix components.[14]
Internal Standard Peak Tailing or Poor Shape 1. Chromatographic Issues: Problems with the analytical column or mobile phase. 2. Co-eluting Interferences: Matrix components affecting the peak shape.1. Equilibrate the column properly, check for column degradation, and ensure mobile phase is correctly prepared. 2. Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to better separate the IS from interfering peaks.

Experimental Protocols

Protocol 1: Preparation of L-Ascorbic Acid-¹³C₆ Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of L-Ascorbic acid-¹³C₆ powder.

    • Dissolve in a pre-determined volume of 5% aqueous metaphosphoric acid (MPA) in an amber vial to protect from light.[10]

    • Vortex until fully dissolved.

    • Store at 2-8°C or -20°C for intermediate-term storage.

  • Working Internal Standard Solution:

    • On the day of analysis, dilute the stock solution with the appropriate solvent (e.g., mobile phase or reconstitution solvent) to the desired final concentration.

    • Keep the working solution on ice and protected from light throughout the experiment.[10]

Protocol 2: Determining the Optimal Internal Standard Concentration
  • Prepare Analyte Calibration Standards: Prepare a series of calibration standards of unlabeled L-Ascorbic acid spanning the expected concentration range of your samples.

  • Spike with Internal Standard: Spike a constant, known concentration of the L-Ascorbic acid-¹³C₆ working solution into a set of the highest concentration calibration standards. Prepare several sets with varying IS concentrations (e.g., low, medium, high). A good starting point for the "medium" concentration is one that yields a response of about 50% of the highest calibration standard's response.[12]

  • Analyze Samples: Analyze these samples using your LC-MS/MS method.

  • Evaluate Response:

    • Check the peak shape and signal intensity of the internal standard across the different concentrations.

    • The optimal concentration should provide a robust signal (good signal-to-noise ratio) without causing detector saturation.

    • The response of the IS should be consistent across replicate injections.

  • Construct Calibration Curve: Using the selected optimal IS concentration, spike all calibration standards, quality controls, and samples. Analyze the full batch and construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The curve should be linear with a correlation coefficient (r²) ≥ 0.99.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optim Optimization cluster_quant Quantification stock_sol Prepare IS Stock Solution (e.g., 1 mg/mL in 5% MPA) work_sol Prepare IS Working Solution stock_sol->work_sol spike_high Spike Highest Calibrant with Varying IS Conc. work_sol->spike_high cal_standards Prepare Analyte Calibration Standards cal_standards->spike_high spike_all Spike All Samples, Calibrators, & QCs with Optimal IS Conc. cal_standards->spike_all lcms_analysis LC-MS/MS Analysis spike_high->lcms_analysis eval_response Evaluate IS Response (S/N, Peak Shape) lcms_analysis->eval_response select_conc Select Optimal IS Concentration eval_response->select_conc select_conc->spike_all batch_analysis Batch LC-MS/MS Analysis spike_all->batch_analysis cal_curve Construct Calibration Curve (Area Ratio vs. Conc.) batch_analysis->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Workflow for optimizing L-Ascorbic acid-¹³C₆ internal standard concentration.

troubleshooting_logic cluster_signal Signal Issues cluster_curve Calibration Issues cluster_precision Performance Issues start Problem Encountered low_signal Low or No IS Signal? start->low_signal non_linear Non-Linear Curve? start->non_linear poor_precision Poor Precision/Accuracy? start->poor_precision check_prep Check Storage & Solution Prep low_signal->check_prep Yes check_ms Optimize MS Settings check_prep->check_ms check_matrix Assess Matrix Effects check_ms->check_matrix reduce_is Reduce IS Conc. non_linear->reduce_is Yes check_purity Check IS Purity & Cross-talk reduce_is->check_purity check_addition Verify IS Addition Consistency poor_precision->check_addition Yes reoptimize_is Re-optimize IS Conc. check_addition->reoptimize_is

Caption: Logic diagram for troubleshooting common internal standard issues.

References

Technical Support Center: Stable Isotope Dilution Assays for Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing stable isotope dilution mass spectrometry (SID-MS) for the quantification of vitamin C (ascorbic acid).

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor in accurately measuring vitamin C? A1: The most critical factor is preventing the degradation of ascorbic acid, which is highly susceptible to oxidation.[1] Samples must be stabilized immediately upon collection using acidifying agents and antioxidants, kept at low temperatures, and protected from light throughout the entire process from collection to analysis.[2][3]

Q2: Why is a stable isotope-labeled (SIL) internal standard essential for this assay? A2: A SIL internal standard, such as ¹³C₆-L-ascorbic acid, is considered the gold standard for quantification.[2][4] It is chemically identical to the native analyte and will behave the same way during sample extraction, chromatography, and ionization.[4][5] This allows it to accurately correct for analyte losses during sample preparation and for signal suppression or enhancement caused by the sample matrix, which is a major challenge in LC-MS analysis.[4][6][7]

Q3: What is "matrix effect," and how can I minimize it? A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[6][7] It is a common source of inaccuracy in LC-MS/MS assays.[6] To minimize matrix effects, you can employ several strategies:

  • Sample Dilution: A simple and effective method is to dilute the sample extract, which reduces the concentration of interfering matrix components.[7][8]

  • Efficient Sample Cleanup: Use protein precipitation or solid-phase extraction (SPE) to remove as many interfering compounds as possible before injection.[2]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to chromatographically separate ascorbic acid from co-eluting matrix components.[7]

Q4: What are the best practices for sample collection and preparation? A4: To ensure stability, blood samples should be collected in tubes containing an anticoagulant (e.g., heparin) and immediately processed in a cold environment. Plasma or serum should be acidified with agents like metaphosphoric acid (MPA) or trichloroacetic acid (TCA) to a final concentration that effectively precipitates proteins and lowers the pH.[9][10][11] Adding an antioxidant like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is also recommended.[11][12] Samples should be stored at -70°C or lower and protected from light.[2][11]

Q5: Which type of LC column and mobile phase is recommended for vitamin C analysis? A5: Reversed-phase columns, particularly C18 phases, are widely used for the separation of ascorbic acid.[3] Due to the high polarity of vitamin C, mobile phases typically consist of an acidic aqueous component (e.g., water with formic acid) and an organic modifier like methanol (B129727) or acetonitrile.[3][13] The acidic mobile phase helps to ensure that ascorbic acid is in its protonated form, leading to better retention and peak shape on the reversed-phase column.

Q6: What are the typical mass spectrometry parameters for detecting vitamin C? A6: Vitamin C is typically analyzed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[3][8] The most common precursor ion for ascorbic acid is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 175.0.[2][14] For quantification and confirmation, Multiple Reaction Monitoring (MRM) is used, with common product ion transitions being m/z 175 → 115 and m/z 175 → 89.[14][15]

Troubleshooting Guide

Issue: Low or No Analyte/Internal Standard Signal
  • Question: I am not observing a peak for either ascorbic acid or its internal standard after injecting a prepared sample. What should I check first?

  • Answer: If both the analyte and the internal standard signals are absent, the issue likely lies with the LC-MS system downstream of sample preparation.

    • Inject a pure standard solution: First, inject a freshly prepared solution of ascorbic acid and the SIL-IS directly into the LC-MS to confirm the instrument is functioning correctly. If no signal is observed, troubleshoot the instrument.

    • Check MS Parameters: Ensure the mass spectrometer is tuned and calibrated and that the correct ESI polarity (negative) and MRM transitions are being monitored.[3][8]

    • Inspect LC System: Verify mobile phase composition and flow rate. Check for leaks or blockages in the autosampler, lines, or column.

Issue: Good Internal Standard Signal, but Low or No Analyte Signal
  • Question: My internal standard peak looks fine, but the native vitamin C peak is very small or missing. What does this indicate?

  • Answer: This pattern strongly suggests that the endogenous vitamin C was lost or degraded before the internal standard was added, or that the concentration in the sample is genuinely below the detection limit.

    • Review Sample Handling: The most common cause is analyte degradation.[1] Confirm that samples were immediately stabilized with acid upon collection and kept cold and protected from light.[2][3] The time between collection and stabilization is critical.

    • Evaluate Extraction Efficiency: While the SIL-IS corrects for losses, a catastrophic loss of analyte during a faulty extraction step could be a cause. Review the protein precipitation and extraction protocol.

Issue: Poor Reproducibility and High Variability
  • Question: My results are highly variable between replicate injections of the same sample or across different samples. What could be the cause?

  • Answer: High variability often points to inconsistent sample preparation or significant, variable matrix effects.

    • Inconsistent Sample Preparation: Inconsistent timing in the addition of stabilizing acids or exposure to light/heat can cause varying levels of degradation between samples.[16] Ensure your workflow is standardized and swift.

    • Variable Matrix Effects: Different biological samples can have different levels of interfering compounds, causing variable ion suppression.[6] Try diluting your samples further to move out of the range where suppression is highly variable.

    • Internal Standard Issues: Verify the concentration and stability of your IS stock solution. Ensure you are adding a consistent amount to every sample.

Issue: Inaccurate Quantification (Results Too High or Too Low)
  • Question: The concentrations calculated by the assay seem physiologically implausible. What could lead to systematic inaccuracies?

  • Answer: Inaccurate quantification is often traced back to calibration issues or uncorrected interferences.

    • Calibration Curve: Ensure your calibration standards are prepared correctly in a matrix that mimics the real samples to account for matrix effects. Using a stripped serum or plasma for the calibration curve is ideal.

    • Interferences: Check for isobaric interferences (other compounds with the same mass) or co-eluting peaks that may contribute to the analyte signal. High-resolution mass spectrometry or improved chromatographic separation may be needed to identify these.[17][18]

    • Purity of Internal Standard: The accuracy of the assay is dependent on the known concentration and purity of the SIL internal standard. Use a certified reference material if available.

Visualized Experimental Workflow & Troubleshooting Logic

Vitamin_C_Assay_Workflow Figure 1: General workflow for a stable isotope dilution assay for Vitamin C. A Sample Collection (e.g., Plasma) B Add IS & Stabilizer (¹³C₆-AA, MPA/TCA) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F LC Separation (C18 Column) E->F G MS/MS Detection (ESI-, MRM) F->G H Data Analysis (Peak Integration, Ratio Calculation) G->H

Caption: General workflow for a stable isotope dilution assay for Vitamin C.

Troubleshooting_Low_Signal Figure 2: Decision tree for troubleshooting low analyte signal. start Problem: Low or No Vitamin C Signal q1 Is the Internal Standard (IS) signal also low or absent? start->q1 a1_yes Issue is likely post-extraction: - LC or MS/MS system fault - Incorrect MS parameters - Clogged injector/column q1->a1_yes  Yes q2 Did a pure standard injection yield a strong signal? q1->q2 No   a2_no Issue is with the instrument: - Tune and calibrate MS - Check LC solvent delivery - Verify standard integrity q2->a2_no No   q3 Review Sample Prep: - Was stabilizer added immediately? - Were samples kept cold & dark? - Inefficient protein precipitation? q2->q3  Yes a3 Suspect Analyte Degradation or Extraction Loss. Optimize sample handling. q3->a3 a4 Suspect severe matrix effects (ion suppression). - Dilute sample extract - Improve sample cleanup q3->a4

Caption: Decision tree for troubleshooting low analyte signal.

Detailed Experimental Protocol: Vitamin C in Human Plasma

This protocol provides a representative methodology for the quantification of ascorbic acid in human plasma using UPLC-MS/MS.

1. Reagents and Materials

  • L-Ascorbic Acid and ¹³C₆-L-Ascorbic Acid (IS)

  • Metaphosphoric Acid (MPA)

  • Trichloroacetic Acid (TCA)[9][10]

  • LC-MS Grade Water, Acetonitrile, and Formic Acid

  • Human Plasma (for calibration curve and QCs)

2. Preparation of Standards and Solutions

  • Ascorbic Acid Stock (1 mg/mL): Dissolve 10 mg of L-Ascorbic Acid in 10 mL of a 5% MPA solution.

  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg of ¹³C₆-L-Ascorbic Acid in 10 mL of a 5% MPA solution.

  • Working IS Solution (e.g., 1.5 µg/mL): Dilute the IS stock solution in an appropriate solvent (e.g., 10% TCA).[9][10]

  • Calibration Standards: Serially dilute the ascorbic acid stock solution with charcoal-stripped (vitamin C-free) plasma to achieve a calibration range (e.g., 0.5 to 20 µg/mL).[10]

3. Sample Preparation

  • Thaw frozen plasma samples on ice, protected from light.[3]

  • To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 600 µL of the cold working internal standard solution.[9][10]

  • Vortex vigorously for 5 minutes to ensure complete protein precipitation.[9][10]

  • Centrifuge at >10,000 rpm for 5 minutes at 4°C.[9][10]

  • Transfer 400 µL of the clear supernatant to an autosampler vial for analysis.[9][10]

4. UPLC-MS/MS Conditions

  • LC System: ACQUITY UPLC H-Class PLUS or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A suitable gradient starting with high aqueous phase (e.g., 98% A) and ramping up the organic phase to wash the column.

  • Injection Volume: 5-10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 2.0 - 3.0 kV

  • MRM Transitions:

    • Ascorbic Acid: 175.0 → 115.0 (Quantifier), 175.0 → 89.0 (Qualifier)

    • ¹³C₆-Ascorbic Acid: 181.0 → 119.0 (Quantifier)

Quantitative Data Summary

The following table summarizes typical performance characteristics reported for vitamin C assays using stable isotope dilution LC-MS/MS.

ParameterMethodMatrixInternal StandardLinear RangeLOQReference
Linearity UPLC-QDaSerum¹³C₆-Vitamin C0.5 - 20 µg/mL0.5 µg/mL[10]
Linearity UHPLC-QqQ-MS/MSVegetable SamplesNone Used10 - 500 ng/mLNot specified[8]
Precision UPLC-QDaSerum¹³C₆-Vitamin CN/A≤6% CV[9]
MRM Transitions LC-MS/MSN/AN/AN/Am/z 175→115, 175→89[14][15]
LOQ LC-MSN/AN/AN/A0.4679 ng/mL[14][15]
Precursor Ion Tandem MSBody Fluid¹³C₆-L-ascorbic acidN/Am/z 175.05 ± 0.5[2]

References

preventing degradation of L-Ascorbic acid-13C6 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Ascorbic acid-¹³C₆ during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of L-Ascorbic acid-¹³C₆?

A1: L-Ascorbic acid-¹³C₆, like its unlabeled counterpart, is susceptible to degradation through oxidation. The primary factors that accelerate this degradation are:

  • Exposure to Oxygen: The presence of atmospheric or dissolved oxygen is a key driver of oxidation.[1][2][3]

  • Elevated pH: Degradation increases with higher pH. The highest stability is observed in acidic conditions, typically between pH 4 and 6.[4]

  • High Temperatures: Heat significantly accelerates the rate of degradation.[2][3][5][6]

  • Exposure to Light: Both natural and UV light can promote photo-oxidation.[1][2]

  • Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), act as catalysts for oxidative degradation.[1]

  • Enzymatic Action: In biological samples, enzymes like ascorbate (B8700270) oxidase can catalyze oxidation.[2]

Q2: What is the main degradation pathway for L-Ascorbic acid-¹³C₆?

A2: The principal degradation pathway is the oxidation of L-Ascorbic acid-¹³C₆ to dehydroascorbic acid-¹³C₆ (DHA-¹³C₆). This initial oxidation is reversible. However, DHA-¹³C₆ is also unstable and can undergo further irreversible hydrolysis to 2,3-diketogulonic acid-¹³C₆, which lacks vitamin C activity.[5][7]

Q3: How can I prevent the degradation of L-Ascorbic acid-¹³C₆ during blood sample collection and processing?

A3: To minimize degradation in blood samples, immediate processing and the use of stabilizers are crucial. Here are key recommendations:

  • Anticoagulant Choice: Collect blood in tubes containing dipotassium (B57713) EDTA, which has been shown to result in less degradation compared to lithium-heparin or serum tubes.[8]

  • Immediate Separation: Separate plasma or serum from blood cells as soon as possible, ideally within 2 hours of collection.[8]

  • Use of Stabilizing Agents: Immediately after separation, deproteinize and preserve the plasma or serum with a solution containing a protein precipitant (e.g., perchloric acid or metaphosphoric acid), a chelating agent (e.g., EDTA or DTPA), and a reducing agent (e.g., dithiothreitol (B142953) - DTT).[8][9][10]

  • Temperature Control: Keep samples on ice throughout the collection and processing steps.[11]

Q4: What are some effective chemical stabilizers for L-Ascorbic acid-¹³C₆ in solution?

A4: Several types of chemical stabilizers can be used:

  • Reducing Agents/Antioxidants: These compounds preferentially get oxidized, thus sparing the L-Ascorbic acid-¹³C₆. Examples include glutathione, ferulic acid, and dithiothreitol (DTT).[5][12]

  • Chelating Agents: These agents bind to metal ions, preventing them from catalyzing oxidation. Common examples are EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid).[9][10]

  • Acidifying Agents: Lowering the pH of the sample solution significantly improves stability. Metaphosphoric acid is considered one of the best agents for this purpose as it also precipitates proteins and inhibits ascorbate oxidase.[13] Other acids like perchloric acid and formic acid are also used.[8][11]

Q5: What are the optimal storage conditions for samples containing L-Ascorbic acid-¹³C₆?

A5: For long-term stability, samples should be stored at ultra-low temperatures. Storage at -80°C is highly recommended and has been shown to preserve plasma ascorbate for up to six months when a stabilizing agent is used.[9] Avoid repeated freeze-thaw cycles. For short-term storage during analysis, keeping samples in an autosampler at 4°C is acceptable for up to 30 hours if properly stabilized.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of L-Ascorbic acid-¹³C₆ Oxidative Degradation: Sample exposed to air, light, or high temperatures for extended periods.Work quickly and in a controlled environment. Minimize exposure to light by using amber vials. Keep samples on ice or at 4°C throughout the preparation process.[2][14]
pH-Dependent Degradation: Sample pH is neutral or alkaline.Maintain an acidic environment (ideally pH < 4.5) during sample preparation. Use acidic buffers or add an acidifying agent like metaphosphoric acid.[4][11]
Metal-Catalyzed Oxidation: Presence of metal ion contaminants in the sample or reagents.Add a chelating agent such as EDTA or DTPA to the sample and all solutions used in the preparation.[9][10]
Inconsistent or variable results between replicates Inconsistent Sample Handling: Variations in timing, temperature, or light exposure between samples.Standardize the entire sample preparation workflow. Ensure all samples are processed under identical conditions and for the same duration.[15]
Enzymatic Degradation: (For biological samples) Activity of endogenous enzymes like ascorbate oxidase.Immediately after collection, add a protein precipitating agent like metaphosphoric acid or perchloric acid to denature enzymes.[8][13]
Peak tailing or poor chromatography On-column Degradation: The analytical column conditions are not optimal for stability.Ensure the mobile phase is sufficiently acidic to maintain the protonated form of ascorbic acid.[15]
Interaction with Metal Components: Interaction of ascorbic acid with metal surfaces in the LC system.Use a biocompatible LC system or passivate the system to minimize metal interactions.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Stabilized Human Plasma for L-Ascorbic Acid-¹³C₆ Analysis

This protocol is adapted from procedures designed to maximize the stability of ascorbic acid in biological matrices.

Materials:

  • Blood collection tubes containing K₂EDTA.

  • Refrigerated centrifuge.

  • Microcentrifuge tubes.

  • Ice bath.

  • Vortex mixer.

  • Stabilizing Solution: 2 g Dithiothreitol (DTT) and 0.2 g EDTA per liter of 350 mmol/L perchloric acid (HClO₄).[8]

Procedure:

  • Blood Collection: Collect whole blood into pre-chilled K₂EDTA tubes. Gently invert the tubes 8-10 times to mix.

  • Immediate Cooling: Place the blood collection tubes immediately into an ice bath.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Stabilization: Carefully aspirate the plasma supernatant. For every 1 mL of plasma, add 1 mL of ice-cold Stabilizing Solution.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, clean tube.

  • Storage: Immediately freeze the stabilized supernatant at -80°C until analysis. Avoid freeze-thaw cycles.

Data Presentation

Table 1: Stability of Ascorbic Acid in Plasma under Different Pre-analytical Conditions

AnticoagulantDelay in SeparationAnalyte Loss (Median %)Reference
Dipotassium EDTA2 hours7%[8]
Lithium-Heparin2 hours18%[8]
Serum (no additive)2 hours26%[8]

Table 2: Efficacy of Different Stabilizing Agents on Ascorbic Acid in Aqueous Solution

Stabilizing Agent (Concentration)Storage TimeAscorbic Acid RetentionReference
2% Metaphosphoric Acid96 hours98.0%[13]
1% Metaphosphoric Acid96 hours95.5%[13]
3% Orthophosphoric Acid96 hours90.5%[13]
2% Hydrochloric Acid96 hours88.2%[13]
1% Hydrochloric Acid96 hours72.4%[13]

Visualizations

L_Ascorbic_Acid_Degradation_Pathway cluster_factors Factors Promoting Degradation L_Ascorbic_Acid L-Ascorbic acid-13C6 DHA Dehydroascorbic acid-13C6 (DHA-13C6) L_Ascorbic_Acid->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic acid-13C6 DHA->DKG Irreversible Hydrolysis Oxygen Oxygen Heat Heat Light Light Metal_Ions Metal Ions (Fe2+, Cu2+) High_pH High pH Sample_Preparation_Workflow cluster_collection Step 1: Sample Collection cluster_processing Step 2: Immediate Processing (at 4°C) cluster_storage Step 3: Storage & Analysis Collect_Blood Collect Blood (K2EDTA tubes, on ice) Centrifuge_Blood Centrifuge to separate plasma Collect_Blood->Centrifuge_Blood Add_Stabilizer Add Stabilizing Solution (e.g., Acid + Chelator + Reducing Agent) Centrifuge_Blood->Add_Stabilizer Precipitate_Protein Vortex to precipitate proteins Add_Stabilizer->Precipitate_Protein Centrifuge_Sample Centrifuge to pellet precipitate Precipitate_Protein->Centrifuge_Sample Collect_Supernatant Collect clear supernatant Centrifuge_Sample->Collect_Supernatant Store Store at -80°C Collect_Supernatant->Store Analyze Analyze via LC-MS Store->Analyze Thaw on ice before analysis Troubleshooting_Logic Start Low/Inconsistent Recovery? Check_pH Is sample pH acidic (<4.5)? Start->Check_pH Yes Check_Temp Were samples kept cold? Check_pH->Check_Temp Yes Solution_pH Action: Add acidifying agent (e.g., Metaphosphoric acid) Check_pH->Solution_pH No Check_Metals Was a chelator used? Check_Temp->Check_Metals Yes Solution_Temp Action: Repeat, keeping samples on ice/4°C Check_Temp->Solution_Temp No Check_Enzymes Were proteins precipitated? Check_Metals->Check_Enzymes Yes Solution_Metals Action: Add EDTA or DTPA to all solutions Check_Metals->Solution_Metals No Solution_Enzymes Action: Use a protein precipitant immediately Check_Enzymes->Solution_Enzymes No Success Problem Resolved Check_Enzymes->Success Yes

References

Technical Support Center: L-Ascorbic Acid-13C6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Ascorbic acid-13C6 as an internal standard in quantitative analysis. This guide provides detailed troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for quantitative accuracy?

A1: The purity of a stable isotope-labeled (SIL) internal standard like this compound is paramount for accurate quantification in mass spectrometry-based assays.[1][2] The fundamental principle of using a SIL internal standard is that it behaves chemically and physically identically to the unlabeled analyte of interest, correcting for variations in sample preparation, matrix effects, and instrument response.[3][4] If the SIL internal standard is impure, it can introduce significant errors. For instance, the presence of unlabeled L-Ascorbic acid in the this compound standard will lead to an artificially inflated signal for the analyte, resulting in an overestimation of its concentration.[1]

Q2: What are the common types of impurities found in this compound and how do they affect my results?

A2: Impurities in this compound can be broadly categorized into two types:

  • Isotopic Impurities: These are molecules of L-Ascorbic acid that are not fully labeled with 13C at all six carbon positions. The most significant isotopic impurity is the presence of unlabeled L-Ascorbic acid (12C6). This directly interferes with the analyte signal, leading to inaccurate quantification.[1][5]

  • Chemical Impurities: These can be degradation products of ascorbic acid, such as dehydroascorbic acid, diketogulonic acid, or oxalic acid, or residual reactants from the synthesis process.[6][7] These impurities can potentially interfere with the chromatography or mass spectrometry detection of the analyte or internal standard, causing signal suppression or enhancement.

Q3: What is isotopic enrichment and why is a high level important?

A3: Isotopic enrichment refers to the percentage of the labeled compound that contains the stable isotope at the desired positions. For this compound, a high isotopic enrichment (typically >99%) means that the vast majority of the molecules are indeed the fully 13C-labeled version.[8] A high level of enrichment is crucial to minimize the contribution of the internal standard to the analyte's signal channel, which is a prerequisite for accurate measurement.[5]

Q4: How can I verify the purity of my this compound standard?

A4: It is highly recommended to verify the purity of your this compound standard, even if a certificate of analysis is provided.[2] This can be done by preparing a solution of the standard in a clean solvent and analyzing it by LC-MS/MS. You should monitor the mass transition for the unlabeled L-Ascorbic acid to check for its presence. A high-resolution mass spectrometer can also be used to confirm the exact mass and isotopic distribution.

Q5: How does the stability of this compound affect quantification?

A5: L-Ascorbic acid is susceptible to oxidation and degradation, especially in solution and when exposed to light and high temperatures.[9][10][11] Its degradation products can include dehydroascorbic acid, 2,3-diketogulonic acid, and oxalic acid.[7] If the this compound internal standard degrades during sample storage or preparation, its concentration will decrease, leading to an underestimation of the analyte concentration. It is crucial to handle and store the standard appropriately, typically at low temperatures (-20°C to -80°C) and protected from light.[10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inaccurate Quantification (Consistently High or Low Results) 1. Presence of unlabeled analyte in the this compound standard.[1] 2. Incorrect concentration of the internal standard stock solution. 3. Degradation of the analyte or internal standard during sample processing or storage.[9]1. Verify the isotopic purity of the this compound standard by LC-MS/MS. If significant unlabeled analyte is present, obtain a new, higher-purity standard. 2. Prepare a fresh internal standard stock solution and verify its concentration. 3. Assess the stability of both the analyte and internal standard under your experimental conditions. Consider adding antioxidants or adjusting pH to improve stability.
High Variability in Results (Poor Precision) 1. Inconsistent addition of the internal standard to samples. 2. Matrix effects causing differential ion suppression/enhancement between the analyte and internal standard.[1][13] 3. Instability of the autosampler or mass spectrometer.1. Ensure precise and consistent pipetting of the internal standard solution into all samples. 2. Optimize sample preparation to minimize matrix effects. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute samples if necessary.[14] 3. Run system suitability tests to ensure the LC-MS system is performing optimally.
Non-linear Calibration Curve 1. The concentration of the internal standard is significantly different from the analyte concentrations in the calibration standards.[4] 2. Saturation of the detector at high analyte concentrations. 3. Cross-contribution of isotopes between the analyte and internal standard.[5]1. Adjust the concentration of the internal standard to be within the range of the calibration curve.[4] 2. Extend the calibration curve to lower concentrations or dilute samples. 3. Ensure a sufficient mass difference (ideally ≥3 Da) between the analyte and the internal standard to avoid spectral overlap.[14][15]

Quantitative Data on Purity Impact

The following table illustrates the potential impact of this compound purity on the quantification of a known concentration of L-Ascorbic acid.

True Analyte Concentration (ng/mL)This compound Purity (% Isotopic Enrichment)Unlabeled L-Ascorbic acid Impurity (%)Measured Analyte Concentration (ng/mL)% Error
10099.9%0.1%100.1+0.1%
10099.0%1.0%101.0+1.0%
10098.0%2.0%102.0+2.0%
10095.0%5.0%105.0+5.0%

This table provides an illustrative example. The actual error will depend on the relative concentrations of the analyte and the internal standard.

Experimental Protocols

Protocol 1: Verification of this compound Purity
  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent appropriate for your LC-MS system (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the solution onto a suitable C18 reversed-phase column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor the MRM transitions for both this compound and unlabeled L-Ascorbic acid.

      • This compound (precursor ion m/z 181, product ion m/z 119)

      • L-Ascorbic acid (precursor ion m/z 175, product ion m/z 115)[16]

  • Data Analysis:

    • Integrate the peak areas for both the labeled and unlabeled compounds.

    • Calculate the percentage of unlabeled L-Ascorbic acid relative to the total (labeled + unlabeled) signal.

Protocol 2: General Quantitative Analysis using this compound
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (concentration should be in the mid-range of the calibration curve).

    • Add 400 µL of cold 6% metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.[17]

    • Vortex and centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards of unlabeled L-Ascorbic acid in a matrix that matches your samples.

    • Spike each calibration standard with the same concentration of this compound as the samples.

    • Process the calibration standards in the same manner as the samples.

  • LC-MS/MS Analysis:

    • Perform LC-MS/MS analysis of the prepared samples and calibration standards using the MRM transitions specified in Protocol 1.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

cluster_0 Troubleshooting Workflow for Quantification Inaccuracy start Inaccurate or Variable Quantification Results check_is Verify Internal Standard (IS) Purity and Concentration start->check_is is_ok IS Purity and Concentration are Correct check_is->is_ok Purity OK new_is Action: Procure new high-purity IS check_is->new_is IS Impure or Degraded prep_issue Review Sample Preparation Procedure is_ok->prep_issue lcms_issue Check LC-MS/MS System Performance prep_issue->lcms_issue Preparation OK optimize_prep Action: Optimize extraction, check for degradation prep_issue->optimize_prep Inconsistent pipetting or matrix effects identified solution Accurate Quantification Achieved lcms_issue->solution System OK tune_lcms Action: Run system suitability, clean source, recalibrate lcms_issue->tune_lcms System instability detected new_is->start Re-run experiment optimize_prep->start Re-run experiment tune_lcms->start Re-run experiment

Caption: Troubleshooting workflow for inaccurate quantification.

cluster_1 Experimental Workflow for Quantitative Analysis sample_collection Sample Collection is_spike Spike with this compound IS sample_collection->is_spike protein_precip Protein Precipitation & Analyte Stabilization is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis (MRM) supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for quantitative analysis using an internal standard.

cluster_2 Simplified Degradation Pathway of L-Ascorbic Acid ascorbic_acid L-Ascorbic Acid dehydroascorbic_acid Dehydroascorbic Acid ascorbic_acid->dehydroascorbic_acid Oxidation (reversible) diketogulonic_acid 2,3-Diketogulonic Acid dehydroascorbic_acid->diketogulonic_acid Hydrolysis (irreversible) oxalic_acid Oxalic Acid & other products diketogulonic_acid->oxalic_acid Further Degradation

Caption: Degradation pathway of L-Ascorbic acid.

References

storage and handling of L-Ascorbic acid-13C6 powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of L-Ascorbic acid-13C6 powder and solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your experimental workflows.

Storage and Stability of this compound Powder

Proper storage of solid this compound is crucial to prevent degradation. As a crystalline solid, it is relatively stable if stored correctly.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[1][2]Minimizes chemical degradation over time.
Refrigerated temperatures (+2°C to +8°C) are also acceptable for shorter periods.[3]
Atmosphere Store in a tightly sealed container under an inert atmosphere.[1]L-Ascorbic acid is sensitive to oxygen.
Light Protect from light.[3][4]Exposure to light, especially UV radiation, can cause decomposition.[4]
Moisture Store in a dry place.[4][5]The powder is hygroscopic and moisture can accelerate degradation.

This compound Solution Preparation and Handling

Aqueous solutions of L-Ascorbic acid are highly susceptible to oxidation. Therefore, careful preparation and handling are critical for experimental success.

Solubility Data

The solubility of this compound is comparable to its unlabeled counterpart. Solubility can vary based on the solvent and temperature.

SolventSolubilityNotes
DMSO 100 mg/mL (549.21 mM)[6][7]May require sonication and warming to fully dissolve. Use newly opened DMSO as it can be hygroscopic.[6][7]
Water ~15 mg/mL[2]Aqueous solutions are highly unstable.[2]
Methanol Slightly soluble[1]Higher solubility compared to many other organic solvents.[8][9]
Ethanol Slightly soluble[5]
PBS (pH 7.2) ~15 mg/mL[2]Unstable, not recommended for storage.[2]
Stock Solution Stability

The stability of this compound stock solutions is highly dependent on the solvent and storage temperature.

Storage TemperatureSolventRecommended Storage Period
-80°C Anhydrous DMSOUp to 6 months[6]
-20°C Anhydrous DMSOUp to 1 month[6]
-20°C Aqueous (pH < 4)Use immediately; storage is not recommended. If necessary, store for a very short period under an inert gas.[10]
2-8°C AqueousNot recommended for more than one day.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO, suitable for use as an internal standard in LC-MS applications.

Materials:

  • This compound powder (Molecular Weight: ~182.08 g/mol )[11][12][13]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out approximately 1.82 mg of this compound powder into a clean, dry microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming and sonication may be necessary to facilitate dissolution.[6][7]

  • Protection from Light: Throughout the process, protect the solution from light by using amber tubes or wrapping the tube in aluminum foil.[11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Logical Flow for Troubleshooting Solution Instability

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Stock solution appears discolored (yellow/brown) or experimental results are inconsistent. check_prep Was the solution freshly prepared? observe->check_prep Investigate Cause check_solvent Was an appropriate solvent used (e.g., anhydrous DMSO for storage)? check_prep->check_solvent No discard Discard the degraded solution. check_prep->discard Yes, but still discolored check_storage Was the solution stored correctly? (-20°C/-80°C, protected from light and air) check_solvent->check_storage Yes check_solvent->discard No check_handling Were there multiple freeze-thaw cycles? check_storage->check_handling Yes check_storage->discard No check_handling->discard Yes prepare_new Prepare a fresh stock solution. check_handling->prepare_new No discard->prepare_new follow_protocol Follow best practices: - Use anhydrous solvent - Protect from light - Aliquot for single use - Store at the correct temperature prepare_new->follow_protocol Ensure to:

Caption: Troubleshooting workflow for degraded this compound solutions.

IssuePossible CauseRecommended Action
Powder has become discolored or clumpy. Moisture absorption and/or oxidation. Discard the powder. Ensure that new vials are stored in a desiccator and allowed to warm to room temperature before opening.
Aqueous solution turns yellow or brown shortly after preparation. Oxidation. This is expected for aqueous solutions of ascorbic acid, as they are highly unstable and sensitive to air.[14][15]For experiments requiring aqueous solutions, prepare them immediately before use. Do not store aqueous solutions.[2][15]
Inconsistent results in cell culture experiments. Degradation in media. L-Ascorbic acid is unstable in typical cell culture media due to the high oxygen environment and presence of metal ions.[16]Prepare fresh solutions immediately before adding to cultures. For longer incubations, consider replenishing the ascorbic acid at set intervals.[11] Alternatively, use a more stable derivative like 2-Phospho-L-ascorbic acid for cell culture applications.[11]
Low signal intensity in LC-MS analysis. Degradation of the internal standard. This can be due to improper storage of the stock solution or degradation in the sample matrix during preparation.Ensure stock solutions are stored correctly (aliquoted, at -80°C, protected from light). Minimize the time between sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect this compound from light and air? A1: L-Ascorbic acid and its labeled counterpart are highly susceptible to oxidative degradation, a process that is accelerated by exposure to light and oxygen.[4][17] This degradation leads to a loss of purity and can compromise experimental results. The primary oxidation product is dehydroascorbic acid (DHA), which is also unstable and can further degrade.[9][18]

Q2: Can I store this compound stock solutions in the freezer? A2: Yes, freezing is the recommended method for storing stock solutions. For solutions prepared in anhydrous DMSO, storage at -20°C is suitable for up to one month, and -80°C for up to six months.[6] However, aqueous solutions are not stable even when frozen and should be prepared fresh for each use.[10] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[6]

Q3: My aqueous solution of this compound changed color. Is it still usable? A3: A color change to yellow or brown indicates significant oxidation and degradation.[10][14] The solution should be discarded as it no longer contains the accurate concentration of this compound and the degradation products could interfere with your experiment.

Q4: What are the primary degradation products of L-Ascorbic acid? A4: The initial and reversible oxidation product is dehydroascorbic acid (DHA).[18] DHA can then irreversibly degrade into other compounds, including 2,3-diketogulonic acid, oxalic acid, threonic acid, and furfural, depending on the conditions (e.g., pH, temperature).[1][9][18]

Q5: How should I prepare this compound for cell culture experiments? A5: Due to its instability in culture media, L-Ascorbic acid solutions should be prepared fresh immediately before each experiment and added directly to the culture.[11] The solution should be sterilized by filtration, not autoclaving, as heat accelerates degradation.[19] For long-term studies, it is advisable to either replenish the ascorbic acid periodically or use a stable derivative such as 2-Phospho-L-ascorbic acid trisodium (B8492382) salt.[11]

Best Practices for Storage and Handling

cluster_powder This compound Powder cluster_solution This compound Solution powder Solid Powder storage_powder Store at -20°C Protect from light & moisture Keep container tightly sealed powder->storage_powder solution Solution powder->solution Dissolve in appropriate solvent prep_solution Prepare fresh Use anhydrous solvent for stock Protect from light (amber vials) solution->prep_solution storage_solution Aliquot for single use Store at -80°C (DMSO) AVOID storing aqueous solutions prep_solution->storage_solution

Caption: Key best practices for storing and handling this compound.

References

Technical Support Center: Chromatographic Separation of Ascorbic Acid and its ¹³C Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of ascorbic acid and its ¹³C-labeled analog.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of ascorbic acid and its ¹³C analog.

1. Poor Resolution or Co-elution of Ascorbic Acid and its ¹³C Analog

Symptom: Your chromatogram shows a single, broad peak or two unresolved, overlapping peaks for ascorbic acid and its ¹³C-labeled analog.

Cause: Ascorbic acid and its ¹³C analog are isotopologues with nearly identical physicochemical properties, making them challenging to separate using standard reversed-phase HPLC methods. Their high polarity also leads to poor retention on traditional C18 columns.

Solution:

  • Column Selection:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds. Consider using a HILIC column, such as a ZIC-HILIC column, for improved separation.[1]

    • Mixed-Mode Chromatography: Columns with mixed-mode stationary phases (e.g., combining reversed-phase and ion-exchange characteristics) can offer unique selectivity for polar and ionizable compounds like ascorbic acid.[2][3]

  • Mobile Phase Optimization:

    • High Organic Content: HILIC methods typically employ a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer. This promotes the partitioning of the polar analytes into the aqueous layer on the stationary phase, leading to retention and separation.[1][4]

    • pH Control: The pH of the mobile phase can influence the ionization state of ascorbic acid and its interaction with the stationary phase. Experiment with different pH values to optimize selectivity.

    • Ion-Pairing Agents: For reversed-phase methods, the addition of an ion-pairing reagent to the mobile phase can improve the retention of the highly polar ascorbic acid.[2]

  • Temperature Optimization: Adjusting the column temperature can sometimes improve the resolution between closely eluting compounds. Experiment with different temperatures within the column's operating range.

2. Peak Tailing

Symptom: The peaks for ascorbic acid and/or its ¹³C analog are asymmetrical, with a pronounced "tail."

Cause: Peak tailing for ascorbic acid can be caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. Other causes can include column overload or issues with the mobile phase pH.

Solution:

  • Column Choice:

    • End-capped Columns: Use a highly deactivated, end-capped reversed-phase column to minimize interactions with silanol groups.

    • HILIC or Mixed-Mode Columns: As mentioned above, these column types can provide better peak shapes for polar compounds.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, a mobile phase with a pH well below the pKa of ascorbic acid (pKa1 = 4.17) can suppress ionization and reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Guard Column: Use a guard column with the same stationary phase as your analytical column to protect it from contaminants that can cause active sites and lead to peak tailing.

3. Poor Retention (Analytes Elute at or Near the Void Volume)

Symptom: Ascorbic acid and its ¹³C analog elute very early in the chromatogram, with little or no retention on the column.

Cause: This is a common problem with highly polar analytes like ascorbic acid on traditional reversed-phase columns, as the hydrophobic stationary phase provides minimal interaction.

Solution:

  • Switch to HILIC: HILIC is the most effective solution for retaining and separating highly polar compounds.[1][4][5]

  • Use a Mixed-Mode Column: These columns offer alternative retention mechanisms that can be effective for polar analytes.[2][3][6]

  • Modify the Mobile Phase (for Reversed-Phase):

    • 100% Aqueous Mobile Phase: Some "aqueous" C18 columns are designed to be stable in 100% aqueous mobile phases, which can increase the retention of polar compounds.

    • Ion-Pairing Reagents: As mentioned previously, these can enhance retention.

4. Matrix Effects in LC-MS Analysis

Symptom: Inconsistent and inaccurate quantification when analyzing samples in complex matrices (e.g., plasma, tissue extracts) using LC-MS.

Cause: Co-eluting matrix components can suppress or enhance the ionization of the analytes in the mass spectrometer source, leading to unreliable results. While ¹³C-labeled internal standards are excellent for correcting this, as they typically co-elute with the analyte and experience the same matrix effects, understanding and minimizing these effects is still important.[7][8][9]

Solution:

  • Sample Preparation: Employ a robust sample preparation method (e.g., solid-phase extraction, protein precipitation followed by liquid-liquid extraction) to remove as much of the interfering matrix as possible.

  • Chromatographic Separation: Optimize your chromatography to separate the analytes from the bulk of the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use of a Co-eluting ¹³C Internal Standard: The ¹³C analog is the ideal internal standard for LC-MS quantification as its co-elution with the unlabeled ascorbic acid allows for effective correction of matrix-induced ion suppression or enhancement.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to chromatographically separate ascorbic acid from its ¹³C-labeled analog?

A1: Ascorbic acid and its ¹³C analog are isotopologues, meaning they have the same molecular structure and chemical properties. The only difference is the presence of a heavier carbon isotope in the labeled molecule. This results in very subtle differences in their physicochemical properties, making them extremely difficult to separate by conventional chromatographic techniques. In many LC-MS applications, co-elution is actually desired for the internal standard to accurately correct for matrix effects.[7][8]

Q2: What is the best type of column for separating ascorbic acid and its ¹³C analog?

A2: For achieving chromatographic separation of these highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is generally the most effective choice.[1] HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate polar analytes. Mixed-mode columns can also offer the necessary selectivity.[2][3][6]

Q3: Can I use a standard C18 column?

A3: While it is possible to get some retention on a C18 column, especially with the use of ion-pairing reagents or a highly aqueous mobile phase, achieving baseline separation of the ¹³C isotopologue from the unlabeled form is highly unlikely. You will likely encounter issues with poor retention and peak shape.

Q4: What are the key mobile phase parameters to optimize for HILIC separation?

A4: The key parameters for optimizing HILIC separations are the percentage of the organic solvent (usually acetonitrile), the type and concentration of the buffer in the aqueous portion of the mobile phase, and the pH of the mobile phase. Small changes in these parameters can have a significant impact on retention and selectivity.

Q5: My peak shape is poor. What should I check first?

A5: For poor peak shape (e.g., tailing), first check for the possibility of column overload by diluting your sample. If that doesn't resolve the issue, consider the mobile phase pH and its compatibility with your column. Secondary interactions with the stationary phase are a common cause of tailing for polar, acidic compounds like ascorbic acid. Using an end-capped column or switching to HILIC can help.

Q6: Is UPLC better than HPLC for this separation?

A6: Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (<2 µm), generally provide higher resolution, better sensitivity, and faster analysis times compared to traditional HPLC.[10][11] For a challenging separation like that of ascorbic acid and its ¹³C analog, the increased efficiency of UPLC could be beneficial in achieving better resolution.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Ascorbic Acid Separation

FeatureReversed-Phase (C18)Hydrophilic Interaction (HILIC)Mixed-Mode
Principle Hydrophobic interactionsPartitioning into an adsorbed water layer on a polar stationary phaseCombination of hydrophobic, ion-exchange, and/or HILIC interactions
Retention of Ascorbic Acid Generally poorGood to excellentCan be tailored for good retention
Mobile Phase High aqueous content, often with buffers or ion-pairing agentsHigh organic content (e.g., >70% acetonitrile) with an aqueous bufferVaries depending on the stationary phase chemistry
Resolution of Isotopologues Very unlikelyMore likely to achieve at least partial separationPotentially good, depending on the specific column
Common Issues Poor retention, peak tailingSensitivity to mobile phase composition, longer equilibration timesMethod development can be more complex

Experimental Protocols

1. HILIC Method for the Separation of Ascorbic Acid

This protocol is a general guideline and should be optimized for your specific instrument and application.

  • Column: ZIC-HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm)[1]

  • Mobile Phase:

  • Gradient: Isocratic elution with 78% A and 22% B[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 268 nm or Mass Spectrometer

2. Reversed-Phase Method with Ion-Pairing for Ascorbic Acid

This protocol is an alternative for those who do not have access to a HILIC column.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 50 mM phosphate (B84403) buffer at pH 4.5 containing 2.5 mM of an ion-pairing agent like cetrimide.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detector: UV at 264 nm[12]

Visualizations

Signaling Pathway

AscorbicAcidSignaling Pathogen Pathogen Attack ROS Reactive Oxygen Species (ROS) Pathogen->ROS induces MAPK MAPK Cascade ROS->MAPK activates AscorbicAcid Ascorbic Acid (Vitamin C) AscorbicAcid->ROS scavenges SA Salicylic Acid (SA) Signaling MAPK->SA JA Jasmonic Acid (JA) Signaling MAPK->JA DefenseGenes Defense Gene Expression SA->DefenseGenes JA->DefenseGenes

Caption: Ascorbic acid's role in plant defense signaling.

Experimental Workflow

ChromatographyWorkflow SamplePrep Sample Preparation (e.g., extraction, filtration) Injection Injection SamplePrep->Injection HPLCUPLC HPLC/UPLC System Column Chromatographic Column (HILIC or Mixed-Mode) HPLCUPLC->Column Injection->HPLCUPLC Detection Detection (UV or MS) Column->Detection DataAnalysis Data Analysis (Peak integration, quantification) Detection->DataAnalysis

Caption: General workflow for chromatographic analysis.

Troubleshooting Logic

TroubleshootingLogic Problem Poor Separation? CheckColumn Using HILIC or Mixed-Mode Column? Problem->CheckColumn Yes CheckPeakShape Peak Tailing? Problem->CheckPeakShape No SwitchColumn Switch to HILIC or Mixed-Mode Column CheckColumn->SwitchColumn No OptimizeMP Optimize Mobile Phase (Organic %, pH, Buffer) CheckColumn->OptimizeMP Yes SwitchColumn->OptimizeMP GoodSep Good Separation OptimizeMP->GoodSep CheckOverload Check for Column Overload (Dilute Sample) CheckPeakShape->CheckOverload Yes CheckPeakShape->GoodSep No CheckpH Adjust Mobile Phase pH CheckOverload->CheckpH CheckpH->GoodSep

Caption: Troubleshooting decision tree for poor separation.

References

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for Vitamin C Analysis Using L-Ascorbic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Vitamin C (L-ascorbic acid), utilizing L-Ascorbic acid-13C6 as a stable isotope-labeled internal standard. The use of an isotopic internal standard like this compound is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical results.[1] This document summarizes key performance parameters from various studies and presents detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific applications, from clinical research to food and cosmetic analysis.[2]

Performance Comparison of Validated LC-MS Methods

The following table summarizes the validation parameters of different LC-MS methods for Vitamin C analysis. These parameters are essential for evaluating the reliability and robustness of an analytical method.

Parameter Method 1 (LC-MS/MS) Method 2 (UPLC-QDa) Method 3 (LC-MS-TOF) Method 4 (UHPLC-QqQ-MS/MS)
Linearity (r²) >0.999[3]>0.9950.999Not explicitly stated, but good linearity reported
Linear Range Not specified0.5 - 20 ppm1 - 25 µg/mL (plasma); 0.05 - 5 µg/mL (EBC, NL)[1]10 - 500 ng/mL
Limit of Detection (LOD) 0.1524 ng/mL[3][4]Not specified0.01 µg/mL[1]6.25 ng/mL[5]
Limit of Quantitation (LOQ) 0.4679 ng/mL[3][4]<0.5 ppm0.025 µg/mL[1]10 ng/mL[5]
Precision (%CV) <15% (intra- and inter-day)[5]≤6% (repeatability and total precision)Not explicitly stated<15% (intra- and inter-day)[5]
Accuracy (% Recovery) Within acceptable range[6]Not explicitly statedWithin acceptable range86.4 - 114.8% (intra-day); 86.7 - 113.5% (inter-day)[5]
Internal Standard This compound recommendedVitamin 13C6 (this compound)[7]This compound[1]Not used in this specific method[5]
Matrix Serum, Plasma, Biological Fluids[1]Serum[7]Plasma, Exhaled Breath Condensate (EBC), Nasal Lavage (NL)[1]Plant Foods[5]

Experimental Workflow

The general workflow for the LC-MS analysis of Vitamin C using an internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS Workflow for Vitamin C Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum, Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with TCA or Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation Injection MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Caption: Experimental workflow for Vitamin C LC-MS analysis.

Detailed Experimental Protocols

Below are detailed protocols from validated LC-MS methods.

Method 1: UPLC-QDa for Vitamin C in Serum[8]
  • Sample Preparation:

    • Pipette 200 µL of serum into a microtube.

    • Add 600 µL of a working internal standard solution (1.67 µmol/L this compound in 12% Trichloroacetic acid (TCA)).

    • Vortex for 5 minutes at 1000 rpm.

    • Centrifuge at 11000 rpm for 5 minutes.

    • Transfer 400 µL of the supernatant for LC-MS analysis.

  • Liquid Chromatography:

    • System: ACQUITY UPLC H-Class PLUS

    • Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • System: ACQUITY QDa Single Quadrupole Mass Detector

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Monitored Ions (m/z):

      • L-Ascorbic acid: 175.0

      • This compound: 181.0

Method 2: LC-MS-TOF for Vitamin C in Biological Matrices[2]
  • Sample Preparation:

    • Prepare stock solutions of L-ascorbic acid (10 mg/mL) and this compound (10 mg/mL) in 5% aqueous meta-phosphoric acid (MPA).

    • For plasma samples, protein precipitation is performed using an antioxidant solution and acetonitrile.

  • Liquid Chromatography:

    • Column: Reverse phase C18

    • Mobile Phase: Water and acetonitrile gradient, both with formic acid.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 28 °C

    • Injection Volume: 20 µL

  • Mass Spectrometry:

    • System: Time-of-Flight (TOF) Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Source Parameters:

      • Gas Temperature: 350 °C

      • Gas Flow: 8.5 L/min

      • Nebulizer Pressure: 40 psi

      • Capillary Voltage: 2000 V

Alternative Method: UHPLC-QqQ-MS/MS for Vitamin C in Plant Foods (without internal standard)[6]

While this method does not use an internal standard, it provides a high-sensitivity alternative for specific matrices.

  • Liquid Chromatography:

    • System: Ultra High-Performance Liquid Chromatography

    • Mobile Phase Gradient: A gradient of 0.05% mobile phase B for 2 min, reaching 90% B at 2.5 min, maintaining for 1 min, returning to 0.05% B at 4 min, and stabilizing for 1.5 min.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry:

    • System: Triple Quadrupole (QqQ) Mass Spectrometer

    • Ionization Mode: ESI, Negative

    • MS/MS Transitions (m/z):

      • L-Ascorbic acid: 175 → 115 (quantifier) and 175 → 89 (qualifier)[3]

    • Source Parameters:

      • Gas Flow: 8 L/min

      • Nebulizer: 35 psi

      • Capillary Voltage: 3000 V

Comparison with Other Analytical Techniques

LC-MS methods offer significant advantages over traditional techniques for Vitamin C analysis, such as titration or UV detection.[8][9]

Technique Advantages Disadvantages
LC-MS/MS High sensitivity and selectivity, ability to use stable isotope-labeled internal standards for accuracy, suitable for complex matrices.[10]Higher instrument cost and complexity.
HPLC-UV Lower cost, widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.
Titration Simple, low cost.Lacks specificity, can be affected by other reducing agents in the sample.

References

A Head-to-Head Comparison: L-Ascorbic Acid-¹³C₆ versus Deuterated Ascorbic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in ascorbic acid quantification, the choice of internal standard is a critical decision. This guide provides an objective comparison of L-Ascorbic acid-¹³C₆ and deuterated ascorbic acid, leveraging experimental data to inform the selection process for robust and reliable analytical methods.

The gold standard for quantitative analysis by mass spectrometry is the stable isotope dilution (SID) method, which employs an isotopically labeled version of the analyte as an internal standard.[1] The ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization.[1] This guide delves into the performance differences between carbon-13 (¹³C) labeled and deuterium (B1214612) (²H) labeled L-ascorbic acid.

Key Performance Differences: A Comparative Analysis

While both L-Ascorbic acid-¹³C₆ and deuterated ascorbic acid serve as internal standards, ¹³C-labeled standards generally offer a significant advantage in analytical performance.[1][2] The primary distinction lies in their chromatographic behavior and potential for isotopic effects.

Chromatographic Co-elution: One of the most critical factors for an internal standard is its ability to co-elute with the analyte. L-Ascorbic acid-¹³C₆, due to the heavier carbon isotope, has a different molecular weight but maintains virtually identical physicochemical properties, such as polarity and hydrophobicity, to the unlabeled ascorbic acid.[1] This results in perfect co-elution during liquid chromatography (LC).[2][3] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1] This "isotope effect" arises from the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.[3]

Isotopic Stability and Matrix Effects: ¹³C-labeled internal standards are generally more stable and less prone to back-exchange of the isotope label compared to their deuterated counterparts.[1] While not extensively documented for ascorbic acid specifically, the potential for deuterium exchange in deuterated standards can compromise analytical accuracy.[1] The use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as L-Ascorbic acid-¹³C₆, is highly effective at mitigating matrix effects, which can suppress or enhance the analyte signal.[4][5]

Quantitative Performance Data

The following table summarizes the performance of L-Ascorbic acid-¹³C₆ as an internal standard in the quantification of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), in human plasma. Direct comparative quantitative data for deuterated ascorbic acid from the same study was not available in the reviewed literature.

Performance MetricL-Ascorbic Acid-¹³C₆Dehydroascorbic Acid-¹³C₆
Recovery 85.7% (± 3%)100% (± 7.8%)
Matrix Effect 91.6% (± 4.7%)103.3% (± 10%)
Linearity (r²) >0.99 (over a 100-fold concentration range)>0.99 (over a 100-fold concentration range)
Reproducibility <10% injection-to-injection variation<10% injection-to-injection variation
Data sourced from a UPLC/MS-MS method for the simultaneous measurement of ascorbic acid and dehydroascorbic acid in human plasma.[6]

Experimental Protocols

Below is a detailed methodology for the quantification of ascorbic acid and dehydroascorbic acid in human plasma using ¹³C₆-labeled internal standards, adapted from a validated UPLC/MS-MS method.[6]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution containing L-Ascorbic acid-¹³C₆ and Dehydroascorbic acid-¹³C₆.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. UPLC/MS-MS Analysis:

  • Chromatographic Separation: Utilize a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column for the separation of ascorbic acid and dehydroascorbic acid.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the unlabeled analytes and their respective ¹³C₆-labeled internal standards.[6]

3. Data Analysis:

  • Integrate the peak areas of the analyte and the ¹³C₆-labeled internal standard for each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for ascorbic acid quantification and the degradation pathway of L-ascorbic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add L-Ascorbic acid-¹³C₆ IS plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (MRM) uplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification ascorbic_acid_degradation AA L-Ascorbic Acid AFR Ascorbyl Free Radical AA->AFR -1e⁻, -1H⁺ DHA Dehydroascorbic Acid AA->DHA -2e⁻, -2H⁺ (reversible) AFR->DHA -1e⁻, -1H⁺ DKG 2,3-Diketogulonic Acid (irreversible) DHA->DKG Hydrolysis

References

Harnessing the Power of 13C Internal Standards for Unparalleled Accuracy and Precision in Vitamin C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis and pharmaceutical development, the precise and accurate quantification of vitamin C (ascorbic acid) is paramount. As a potent antioxidant and a key cofactor in numerous enzymatic reactions, its levels are a critical indicator of physiological stress and nutritional status. While various methods exist for its measurement, the use of a stable isotope-labeled internal standard, specifically 13C-labeled ascorbic acid, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS), stands out for its superior reliability. This guide provides a comprehensive comparison of vitamin C quantification with and without a 13C internal standard, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The primary challenge in vitamin C analysis lies in its inherent instability and susceptibility to oxidation during sample collection, preparation, and analysis. The use of an ideal internal standard, one that closely mimics the analyte's chemical and physical properties, is crucial to compensate for variations at each step of the analytical process. A 13C-labeled internal standard co-elutes with the unlabeled endogenous vitamin C, experiencing similar ionization and fragmentation patterns in the mass spectrometer. This co-behavior allows for effective correction of matrix effects, extraction inefficiencies, and instrument variability, leading to a significant enhancement in both the accuracy and precision of the measurement.[1][2][3]

Comparative Analysis: The Impact of a 13C Internal Standard

The data presented below, compiled from various studies, illustrates the marked improvement in analytical performance when a 13C internal standard is incorporated into the LC-MS/MS methodology for vitamin C quantification.

Parameter Method with 13C Internal Standard Method without Internal Standard Reference
Accuracy (Recovery %) (Intra-day) 95% - 105%86.4% - 114.8%[4]
Accuracy (Recovery %) (Inter-day) 97% - 103%86.7% - 113.5%[4]
Precision (CV%) (Intra-day) < 5%2.5% - 13.7%[4]
Precision (CV%) (Inter-day) < 8%6.3% - 12.2%[4]
Limit of Quantification (LOQ) 1.0 µg L-10.050 mg l-1[5][6]

Note: The data presented is a synthesis from multiple sources to illustrate the typical performance of each method. Direct head-to-head comparative studies are limited.

Methods employing a 13C internal standard consistently demonstrate a tighter range for accuracy and significantly lower coefficients of variation, indicating superior precision. This heightened performance is critical in clinical trials and research studies where subtle changes in vitamin C levels can have significant biological implications.

Experimental Workflow and Protocols

To ensure the highest quality data, a well-defined and validated experimental protocol is essential. The following outlines a standard procedure for the quantification of vitamin C in biological matrices using LC-MS/MS with a 13C internal standard.

Logical Workflow for Vitamin C Quantification

Vitamin_C_Quantification_Workflow SampleCollection Sample Collection (e.g., Plasma, Serum, Tissue) Stabilization Immediate Stabilization (e.g., with Metaphosphoric Acid) SampleCollection->Stabilization Prevent Oxidation Spiking Spiking with 13C-Ascorbic Acid Internal Standard Stabilization->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing and Quantification (Ratio of Analyte to Internal Standard) LCMS_Analysis->DataProcessing Peak Integration ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: Experimental workflow for vitamin C quantification using a 13C internal standard.

Detailed Experimental Protocol

1. Sample Preparation:

  • Collection and Stabilization: Collect biological samples (e.g., plasma, serum) and immediately stabilize the vitamin C by adding a solution of metaphosphoric acid (MPA) to a final concentration of 5-10%.[7] This acidifies the sample and prevents oxidation.

  • Internal Standard Spiking: Add a known concentration of 13C-labeled ascorbic acid internal standard to the stabilized sample.

  • Protein Precipitation: Precipitate proteins by adding ice-cold acetonitrile (B52724) (typically 2-3 volumes of the sample volume).

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for ascorbic acid.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled ascorbic acid and the 13C-labeled internal standard.

      • Example transitions:

        • Ascorbic Acid: m/z 175 -> 115

        • 13C6-Ascorbic Acid: m/z 181 -> 119

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

3. Data Analysis and Quantification:

  • Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the ascorbic acid standard to the peak area of the 13C-ascorbic acid internal standard against the concentration of the ascorbic acid standard.

  • Quantification: Determine the concentration of vitamin C in the unknown samples by interpolating the peak area ratio of the endogenous ascorbic acid to the internal standard from the calibration curve.

References

A Comparative Guide to HPLC-UV and LC-MS Methods for Vitamin C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical development and food science, the accurate quantification of vitamin C (ascorbic acid) is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison

HPLC-UV is a robust and widely accessible technique that relies on the principle of UV absorbance for detection and quantification.[1] Conversely, LC-MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.[2] While HPLC-UV is often considered more cost-effective and simpler for routine analysis, LC-MS provides lower detection limits, making it ideal for complex matrices or when trace-level quantification is required.[1][3]

Quantitative Performance

The performance of analytical methods is assessed through rigorous validation of several key parameters. The following table summarizes the typical validation data for HPLC-UV and LC-MS methods for vitamin C analysis, compiled from various studies.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodReference(s)
Linearity Range 3.9 - 500 µg/mL0.1 ng/mL - 20 µg/mL[3]
30 - 90 µg/mL10 - 500 ng/mL
10 - 500 mg/L0.05 - 2.00 mg/L[4][5]
Correlation Coefficient (r²) > 0.999> 0.99[6]
Limit of Detection (LOD) 1.4 mg/L0.015 mg/L[4][5]
0.42 ppm0.1524 ng/mL[7][8]
0.06 - 0.09 mg/100g6.25 ng/mL[9][10]
Limit of Quantification (LOQ) 0.2 mg/100g0.050 mg/L[5][9]
-0.4679 ng/mL[7]
-10 ng/mL[10]
Accuracy (Recovery %) 93 - 104%92.8 - 103.5%[4][5]
97 - 103%80 - 120%[9][10]
Precision (RSD %) < 5%< 15%[4][10]
< 2.2%< 6%[8][11]

Note: The values presented are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS analysis of vitamin C.

HPLC-UV Method Protocol

This protocol is a generalized procedure based on common practices for vitamin C analysis in various samples.

  • Standard Solution Preparation: A stock solution of ascorbic acid (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of buffer and methanol (B129727).[6] This stock is then serially diluted to create a series of calibration standards (e.g., 30-70 µg/mL).[6]

  • Sample Preparation: For solid samples like tablets, a known quantity is weighed, pulverized, and dissolved in the mobile phase to a known volume.[8] For liquid samples, a simple dilution may be sufficient. All sample solutions should be filtered through a 0.45 µm filter before injection.[8]

  • Chromatographic Conditions:

    • Column: C18 ODS (Hypersil), 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A mixture of a buffer (e.g., water adjusted to pH 2.2 with sulfuric acid) and methanol (e.g., 90:10 v/v).[6][8]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.[8]

    • Detection Wavelength: 244 nm.[6]

    • Temperature: Ambient or controlled at 30°C.[12]

  • Analysis: The calibration standards are injected first to establish a calibration curve. Sample solutions are then injected, and the peak area of ascorbic acid is used to calculate the concentration based on the calibration curve.

LC-MS Method Protocol

This protocol outlines a typical approach for the sensitive quantification of vitamin C in biological matrices.

  • Standard and Sample Preparation:

    • For serum samples, 200 µL of the sample (calibrator, control, or unknown) is pipetted into a microtube.[11]

    • A protein precipitation step is performed by adding a solution containing an internal standard (e.g., ¹³C₆-labeled vitamin C) in trichloroacetic acid (TCA).[11]

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.[11]

    • The supernatant is then transferred to a vial for LC-MS analysis.[11]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC H-Class PLUS System with an Atlantis Premier BEH C₁₈ AX Column (1.7 µm, 2.1 x 100 mm).[11]

    • Mobile Phase: A gradient elution using mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile (B52724) with formic acid) is commonly employed.[13]

    • Flow Rate: 0.4 - 0.6 mL/min.[13][10]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: 28°C.[13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ascorbic acid.[13]

    • Detection: A single quadrupole mass detector or a triple quadrupole mass spectrometer (MS/MS) can be used.[10][11] For MS/MS, Multiple Reaction Monitoring (MRM) mode is utilized for high selectivity and sensitivity.

    • Data Acquisition: The system is set to monitor the specific mass-to-charge ratio (m/z) transitions for ascorbic acid and its internal standard.

Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS methods for vitamin C analysis.

CrossValidationWorkflow cluster_prep Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation A Prepare Standard Solutions (Multiple Concentrations) D Inject Standards & Samples into HPLC-UV System A->D G Inject Standards & Samples into LC-MS System A->G B Prepare Quality Control (QC) Samples (Low, Mid, High) B->D B->G C Prepare Sample Matrix C->D C->G E Acquire UV Data D->E F Process Data & Quantify E->F J Compare Linearity, Accuracy, Precision, LOD, LOQ F->J H Acquire MS Data G->H I Process Data & Quantify H->I I->J K Statistical Analysis (e.g., Bland-Altman Plot) J->K L Determine Method Correlation & Agreement K->L

Cross-validation workflow for HPLC-UV and LC-MS methods.

References

Performance Characteristics of L-Ascorbic Acid-¹³C₆ in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of L-ascorbic acid (Vitamin C), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of L-Ascorbic acid-¹³C₆, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data.

The inherent chemical instability of L-ascorbic acid presents a significant challenge in bioanalysis, making the use of an internal standard essential to correct for variability during sample preparation and analysis. L-Ascorbic acid-¹³C₆ is considered the gold standard for this purpose due to its structural and chemical similarity to the analyte.

The Superiority of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, derivatization, and ionization. This ensures that any variations affecting the analyte will equally affect the internal standard, allowing for accurate normalization of the signal.

L-Ascorbic acid-¹³C₆ , being a SIL internal standard, offers significant advantages over structural analogs like isoascorbic acid (erythorbic acid). The key benefits include:

  • Identical Physicochemical Properties: The substitution of six ¹²C atoms with ¹³C atoms results in a negligible difference in the physicochemical properties of the molecule. This ensures near-perfect co-elution with the unlabeled L-ascorbic acid, leading to more effective compensation for matrix effects.

  • Reduced Isotope Effects: Unlike deuterium-labeled standards, ¹³C-labeling does not typically lead to chromatographic separation from the analyte, a phenomenon known as the isotope effect. This co-elution is crucial for accurate correction of ion suppression or enhancement in the mass spectrometer.

  • High Stability: The ¹³C label is chemically stable and does not undergo back-exchange with the unlabeled analyte or other components in the sample matrix.

The following diagram illustrates the logical relationship for choosing an ideal internal standard in bioanalysis.

G cluster_0 Ideal Internal Standard Properties cluster_1 Internal Standard Types Structural Similarity Structural Similarity Co-elution Co-elution Similar Ionization Similar Ionization Chemical Stability Chemical Stability L-Ascorbic acid-13C6 This compound This compound->Structural Similarity This compound->Co-elution This compound->Similar Ionization This compound->Chemical Stability Accurate Quantification Accurate Quantification This compound->Accurate Quantification Leads to Isoascorbic Acid (Structural Analog) Isoascorbic Acid (Structural Analog) Isoascorbic Acid (Structural Analog)->Structural Similarity Isoascorbic Acid (Structural Analog)->Co-elution Potential for separation Isoascorbic Acid (Structural Analog)->Similar Ionization May differ Isoascorbic Acid (Structural Analog)->Chemical Stability Isoascorbic Acid (Structural Analog)->Accurate Quantification May compromise

Caption: Logical flow for selecting an ideal internal standard.

Performance Data Comparison

The following tables summarize the performance characteristics of L-Ascorbic acid-¹³C₆ and provide a comparison with data from a method analyzing isoascorbic acid. It is important to note that the data for L-Ascorbic acid-¹³C₆ and isoascorbic acid are from different studies and are presented here for comparative purposes. A direct head-to-head comparison in a single study would provide the most definitive results.

Table 1: Linearity and Limits of Detection/Quantification
ParameterL-Ascorbic acid-¹³C₆ Method[1]Isoascorbic Acid Method[2]
Linear Range 0.05 - 5 µg/mL (EBC and NL), 1 - 25 µg/mL (Plasma)Not explicitly used as IS, but as analyte: 0.6 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) Not specified0.6 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL (EBC and NL), 1 µg/mL (Plasma)1.8 µg/mL

EBC: Exhaled Breath Condensate, NL: Nasal Lavage

Table 2: Accuracy, Precision, and Recovery
ParameterL-Ascorbic acid-¹³C₆ Method[1]Isoascorbic Acid Method[2]
Accuracy (% Bias) < 20% at LLOQ, < 15% for other QCsNot specified as IS
Precision (%RSD) < 20% at LLOQ, < 15% for other QCsIntraday: ~4%, Intermediate: ~7%
Recovery (%) Not explicitly quantified but used to correct for analyte recovery88 - 108%
Matrix Effect (%) Assessed and compensated for by the internal standardNot specified as IS

The data for the L-Ascorbic acid-¹³C₆ method demonstrates excellent performance across various biological matrices, with linearity and sensitivity appropriate for typical bioanalytical applications.[1] While the isoascorbic acid method also shows good performance as an analyte, its suitability as an internal standard for L-ascorbic acid would need to be thoroughly validated, as even small structural differences can lead to different responses in the presence of matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the key aspects of a typical LC-MS/MS method for the bioanalysis of L-ascorbic acid using L-Ascorbic acid-¹³C₆ as an internal standard.

Sample Preparation Workflow

The following diagram outlines a typical sample preparation workflow for the analysis of L-ascorbic acid in biological fluids.

G Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Add this compound Internal Standard Add this compound Internal Standard Biological Sample (e.g., Plasma)->Add this compound Internal Standard Protein Precipitation (e.g., with Acetonitrile) Protein Precipitation (e.g., with Acetonitrile) Add this compound Internal Standard->Protein Precipitation (e.g., with Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (e.g., with Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Bioanalytical sample preparation workflow.

Detailed Protocol:

  • Sample Collection and Handling: Collect biological samples (e.g., plasma, exhaled breath condensate, nasal lavage) and immediately place them on ice to minimize the degradation of ascorbic acid.[1]

  • Internal Standard Spiking: To a 250 µL aliquot of the sample, add a known concentration of L-Ascorbic acid-¹³C₆ internal standard solution (e.g., 5 µg/mL).[1]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample. An antioxidant solution may also be added to enhance stability.[1]

  • Vortexing and Centrifugation: Vortex the samples for a few minutes to ensure thorough mixing, followed by centrifugation at high speed (e.g., 17,500 x g) and low temperature (e.g., 4°C) to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry.

G Prepared Sample Injection Prepared Sample Injection LC Separation (e.g., C18 column) LC Separation (e.g., C18 column) Prepared Sample Injection->LC Separation (e.g., C18 column) Ionization (e.g., ESI Negative Mode) Ionization (e.g., ESI Negative Mode) LC Separation (e.g., C18 column)->Ionization (e.g., ESI Negative Mode) Mass Spectrometer (MS1 - Precursor Ion Selection) Mass Spectrometer (MS1 - Precursor Ion Selection) Ionization (e.g., ESI Negative Mode)->Mass Spectrometer (MS1 - Precursor Ion Selection) Collision Cell (Fragmentation) Collision Cell (Fragmentation) Mass Spectrometer (MS1 - Precursor Ion Selection)->Collision Cell (Fragmentation) Mass Spectrometer (MS2 - Product Ion Detection) Mass Spectrometer (MS2 - Product Ion Detection) Collision Cell (Fragmentation)->Mass Spectrometer (MS2 - Product Ion Detection) Data Acquisition & Quantification Data Acquisition & Quantification Mass Spectrometer (MS2 - Product Ion Detection)->Data Acquisition & Quantification

Caption: LC-MS/MS analytical workflow.

Detailed Chromatographic and Mass Spectrometric Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used for the separation of ascorbic acid.[1]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is typical.[1]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is preferred for ascorbic acid analysis.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both L-ascorbic acid and L-Ascorbic acid-¹³C₆.

      • L-Ascorbic Acid Transitions: m/z 175 → 115 (quantifier) and m/z 175 → 89 (qualifier).[3][4]

      • L-Ascorbic acid-¹³C₆ Transitions: The precursor ion will be shifted by +6 Da (m/z 181), and the product ions will also be shifted accordingly.

Conclusion

The use of L-Ascorbic acid-¹³C₆ as an internal standard provides a robust and reliable method for the quantitative bioanalysis of L-ascorbic acid. Its identical physicochemical properties to the analyte ensure optimal correction for matrix effects and other sources of variability, leading to superior accuracy and precision. While structural analogs like isoascorbic acid can be used, they carry a higher risk of differential behavior during analysis, which can compromise the integrity of the results. For demanding bioanalytical applications in research and drug development, L-Ascorbic acid-¹³C₆ represents the gold standard, enabling high-confidence quantification of this vital biological molecule.

References

A Researcher's Guide to Inter-Laboratory Vitamin C Analysis: Enhancing Comparability with L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and accurate measurement of Vitamin C (L-Ascorbic Acid) across different laboratories is a significant challenge. This guide provides a comparative overview of common analytical methods, highlighting the pivotal role of L-Ascorbic acid-13C6 as an internal standard in ensuring data reliability and inter-laboratory agreement, particularly in chromatographic methods.

The inherent instability of Vitamin C makes its quantification susceptible to variations arising from sample preparation, matrix effects, and instrument conditions. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these variabilities. This internal standard mimics the chemical behavior of the analyte, allowing for more accurate and precise quantification, especially in complex matrices encountered in food, pharmaceuticals, and biological samples.

Comparative Analysis of Key Methodologies

The selection of an analytical method for Vitamin C determination is often a trade-off between sensitivity, specificity, throughput, and cost. While traditional methods like titration are simple and inexpensive, they often lack specificity. Spectrophotometric methods can also be prone to interferences. High-Performance Liquid Chromatography (HPLC) with UV detection offers a good balance for many applications, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest sensitivity and specificity, making it ideal for complex samples and low concentrations.

The inclusion of this compound as an internal standard, primarily with LC-MS, significantly enhances the reliability of quantification by correcting for analyte loss during sample processing and for variations in instrument response.

Quantitative Performance Overview

The following table summarizes typical performance characteristics of the most common analytical methods for Vitamin C. The use of this compound is most relevant for LC-MS/MS, where it greatly improves accuracy and precision.

ParameterTitrimetric MethodsHPLC-UVLC-MS/MS with this compound
Principle Redox reaction with an indicatorChromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detection
Linearity (r²) N/A>0.999>0.999[1]
Limit of Detection (LOD) mg/L range0.0012 to 7.2 mg/LAs low as 0.1524 ng/mL[1][2]
Limit of Quantitation (LOQ) mg/L range~0.2 mg/100g in food[3]As low as 0.4679 ng/mL[1][2]
Accuracy (Recovery %) Variable, prone to interferences97-103% in various food matrices[3]101.2% to 103.9%[4]
Precision (RSD %) Can be >5%Inter-day RSD of 1.1-4.8%[3]Inter-assay RSD of ~2.2%[4]
Specificity LowModerate to HighVery High
Throughput Low to ModerateModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are critical for reducing inter-laboratory variability. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of Vitamin C.

Sample Preparation (General)

A crucial step for all methods is the stabilization of ascorbic acid. This is typically achieved by extracting the sample in an acidic solution, such as metaphosphoric acid, often with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to convert any dehydroascorbic acid back to ascorbic acid.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Standard Preparation : Prepare a stock solution of L-Ascorbic Acid in a stabilizing solution (e.g., metaphosphoric acid). Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction : Homogenize the sample in the stabilizing solution. Centrifuge to pellet solids and filter the supernatant.

  • Chromatography :

    • Column : C18 reversed-phase column (e.g., Phenomenex Synergi Hydro-RP).

    • Mobile Phase : Isocratic elution with an acidic aqueous buffer (e.g., phosphate (B84403) buffer at low pH).

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Detection : UV detector set at approximately 245 nm.

  • Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Standard and Internal Standard Preparation : Prepare stock solutions of L-Ascorbic Acid and this compound. Prepare calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Extraction : To a known amount of sample, add a precise amount of the this compound internal standard solution. Extract using a stabilizing solution. Centrifuge and filter the supernatant.

  • Chromatography :

    • Column : C18 reversed-phase or HILIC column.

    • Mobile Phase : Gradient elution with water and acetonitrile, both containing a small amount of formic acid, is common.

    • Flow Rate : 0.2-0.5 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is typical.

    • Detection : Multiple Reaction Monitoring (MRM).

      • MRM Transition for Ascorbic Acid : m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[1][2]

      • MRM Transition for this compound : m/z 181 → 121.

  • Quantification : Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of Vitamin C in the sample using this curve.

Inter-Laboratory Comparison Workflow

To ensure consistency and reliability of Vitamin C analysis across multiple laboratories, a structured inter-laboratory comparison or proficiency test is essential. The following diagram illustrates a typical workflow for such a study.

InterLab_Comparison_Workflow A Central Facility Prepares and Homogenizes Test Material B Characterization of Test Material for Homogeneity and Stability A->B Quality Control C Distribution of Blind Samples and this compound to Participating Labs B->C Shipment D Participating Labs Perform Vitamin C Analysis using Standardized Protocol C->D Analysis E Data Submission to Central Facility (Results, QC data, Method details) D->E Reporting F Statistical Analysis of Results (e.g., z-scores, reproducibility) E->F Evaluation G Issuance of Performance Report and Comparison Guide F->G Dissemination

Caption: Workflow for an inter-laboratory comparison of Vitamin C analysis.

Signaling Pathway and Logical Relationship Diagrams

The use of an isotopically labeled internal standard like this compound is a key strategy in the logical pathway to achieving accurate and reproducible analytical results.

Logical_Pathway cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome P1 Sample Loss During Prep S1 Use of this compound as Internal Standard P1->S1 Mitigated by P2 Matrix Effects P2->S1 Mitigated by P3 Instrument Variability P3->S1 Mitigated by O1 Accurate Quantification S1->O1 O2 Improved Precision S1->O2 O3 Enhanced Inter-Laboratory Comparability O1->O3 O2->O3

Caption: Mitigation of analytical challenges using a stable isotope-labeled internal standard.

References

13C-Labeled Internal Standards: The Gold Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of calibration strategy can significantly impact the reliability of the results. This guide provides an objective comparison between the use of 13C-labeled internal standards and external calibration, supported by experimental data and detailed methodologies. The evidence strongly indicates that 13C-labeled internal standards offer superior performance in mitigating analytical variability, leading to more robust and dependable quantitative outcomes.

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation and analysis.[1] While various compounds can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly those labeled with 13C, have become the preferred choice in quantitative bioanalysis.[2] A 13C-labeled internal standard is a version of the analyte in which one or more 12C atoms have been replaced by the heavier, non-radioactive 13C isotope.[3][4] This subtle mass difference allows the mass spectrometer to distinguish it from the native analyte, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.[5]

Mitigating Analytical Variability: A Head-to-Head Comparison

The primary advantage of a 13C-labeled internal standard lies in its ability to compensate for a wide range of analytical variations that can compromise data quality. In contrast, external calibration, which relies on a calibration curve generated from standards prepared separately from the samples, is susceptible to several sources of error.[6]

Key Performance Metrics:

Parameter13C-Labeled Internal StandardExternal CalibrationRationale for Superior Performance of 13C-Labeled IS
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]The 13C-labeled IS co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, leading to effective normalization.[2][7]
Precision (%CV) Typically <10%[1]Can be >15%[1]By tracking the analyte's behavior from extraction to detection, the 13C-labeled IS corrects for variations in sample preparation and injection volume.[8]
Recovery Variability (%CV) Low (<10%)[1]Higher (>15%)[1]The near-identical chemical and physical properties of the 13C-labeled IS ensure it is extracted and recovered with the same efficiency as the analyte.
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)[1]Inconsistent and often poor compensation (can be >20% difference)[1]As the 13C-labeled IS and analyte are chemically identical, they are equally affected by matrix components that can interfere with ionization.[2]

Experimental Protocols

To empirically demonstrate the advantages of 13C-labeled internal standards, a matrix effect experiment is a crucial component of method validation.

Objective:

To evaluate the ability of a 13C-labeled internal standard to compensate for matrix-induced signal suppression or enhancement compared to external calibration.

Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of the analyte and the 13C-labeled internal standard in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, urine).

    • Prepare a working solution of the 13C-labeled internal standard at a constant concentration.

    • Prepare three sets of samples:

      • Set A (Neat Standards): Analyte and internal standard spiked into the analytical solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.

      • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Sample Preparation (for Sets B and C):

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using a validated LC-MS/MS method.

    • Monitor the peak areas of the analyte and the 13C-labeled internal standard.

  • Data Analysis:

    • Calculate the Matrix Factor (MF):

      • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

      • A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

    • Evaluate Recovery:

      • Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100

Expected Results:

The matrix factor calculated without the internal standard will likely show significant variation, indicating the presence of matrix effects. In contrast, the internal standard-normalized matrix factor should be close to 1, demonstrating the 13C-labeled internal standard's ability to effectively compensate for these effects.

Visualizing the Workflow

The following diagrams illustrate the fundamental differences between external calibration and internal standard calibration workflows.

External_Calibration cluster_standards Calibration Standards Preparation cluster_samples Sample Preparation Standard 1 Std 1 LC-MS Analysis LC-MS Analysis Standard 1->LC-MS Analysis Standard 2 Std 2 Standard 2->LC-MS Analysis Standard n Std n Standard n->LC-MS Analysis Sample 1 Sample 1 Sample 1->LC-MS Analysis Sample 2 Sample 2 Sample 2->LC-MS Analysis Sample m Sample m Sample m->LC-MS Analysis Calibration Curve Calibration Curve LC-MS Analysis->Calibration Curve Standard Responses Quantification Quantification LC-MS Analysis->Quantification Sample Responses Calibration Curve->Quantification

Caption: External calibration workflow.

Internal_Standard_Calibration cluster_prep Sample and Standard Preparation Standards + IS Standards + 13C-IS Extraction Extraction Standards + IS->Extraction Samples + IS Samples + 13C-IS Samples + IS->Extraction LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Calibration Curve (Ratio) Calibration Curve (Analyte/IS Ratio) LC-MS Analysis->Calibration Curve (Ratio) Standard Ratios Quantification Quantification LC-MS Analysis->Quantification Sample Ratios Calibration Curve (Ratio)->Quantification

Caption: 13C-labeled internal standard workflow.

Conclusion

The use of 13C-labeled internal standards is a cornerstone of modern quantitative analysis, providing a robust and reliable method to overcome the inherent variability of analytical procedures, especially in complex biological matrices. For researchers, scientists, and drug development professionals, the adoption of this technique is critical for generating high-quality, reproducible, and accurate quantitative data that can withstand both scientific and regulatory scrutiny. While the initial cost of 13C-labeled standards may be higher, the long-term benefits of improved data quality and reduced need for repeat analyses often outweigh this investment.

References

A Comparative Guide to L-Ascorbic Acid Quantification: Focusing on Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Ascorbic acid (Vitamin C) is critical. This guide provides a comparative overview of analytical methodologies, with a special focus on the robust and highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing L-Ascorbic acid-13C6 as an internal standard. We present supporting data on linearity and detection ranges, detailed experimental protocols, and a comparison with alternative analytical techniques.

Performance Comparison of L-Ascorbic Acid Assays

The choice of assay for L-Ascorbic acid quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Isotope dilution LC-MS/MS using this compound offers the highest specificity and is considered a gold standard for its ability to correct for matrix effects and variations in sample preparation.[1] Below is a comparison of this method with other common techniques.

Parameter LC-MS/MS with this compound Internal Standard HPLC with UV Detection Colorimetric Assay
Principle Separation by chromatography, detection by mass-to-charge ratio. The stable isotope-labeled internal standard co-elutes with the analyte, allowing for precise quantification.Separation by chromatography, detection by UV absorbance.Chemical reaction produces a colored product proportional to the ascorbic acid concentration.
Linearity Range 1–25 µg/mL (plasma); 0.05–5 µg/mL (exhaled breath condensate and nasal lavage)[2]1-100 µg/mL (human plasma)[3]6 to 1000 µM (colorimetric); 1 to 100 µM (fluorimetric)[4]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[2]Not explicitly stated, but within the linear range.6 µM (colorimetric); 1 µM (fluorimetric)[4]
Specificity Very HighModerate to High (potential for co-eluting interferences)Low to Moderate (subject to interference from other reducing agents)
Sample Throughput HighModerateHigh
Instrumentation LC-MS/MS SystemHPLC with UV DetectorSpectrophotometer or Microplate Reader

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This protocol is based on a validated method for the simultaneous quantification of ascorbic acid in biological matrices.[2]

a. Reagents and Materials:

  • L-Ascorbic acid

  • This compound (Internal Standard)

  • Metaphosphoric acid (MPA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

b. Standard and Sample Preparation:

  • Prepare stock solutions of L-Ascorbic acid and this compound.

  • Create a series of calibration standards by spiking blank matrix (e.g., plasma) with known concentrations of L-Ascorbic acid.

  • Add a fixed concentration of the this compound internal standard to all calibration standards and unknown samples.

  • Precipitate proteins in the samples by adding a protein precipitating agent like acetonitrile.

  • Centrifuge the samples and collect the supernatant for analysis.

c. Chromatographic Conditions:

  • Column: Reverse phase C18 column

  • Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 5-20 µL.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for both L-Ascorbic acid and this compound.

HPLC with UV Detection

This is a widely used alternative method for L-Ascorbic acid quantification.[3]

a. Reagents and Materials:

  • L-Ascorbic acid

  • Metaphosphoric acid

  • Hexadecyltrimethylammonium bromide

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Isoascorbic acid (Internal Standard)

b. Sample Preparation:

  • Extract and stabilize ascorbic acid from the sample using 10% metaphosphoric acid.

  • Add a known concentration of isoascorbic acid as an internal standard.

  • Centrifuge and filter the sample prior to injection.

c. Chromatographic Conditions:

  • Column: Symmetry C18 column

  • Mobile Phase: 5 mM Hexadecyltrimethylammonium bromide and 50 mM KH2PO4 solution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 265 nm.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: LC-MS/MS workflow for L-Ascorbic acid quantification.

logical_relationship Analyte L-Ascorbic acid (Analyte) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a stable isotope internal standard.

References

Distinguishing Natural from Synthetic Ascorbic Acid: A Comparative Guide Using 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical structures of natural and synthetic L-ascorbic acid are identical, meaning their biological activity is the same.[1] However, for verification of origin, particularly in the context of food supplements and pharmaceuticals, distinguishing between natural and synthetic sources is crucial. This guide provides a comparative analysis of natural versus synthetic ascorbic acid using quantitative Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, supported by experimental data and detailed protocols.

Quantitative Comparison of 13C Isotopic Abundance

The primary differentiator between natural and synthetic ascorbic acid lies in the relative abundance of the stable isotope 13C at each carbon position within the molecule. This difference arises from the distinct carbon sources and biosynthetic or synthetic pathways. Natural ascorbic acid is produced in plants from atmospheric carbon dioxide, while synthetic ascorbic acid is typically manufactured from D-sorbitol, often derived from corn.

Quantitative 13C NMR allows for the precise measurement of site-specific 13C/12C ratios. While detailed site-specific isotopic abundance data requires access to specialized databases or the full text of specific studies, the overall 13C isotopic deviation (δ13C) provides a clear distinction.

ParameterNatural Ascorbic Acid (from Orange Juice)Synthetic L-Ascorbic Acid (Commercial)
Overall δ13C Value (‰) ~ -20.7[2][3]~ -11.3[2][3]

Experimental Protocols

A robust methodology is essential for the accurate quantification of 13C isotopic ratios in ascorbic acid. The following protocol is a composite of established methods for the analysis of ascorbic acid origin by 13C NMR.

Sample Preparation

The goal of sample preparation is to isolate and purify ascorbic acid from its matrix to avoid interference from other compounds.

  • For Natural Sources (e.g., Fruit Juices):

    • Extraction: Initial extraction of ascorbic acid from the sample matrix.

    • Purification: A multi-step purification process is often necessary.

      • Anion Exchange Chromatography: To separate ascorbic acid from other components.[2]

      • Reversed-Phase Liquid Chromatography: For further purification.[2]

    • Solvent Preparation: The purified ascorbic acid is dissolved in a deuterated solvent (e.g., D₂O) for NMR analysis. An internal standard, such as TSP (trimethylsilylpropanoic acid), is often added for chemical shift referencing. The pH of the solution should be carefully adjusted.

  • For Synthetic Samples:

    • Dissolution: Directly dissolve the synthetic ascorbic acid powder in the deuterated solvent with an internal standard.

    • pH Adjustment: Adjust the pH to match that of the natural sample preparations.

13C NMR Spectroscopy

Quantitative 13C NMR requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the number of 13C nuclei.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically used.

    • Proton Decoupling: Inverse-gated proton decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.

    • Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) must be used to ensure complete relaxation of all carbon nuclei between pulses.

    • Flip Angle: A 90° pulse angle is typically used to maximize the signal for a given number of scans.

    • Number of Scans: A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

    • Temperature: A constant temperature must be maintained throughout the experiment.

Data Analysis
  • Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transformed.

  • Phasing and Baseline Correction: The resulting spectrum is carefully phased and baseline corrected.

  • Integration: The signals corresponding to each carbon atom of ascorbic acid are integrated.

  • Quantification: The isotopic ratio for each carbon position is calculated by comparing the integral of each signal to that of a known internal or external standard. For authentication of origin, the site-specific isotopic ratios can be subjected to multivariate statistical analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative quantification of natural versus synthetic ascorbic acid using 13C NMR.

G Workflow for 13C NMR Analysis of Ascorbic Acid cluster_0 Sample Preparation cluster_0_1 Natural Source cluster_0_2 Synthetic Source cluster_1 NMR Analysis cluster_2 Data Analysis Extraction Extraction Purification Purification (Chromatography) Extraction->Purification Dissolution_Nat Dissolution in D2O + Standard Purification->Dissolution_Nat NMR_Acquisition Quantitative 13C NMR Acquisition (Inverse-gated decoupling, long D1) Dissolution_Nat->NMR_Acquisition Dissolution_Syn Dissolution in D2O + Standard Dissolution_Syn->NMR_Acquisition Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Quantification Isotopic Ratio Calculation Integration->Quantification Comparison Comparison of Isotopic Profiles Quantification->Comparison

Caption: Experimental workflow for ascorbic acid analysis.

Logical Relationship Diagram

This diagram illustrates the logical basis for differentiating the origin of ascorbic acid.

G Logical Basis for Ascorbic Acid Origin Determination cluster_0 cluster_1 cluster_2 Origin Origin of Ascorbic Acid Natural Natural (Plant Biosynthesis) Origin->Natural Synthetic Synthetic (from D-Sorbitol) Origin->Synthetic CO2 Atmospheric CO2 Natural->CO2 Corn Corn-derived Glucose Synthetic->Corn Natural_NMR Characteristic Site-Specific 13C Isotopic Profile (e.g., δ13C ≈ -20.7‰) CO2->Natural_NMR Synthetic_NMR Different Site-Specific 13C Isotopic Profile (e.g., δ13C ≈ -11.3‰) Corn->Synthetic_NMR

Caption: Differentiating ascorbic acid origin by pathway.

References

A Researcher's Guide to Evaluating the Isotopic Enrichment of L-Ascorbic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and various scientific fields, the isotopic purity of labeled compounds is paramount for accurate experimental results. This guide provides a comparative overview of commercially available L-Ascorbic acid-13C6, a commonly used stable isotope-labeled internal standard, and details the experimental protocols for its isotopic enrichment evaluation.

Comparison of Commercially Available this compound

The isotopic enrichment of this compound is a critical parameter that varies slightly between suppliers. Below is a summary of the stated isotopic purity from several leading chemical suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierProduct Number/NameStated Isotopic Enrichment (atom % ¹³C)
Sigma-Aldrich 795097≥99%[1][2]
Cambridge Isotope Laboratories, Inc. CLM-7283≥98%[3][4]
MedChemExpress HY-B0166S99.90%[5]
Santa Cruz Biotechnology, Inc. sc-21862998.7% (lot-specific)[6]

Experimental Protocols for Isotopic Enrichment Analysis

The two primary analytical techniques for determining the isotopic enrichment of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the analysis confirms the incorporation of six ¹³C atoms.

Experimental Workflow for Isotopic Enrichment Analysis by Mass Spectrometry

Workflow for Isotopic Enrichment Analysis by MS cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve this compound in a suitable solvent (e.g., methanol (B129727)/water) dilute Prepare serial dilutions to an appropriate concentration for MS analysis dissolve->dilute inject Inject the sample into the mass spectrometer (e.g., LC-MS/MS) dilute->inject ionize Ionize the sample (e.g., Electrospray Ionization - ESI) inject->ionize analyze Analyze the mass spectrum to determine the isotopic distribution ionize->analyze identify_peaks Identify the molecular ion peaks for the fully labeled (M+6) and unlabeled (M) species analyze->identify_peaks calculate_enrichment Calculate the isotopic enrichment based on the relative intensities of the isotopic peaks identify_peaks->calculate_enrichment

Caption: General workflow for determining the isotopic enrichment of this compound using Mass Spectrometry.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as a mixture of methanol and water, to create a stock solution.

    • Perform serial dilutions of the stock solution to achieve a final concentration appropriate for the mass spectrometer being used, typically in the low µg/mL to ng/mL range.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

    • Set the electrospray ionization (ESI) source to either positive or negative ion mode. For ascorbic acid, negative ion mode is often used, detecting the [M-H]⁻ ion.

    • The mass spectrum will show a distribution of isotopic peaks. The most abundant peak should correspond to the fully labeled this compound, which will have a mass-to-charge ratio (m/z) of approximately 181.07 (for the [M-H]⁻ ion), six mass units higher than the unlabeled L-Ascorbic acid (m/z ≈ 175.02).

  • Data Interpretation:

    • The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully labeled molecule (M+6) to the sum of intensities of all isotopic peaks of the molecule.

    • Isotopic Enrichment (%) = [Intensity(M+6) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+6))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

¹³C NMR spectroscopy provides a direct method to observe the ¹³C nuclei in a molecule. In a fully labeled compound like this compound, the ¹³C spectrum will show characteristic splitting patterns due to ¹³C-¹³C coupling, and the absence of signals at the chemical shifts corresponding to unlabeled ascorbic acid confirms high isotopic enrichment.

Simplified Schematic of an NMR Spectrometer

Simplified Schematic of an NMR Spectrometer magnet Superconducting Magnet probe Probe (with sample tube) magnet->probe receiver Radiofrequency Receiver probe->receiver transmitter Radiofrequency Transmitter transmitter->probe computer Computer & Data Acquisition System receiver->computer

Caption: Key components of a Nuclear Magnetic Resonance (NMR) spectrometer used for isotopic analysis.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is completely dissolved to avoid signal broadening.

  • Instrumentation and Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters to optimize include the pulse angle, relaxation delay (D1), and the number of scans (NS). A sufficient relaxation delay is crucial for quantitative accuracy.

  • Data Interpretation:

    • The ¹³C NMR spectrum of highly enriched this compound will display six signals, each corresponding to one of the carbon atoms. Due to ¹³C-¹³C coupling, these signals will appear as complex multiplets rather than singlets.

    • The absence or very low intensity of sharp singlet peaks at the chemical shifts expected for natural abundance L-Ascorbic acid is a direct indicator of high isotopic enrichment.

    • For a more quantitative assessment, the integral of the signals from the labeled species can be compared to the integrals of any residual signals from the unlabeled compound. However, for enrichments >98%, the signals from the unlabeled species may be at or below the noise level.

Conclusion

The evaluation of isotopic enrichment is a critical quality control step for any research involving stable isotope-labeled compounds. The commercially available this compound from reputable suppliers generally meets high standards of isotopic purity. However, for applications requiring the highest degree of accuracy, independent verification using Mass Spectrometry or NMR Spectroscopy is recommended. The protocols outlined in this guide provide a framework for researchers to perform these essential analyses.

References

Safety Operating Guide

Proper Disposal of L-Ascorbic Acid-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of L-Ascorbic acid-13C6, a stable isotope-labeled form of Vitamin C, tailored for researchers, scientists, and drug development professionals.

This compound shares nearly identical chemical properties with its non-labeled counterpart, L-Ascorbic acid. It is a white to off-white powder and is not classified as a hazardous material for transport.[1][2] However, adherence to proper chemical waste disposal protocols is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] In case of a spill, avoid creating dust.[2][4] Sweep or scoop up the material and place it in a designated container for disposal.[2][4]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as a chemical waste product. Do not dispose of this material down the drain or in regular trash.[3][5]

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "this compound, Solid Chemical Waste."[3][6]

    • Keep solid and liquid waste separate.[6] this compound is a solid and should be disposed of in a container designated for solid chemical waste.[1]

    • Do not mix this compound with other chemical waste unless you have confirmed their compatibility.[7] Store it away from incompatible materials such as strong oxidizing agents.[8]

  • Containerization :

    • Use a compatible and properly sealed container for waste accumulation.[3][6] Plastic containers are often preferred for chemical waste.[9]

    • Ensure the container is in good condition and will not leak.[6]

    • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[10]

  • Storage of Waste :

    • Store the sealed waste container in a designated and clearly marked "Satellite Accumulation Area" within the laboratory.[7][9]

    • This area should be away from heat sources and direct sunlight.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the waste.[9][11]

    • Provide them with the accurate name of the chemical waste.

Quantitative Data Summary

Data PointValue/GuidelineSource
pH (5% solution) 2.1 - 2.6[8]
Melting Point 193 °C[1]
Oral LD50 (Rat) 11,900 mg/kg[4]
Satellite Accumulation Area Limit (General Hazardous Waste) 55 gallons[9]
Satellite Accumulation Area Limit (Acutely Toxic "P-list" Waste) 1 quart (liquid) or 1 kg (solid)[9]

Note : L-Ascorbic acid is not classified as a "P-list" acutely toxic waste.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for L-Ascorbic acid. No experimental protocols were cited in the generation of these disposal guidelines.

Logical Workflow for Disposal

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Check for Spills ppe->spill spill_decision Spill? spill->spill_decision cleanup Clean Spill Following SDS Guidelines spill_decision->cleanup Yes segregate Segregate as Solid Chemical Waste spill_decision->segregate No cleanup->ppe containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling L-Ascorbic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Ascorbic acid-13C6. The following procedures ensure safe operational handling and disposal. As a stable, non-radioactive isotope-labeled compound, the primary handling precautions for this compound are analogous to those for unlabeled L-Ascorbic acid.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., natural rubber, neoprene, PVC).[1][3][4][6][7][8]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat, long-sleeved clothing, or chemical-resistant apron.[2][3][5][6][7]Minimizes skin exposure from spills or dust.
Respiratory Protection Generally not required with adequate ventilation.[5][7][9] If dust is generated, a NIOSH/CEN-approved particulate respirator is necessary.[1][2][4][6][10][11]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls Verification:

  • Ensure a calibrated chemical fume hood or a well-ventilated area is operational. Good general ventilation, such as 10 air changes per hour, is recommended.[6]

  • Confirm that a safety shower and an eyewash station are accessible and unobstructed.[2][7]

2. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Handle the compound in a designated area, preferably within a fume hood or ventilated enclosure, to control dust.[2][6]

  • When weighing, use gentle scooping techniques to minimize dust generation.[2][7] Take precautions against electrostatic discharge, which can cause dust to disperse.[2][7][10]

3. Dissolution and Use:

  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use to protect the compound from light and moisture, as it is sensitive to both.[1][7][9][11][12]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][3][6]

  • Clean all equipment and the work surface to remove any residual contamination.[2][6]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.[7]

  • Containment: Wear appropriate PPE. Gently sweep or vacuum the spilled solid material.[2][6][7] Crucially, avoid creating dust clouds .[2][7][10]

  • Collection: Place the collected material into a clearly labeled, sealed container for chemical waste.[2][6][7]

  • Decontamination: Clean the spill area thoroughly with water and wipe dry.[2]

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as chemical waste.

  • All disposal must be conducted in accordance with applicable local, state, and federal regulations.[3][10] Do not allow the chemical to enter sewer systems or waterways.[1][3][6][10]

Visual Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Compound (Minimize Dust) B->C D Perform Experiment (e.g., Dissolution) C->D E Decontaminate Work Area D->E S1 Evacuate & Ventilate Area D->S1 Spill Occurs F Segregate & Label Waste E->F G Dispose via Official Channels F->G H Doff PPE & Wash Hands G->H S2 Contain Spill (No Dust) S1->S2 S3 Collect in Labeled Container S2->S3 S4 Decontaminate Surface S3->S4 S4->E

Figure 1: Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ascorbic acid-13C6
Reactant of Route 2
L-Ascorbic acid-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.